molecular formula C4H8ClNO2 B581907 (s)-Azetidine-2-carboxylic acid hydrochloride CAS No. 2133-35-9

(s)-Azetidine-2-carboxylic acid hydrochloride

Cat. No.: B581907
CAS No.: 2133-35-9
M. Wt: 137.563
InChI Key: LPAHPJVNLPAUNC-DFWYDOINSA-N
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Description

(S)-Azetidine-2-carboxylic acid hydrochloride is the salt form of a non-proteinogenic plant amino acid that acts as a potent proline mimetic . Its core research value lies in its ability to be misincorporated into nascent peptides and proteins in place of proline during translation, which disrupts proper protein folding and induces endoplasmic reticulum (ER) stress . This misincorporation occurs because the compound evades the proofreading function of aminoacyl-tRNA synthetases; its structure is similar enough to proline to be activated and transferred to tRNA, but the four-membered azetidine ring introduces significant ring strain compared to proline's five-membered ring, leading to altered protein conformation and stability . In research settings, this compound is utilized as a reliable chemical inducer of the Unfolded Protein Response (UPR) . Treatment of cells, such as human dermal fibroblasts, with this compound results in the accumulation of misfolded proteins, triggering a global stress response that can be measured through downstream markers . This mechanism makes it a valuable tool for studying cellular stress pathways, protein folding diseases, and the biology of ER stress. It has been investigated in the context of various disorders, including those of neurodevelopment and autoimmunity, providing insights into how non-protein amino acids in the food chain might contribute to disease etiology . The hydrochloride salt offers improved stability and solubility for experimental use. This product is strictly for research applications and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2S)-azetidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHPJVNLPAUNC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-35-9
Record name 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2133-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(S)-Azetidine-2-carboxylic Acid Hydrochloride: A Technical Guide to its Mechanism of Action and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of (S)-Azetidine-2-carboxylic acid hydrochloride (Aze-HCl). As a potent proline analogue, Aze-HCl serves as a powerful tool for researchers in cell biology, biochemistry, and drug development to investigate fundamental processes such as protein synthesis, folding, and degradation, as well as their roles in various disease states. This document will detail its mode of action, from its deceptive entry into protein synthesis to the downstream cellular consequences, and provide practical insights into its application in a research setting.

The Proline Mimic: A Deceptive Substrate

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a close structural analogue of L-proline, differing by the presence of a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring.[1][2] This structural similarity is the cornerstone of its biological activity. The hydrochloride salt enhances its stability and solubility for research applications.

The central mechanism of Aze-HCl's action lies in its ability to be mistakenly recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline during protein synthesis.[2] While some organisms that naturally produce azetidine-2-carboxylic acid have evolved ProRS enzymes that can discriminate between it and proline, most eukaryotic cells, including mammalian cells, lack this specificity.[2] Consequently, Aze-HCl is activated and attached to prolyl-tRNA, entering the cellular pool of amino acids available for protein translation.

During ribosomal protein synthesis, azetidinyl-tRNA competes with prolyl-tRNA for incorporation into nascent polypeptide chains at proline-designated codons.[3] This misincorporation is the initiating event that leads to a cascade of cellular dysfunctions.

Disruption of Protein Structure and Function: The Case of Collagen

The substitution of proline with azetidine-2-carboxylic acid has profound consequences for the structure and function of proteins, with a particularly well-documented impact on collagen.[4][5] Proline and its hydroxylated form, hydroxyproline, are critical for the stability of the collagen triple helix, a structure essential for the integrity of the extracellular matrix.

The smaller, more strained four-membered ring of azetidine-2-carboxylic acid introduces conformational constraints that are incompatible with the proper folding of the collagen triple helix.[4][6] This leads to:

  • Inhibition of Triple Helix Formation: The presence of Aze within the procollagen chains prevents the formation of the stable, rod-like triple helical structure.[5][6]

  • Impaired Collagen Secretion: The misfolded procollagen is retained within the endoplasmic reticulum (ER), as the cell's quality control machinery recognizes it as aberrant.[7] This leads to an accumulation of non-functional collagen precursors within the cell and a reduction in the secretion of mature collagen into the extracellular matrix.[7][8]

  • Increased Post-Translational Modifications: The delay in triple helix formation can lead to increased glycosylation of hydroxylysine residues in the procollagen chains.[6]

The overall effect is a significant reduction in the deposition of functional collagen, a mechanism that has been exploited in research models of fibrosis.[8][9] Studies have shown that administration of L-azetidine-2-carboxylic acid can ameliorate liver fibrosis in rats by diminishing collagen formation.[8][9]

Induction of the Unfolded Protein Response and ER Stress

The accumulation of misfolded proteins, including the aberrant procollagen, within the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3][10] The UPR is a complex signaling network that aims to restore ER homeostasis by:

  • Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

  • Upregulating the expression of chaperone proteins to assist in the folding of proteins.

  • Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

(S)-Azetidine-2-carboxylic acid has been shown to activate key pathways of the UPR.[10][11] This includes the induction of ATF6 cleavage and the upregulation of phosphorylated eIF2α levels.[10][11] If the ER stress is prolonged and severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[10] This pro-apoptotic effect has been observed in various cell types, including microglial cells.[12]

Signaling Pathway of Aze-HCl Induced ER Stress

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Aze-HCl Aze-HCl Prolyl-tRNA Synthetase Prolyl-tRNA Synthetase Aze-HCl->Prolyl-tRNA Synthetase Competitive Inhibition Aze-tRNA Aze-tRNA Prolyl-tRNA Synthetase->Aze-tRNA Misacylation Ribosome Ribosome Aze-tRNA->Ribosome Incorporation Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Misfolded Protein Misfolded Protein Nascent Polypeptide->Misfolded Protein Improper Folding UPR Sensors PERK, IRE1, ATF6 Misfolded Protein->UPR Sensors Activation ER Stress Response ER Stress Response UPR Sensors->ER Stress Response Signaling Cascade Apoptosis Apoptosis ER Stress Response->Apoptosis Prolonged Stress

Caption: Aze-HCl competes with proline, leading to misincorporation and ER stress.

Broader Toxicological and Teratogenic Effects

The indiscriminate incorporation of azetidine-2-carboxylic acid into a wide range of proteins can lead to systemic toxicity and developmental abnormalities.[13] Its effects are not limited to collagen; other proteins rich in proline, such as keratin and hemoglobin, can also be affected.[13][14]

The teratogenic effects of (S)-Azetidine-2-carboxylic acid have been documented in various animal models, leading to skeletal malformations and growth retardation.[2][10][13] These developmental defects are a direct consequence of the disruption of normal protein synthesis and function during critical stages of organogenesis.

Research Applications and Experimental Protocols

The unique mechanism of action of this compound makes it a valuable tool for a variety of research applications.

Investigating Protein Folding and Degradation

By inducing the accumulation of misfolded proteins, Aze-HCl provides a reliable method to study the cellular machinery involved in protein quality control, including the UPR and ERAD pathways.

Experimental Protocol: Western Blot Analysis of UPR Markers

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or BV2 microglia) at a suitable density.[10][15] Once attached, treat the cells with varying concentrations of this compound (e.g., 0-5 mM) for different time points (e.g., 0-24 hours).[10][12] Include a vehicle control (e.g., sterile water or PBS).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., anti-phospho-eIF2α, anti-ATF6, anti-BiP) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Modeling Fibrotic Diseases

The ability of Aze-HCl to inhibit collagen synthesis and deposition makes it a useful compound for in vitro and in vivo models of fibrosis.

Experimental Protocol: In Vitro Fibroblast Culture

  • Cell Culture: Culture primary fibroblasts (e.g., human dermal fibroblasts or hepatic stellate cells) in appropriate media.

  • Treatment: Treat the fibroblasts with this compound at non-toxic concentrations (determined by a cell viability assay) for a specified period (e.g., 24-72 hours).

  • Collagen Quantification: Assess collagen production by measuring hydroxyproline content in the cell layer and culture medium, or by using a Sircol Collagen Assay.

  • Gene Expression Analysis: Analyze the expression of collagen-related genes (e.g., COL1A1, COL1A2) and fibrosis markers using RT-qPCR.

Experimental Workflow for Studying Aze-HCl Effects

G Cell_Culture Cell Culture (e.g., Fibroblasts, HeLa) Aze_Treatment Aze-HCl Treatment (Dose-Response & Time-Course) Cell_Culture->Aze_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Aze_Treatment->Cell_Viability Molecular_Analysis Molecular & Cellular Analysis Aze_Treatment->Molecular_Analysis Western_Blot Western Blot (UPR Markers) Molecular_Analysis->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Molecular_Analysis->RT_qPCR Collagen_Assay Collagen Assay (Hydroxyproline, Sircol) Molecular_Analysis->Collagen_Assay Microscopy Immunofluorescence (Protein Localization) Molecular_Analysis->Microscopy

Caption: A typical experimental workflow to investigate the cellular effects of Aze-HCl.

Quantitative Data Summary

ParameterOrganism/Cell LineConcentration/DoseObserved EffectReference
Inhibition of Proline Incorporation Rabbit Reticulocytes1-10 mM25-72% reduction in L-[U-¹⁴C]proline incorporation into hemoglobin[10]
Induction of ER Stress HeLa Cells5 mMInduces ATF6 cleavage and upregulates phosphorylated eIF2α[10][11]
Pro-apoptotic Effects BV2 Microglial Cells>1000 µMReduced cell viability and increased BAX/Bcl2 ratio[12]
Teratogenic Effects Rats300 mg/kg (i.p.)Skeletal malformations and growth retardation[10]
Anti-fibrotic Effects Rats with CCl₄-induced liver cirrhosisNot specifiedAmelioration of hepatic cirrhosis and decreased collagen formation[8][9]

Conclusion

This compound is a potent biological tool with a well-defined mechanism of action centered on its misincorporation into proteins in place of proline. This event triggers a cascade of cellular responses, including protein misfolding, inhibition of collagen synthesis, and induction of the unfolded protein response. Its utility in research, particularly in the fields of protein homeostasis and fibrosis, is well-established. A thorough understanding of its molecular actions is crucial for its effective application in experimental design and the interpretation of results. Researchers employing Aze-HCl should exercise appropriate caution due to its inherent toxicity and teratogenic potential.

References

  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Plant Physiology.
  • Rojkind, M., & DeLeon, L. D. (1973). Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride.
  • Némethy, G., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
  • Rojkind, M. (1973). Inhibition of Liver Fibrosis by 1-azetidine-2-carboxylic Acid in Rats Treated With Carbon Tetrachloride.
  • Dancewicz, A. M., & Altman, K. I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta Biochimica Polonica, 21(4), 429-436.
  • Uitto, J., & Prockop, D. J. (1977). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. European Journal of Biochemistry, 73(1), 221-227.
  • Azetidine-2-carboxylic acid. (2026, January 8). In Grokipedia. Retrieved January 15, 2026, from [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527.
  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

  • Torday, J. S., & Torday, J. (1992). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. American Journal of Physiology-Lung Cellular and Molecular Physiology, 262(2), L218-L223.
  • Azetidine 2 carboxylic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Rodgers, K. J., & Rubini, C. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology, 183, 114269.
  • Knowles, S. E., & Ballard, F. J. (1976). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochemical Journal, 156(3), 609-617.
  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cho, M. I., & Garant, P. R. (1985). Effects of L-azetidine-2-carboxylic Acid on Matrix Secretion and Golgi Structure in Fibroblasts and Osteoblasts of the Mouse.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
  • Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.). Google Patents.
  • Musumeci, G., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells, 11(19), 3088.
  • Musumeci, G., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11428.

Sources

biological activity of (s)-Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of (S)-Azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a potent structural mimic of L-proline.[1][2][3] Naturally occurring in various plants, including beets and lily of the valley, AZE enters the cellular machinery of protein synthesis, leading to the misincorporation of this smaller, more strained imino acid in place of proline.[1][4][5][6] This substitution has profound consequences, disrupting protein structure and function, inducing cellular stress responses, and culminating in a range of toxic effects.[7][8] This technical guide provides a comprehensive overview of the core mechanisms of AZE's biological activity, its impact on critical proteins like collagen, its toxicological profile, and its utility as a powerful tool in biomedical research and therapeutic development.

The Foundation: A Proline Analogue with a Unique Structure

(S)-Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, distinguishing it from the five-membered pyrrolidine ring of L-proline.[1] This seemingly minor structural difference is the linchpin of its biological activity. The smaller ring size of AZE imposes altered conformational constraints on the polypeptide backbone when it is incorporated into proteins.[9] While the overall conformational preferences of AZE and proline are similar, peptides containing AZE are generally more flexible, which can destabilize ordered polypeptide structures like the collagen triple helix.[9]

cluster_proline L-Proline cluster_aze (S)-Azetidine-2-carboxylic Acid (AZE) Proline Proline AZE AZE

Caption: Structural comparison of L-Proline and its analogue, (S)-Azetidine-2-carboxylic acid (AZE).

AZE is found in several plant species, including those in the lily (Liliaceae) and bean (Fabaceae) families, and notably in table beets and sugar beets (Beta vulgaris).[1][4][10] Its presence in sugar beet byproducts used for livestock feed raises the possibility of its entry into the human food chain, a topic of ongoing research.[3][6][10][11]

The Core Mechanism: Misincorporation and Proteotoxic Stress

The primary mechanism of AZE's biological activity is its fraudulent entry into protein biosynthesis. The cellular enzyme prolyl-tRNA synthetase, responsible for charging transfer RNA (tRNA) with proline, cannot efficiently discriminate between proline and AZE.[1][11][12] Consequently, AZE is activated and attached to tRNAPro, making it available for incorporation into nascent polypeptide chains at proline codon sites during translation.[12]

This misincorporation event is the genesis of AZE-induced toxicity. The substitution of the conformationally critical proline residue with the smaller AZE molecule disrupts the intended three-dimensional structure of the protein.[7][9] This leads to:

  • Protein Misfolding and Aggregation: The altered bond angles and flexibility introduced by AZE can prevent proteins from achieving their stable, functional conformation, leading to misfolding and aggregation.[2][4][7]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress signaling cascade known as the UPR.[3][4][13] This response aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

  • ER Stress: AZE treatment has been shown to induce key markers of ER stress, including the cleavage of ATF6 and the upregulation of phosphorylated eIF2α and the chaperone protein BiP.[2][14]

G cluster_translation Protein Synthesis cluster_protein Protein Fate cluster_stress Cellular Stress Response Pro_tRNA Prolyl-tRNA Synthetase Ribosome Ribosome Pro_tRNA->Ribosome Charges tRNAPro AZE Azetidine-2- carboxylic acid (AZE) AZE->Pro_tRNA Mistakenly recognizes Pro Proline Pro->Pro_tRNA Recognizes Correct_Protein Correctly Folded Protein (with Proline) Ribosome->Correct_Protein Proline incorporated Misfolded_Protein Misfolded Protein (with AZE) Ribosome->Misfolded_Protein AZE incorporated mRNA mRNA mRNA->Ribosome ER Endoplasmic Reticulum (ER) Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) (ATF6, PERK, IRE1) ER->UPR Activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Prolonged stress leads to

Caption: Mechanism of AZE misincorporation leading to ER stress and the Unfolded Protein Response (UPR).

A Case Study: The Profound Impact of AZE on Collagen

Collagen, the most abundant protein in mammals, is exceptionally rich in proline and hydroxyproline residues, which are critical for the stability of its unique triple-helical structure. Due to this high proline content, collagen is particularly vulnerable to the effects of AZE.

The incorporation of AZE into procollagen chains has several well-documented consequences:

  • Inhibition of Triple Helix Formation: The altered geometry of AZE residues prevents the procollagen alpha-chains from folding into a stable triple-helical conformation at physiological temperatures.[15][16][17]

  • Arrest of Collagen Accumulation: The failure to form a stable triple helix leads to the intracellular accumulation of non-functional procollagen and a halt in the secretion and deposition of mature collagen.[18][19]

  • Altered Post-Translational Modifications: In chick-embryo tendon cells, the presence of AZE leads to increased glycosylation of hydroxylysine residues in collagen.[2][15][16] This is thought to be a secondary effect of the delayed triple-helix formation, which prolongs the time the protein is a substrate for glycosylating enzymes.[15][16]

  • Disturbed Fibrillogenesis: Even if some AZE-containing collagen is secreted, it exhibits impaired fibril formation. Studies have shown that AZE-collagen fails to aggregate properly during heat-gelation fibrillogenesis and results in finer, disturbed fibril structures.[20] This suggests that AZE causes significant intermolecular disturbances, likely affecting crosslinking.[20]

Broader Biological Activities and Toxicological Profile

Beyond its effects on collagen, AZE exhibits a wide range of toxic activities across various biological systems.

Biological EffectModel SystemKey FindingsConcentration/DoseReference(s)
Teratogenicity Chick, Hamster, Mouse, RabbitCauses a wide range of malformations, including skeletal defects and growth retardation.350 µ g/egg (chick); 200 mg/kg (rat)[1][2]
Pro-inflammatory BV2 Microglial CellsIncreases nitric oxide release and expression of pro-inflammatory markers (IL-1β, IL-6, NOS2).>1000 µM[21][22]
Pro-apoptotic BV2 Microglial CellsReduces cell viability and increases the pro-apoptotic BAX/Bcl2 ratio.>1000 µM[2][21][22]
Growth Inhibition Plants (Arabidopsis)Inhibits root growth, an effect that is rescued by supplemental L-proline.Not specified[13]
Reduced Protein Synthesis Rabbit ReticulocytesReduces the incorporation of proline into hemoglobin in a dose-dependent manner.1-10 mM[2]

These toxic effects are the direct result of widespread protein disruption. The misincorporation of AZE can alter not only collagen but also keratin, hemoglobin, and other critical proteins, leading to a global cellular dysfunction.[1][8]

AZE as a Tool in Research and Drug Development

The very properties that make AZE toxic also make it an invaluable tool for scientific research.[7] Scientists leverage AZE to:

  • Study Proteotoxic Stress: By inducing protein misfolding, AZE allows researchers to probe the intricate pathways of cellular quality control, such as the UPR and the ubiquitin-proteasome system.[4][7][13]

  • Investigate Proline's Role: As a proline analogue, AZE can be used to substitute proline in specific proteins, revealing critical insights into the role of this unique imino acid in protein stability, folding, and dynamics.[7]

  • Enhance Tumor Immunogenicity: In a novel therapeutic approach, AZE has been used to generate mutated proteins within tumor cells.[23] These neoantigens enhance the tumor's visibility to the immune system, activating cellular immune responses and increasing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[23]

Experimental Protocols for Studying AZE Activity

Protocol 6.1: In Vitro Collagen Synthesis and Secretion Assay

This protocol is designed to assess the effect of AZE on the synthesis and secretion of collagen in a cell culture model, such as human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • (S)-Azetidine-2-carboxylic acid (AZE) stock solution (e.g., 100 mM in sterile water)

  • L-Ascorbic acid phosphate

  • [³H]-Proline

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation fluid and counter

  • Trichloroacetic acid (TCA)

  • BCA Protein Assay Kit

Methodology:

  • Cell Seeding: Seed HDFs in 6-well plates and grow to near confluency.

  • Pre-incubation: The day before the experiment, replace the medium with serum-free DMEM containing 50 µg/mL L-ascorbic acid phosphate to optimize prolyl hydroxylase activity.

  • AZE Treatment: On the day of the experiment, treat cells with varying concentrations of AZE (e.g., 0, 0.1, 0.5, 1, 2 mM) in fresh serum-free DMEM with ascorbic acid for 2 hours.

  • Radiolabeling: Add [³H]-Proline to each well to a final concentration of 5 µCi/mL. Incubate for 4 hours.

  • Sample Collection:

    • Medium: Collect the culture medium from each well. This contains the secreted proteins.

    • Cell Layer: Wash the cell layer twice with cold PBS, then lyse the cells with 500 µL of lysis buffer. This contains the intracellular proteins.

  • Protein Precipitation:

    • To both the medium and cell lysate fractions, add an equal volume of 10% TCA to precipitate proteins. Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Wash the protein pellet twice with 5% TCA.

  • Quantification:

    • Resuspend the final protein pellets in 0.1 M NaOH.

    • Take an aliquot for protein quantification using the BCA assay.

    • Add the remaining sample to scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the [³H]-Proline counts (Disintegrations Per Minute, DPM) to the total protein amount for both the medium and cell fractions. Compare the ratio of secreted (medium) to intracellular (cell) radiolabeled protein across different AZE concentrations. A decrease in this ratio indicates an inhibition of collagen secretion.

Caption: Experimental workflow for an in vitro collagen synthesis and secretion assay.

Conclusion and Future Directions

(S)-Azetidine-2-carboxylic acid is a powerful biological effector whose activity is rooted in its simple yet deceptive mimicry of L-proline. Its ability to infiltrate protein synthesis provides a direct mechanism for inducing protein misfolding and triggering robust cellular stress responses, with particularly dramatic effects on proline-rich proteins like collagen. While its toxicity is well-established, the full implications of its presence in the food chain for human health are still being elucidated and warrant further investigation.[11][21] Concurrently, the unique properties of AZE are being harnessed by researchers, transforming this plant-derived toxin into a sophisticated tool for dissecting fundamental cellular processes and developing novel therapeutic strategies, particularly in the realm of cancer immunotherapy.

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. [Link]

  • PubMed. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. [Link]

  • National Center for Biotechnology Information. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. [Link]

  • PubMed. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

  • Grokipedia. Azetidine-2-carboxylic acid. [Link]

  • ResearchGate. (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... [Link]

  • PubMed. Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. [Link]

  • Biochemical Journal. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. [Link]

  • Oxford Academic. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. [Link]

  • PubMed. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

  • PubMed. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. [Link]

  • MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

  • MDPI. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. [Link]

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An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic Acid Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-Azetidine-2-carboxylic acid (Aze)-induced toxicity in cell culture models. It moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible understanding of this potent proline analog.

Introduction: The Deceptive Simplicity of a Proline Analog

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a structural mimic of L-proline, differing only in its four-membered azetidine ring compared to proline's five-membered pyrrolidine ring.[1][2] This subtle structural difference is the linchpin of its toxicity. Found in plants like lily of the valley and sugar beets, Aze serves as a natural defense mechanism, deterring herbivores and inhibiting competing flora.[1][3] In the laboratory, its ability to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains makes it a powerful tool for inducing and studying proteotoxic stress.[3][4][5] When Aze is substituted for proline, it disrupts protein structure and function, with particularly profound effects on proline-rich proteins like collagen.[6][7][8] This guide will dissect the molecular underpinnings of Aze toxicity and provide detailed methodologies for its quantitative assessment in a cell culture setting.

Part 1: The Core Mechanism - A Trojan Horse in Protein Synthesis

The toxicity of Aze stems from its misincorporation into proteins, a direct consequence of its structural similarity to proline.[4][8][9] This event initiates a cascade of cellular dysfunctions, primarily centered around protein misfolding and the subsequent activation of cellular stress responses.

Proteotoxicity and the Unfolded Protein Response (UPR)

The incorporation of the conformationally more constrained Aze residue in place of proline alters the peptide backbone, leading to improper protein folding and the formation of non-functional, aggregation-prone proteins.[1][4][7] This accumulation of misfolded proteins in the endoplasmic reticulum (ER) lumen triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[9][10][11] The UPR is a tripartite signaling pathway designed to restore ER homeostasis, but under sustained stress, it can switch to a pro-apoptotic program.

The three primary arms of the UPR are initiated by the following ER-resident sensors:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that for the transcription factor ATF4, which upregulates genes involved in apoptosis, including CHOP.[10][12]

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and RNase activity. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating transcription factor 6): When ER stress is detected, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor, upregulating ER chaperones like BiP/GRP78.[10][12]

Aze treatment has been shown to robustly activate the UPR, with evidence pointing towards the activation of the PERK and ATF6 arms.[10][12] This sustained UPR activation is a critical link between the initial protein misfolding event and the eventual demise of the cell.

Aze-Induced UPR Activation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Aze (S)-Azetidine-2-carboxylic acid Ribosome Ribosome Aze->Ribosome Misincorporation Proline Proline Proline->Ribosome MisfoldedProtein Misfolded Proteins Ribosome->MisfoldedProtein PERK PERK MisfoldedProtein->PERK Activates by sequestering BiP IRE1 IRE1 MisfoldedProtein->IRE1 Activates by sequestering BiP ATF6 ATF6 MisfoldedProtein->ATF6 Activates by sequestering BiP eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved BiP BiP BiP->PERK Inhibits BiP->IRE1 Inhibits BiP->ATF6 Inhibits peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Upregulates Translation CHOP CHOP ATF4->CHOP Induces Transcription XBP1s XBP1s mRNA XBP1u->XBP1s sXBP1 sXBP1 Protein XBP1s->sXBP1 Translation ERAD ERAD Genes sXBP1->ERAD Induces Transcription Chaperones Chaperone Genes ATF6_cleaved->Chaperones Induces Transcription Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: Aze-induced misincorporation of proline leads to proteotoxicity and UPR activation.

Oxidative Stress and Apoptotic Pathways

The intense metabolic activity and protein folding load within the ER can lead to the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress.[13] Furthermore, the pro-apoptotic arm of the UPR, primarily driven by CHOP, can initiate programmed cell death. Aze treatment has been shown to induce apoptosis, evidenced by an increased BAX/Bcl2 ratio and activation of caspases.[14]

Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[15] They exist as inactive zymogens and are activated in a cascade. Initiator caspases (like caspase-9) are activated by specific signaling platforms (e.g., the apoptosome) and in turn cleave and activate executioner caspases (like caspase-3), which are responsible for dismantling the cell.[15][16][17]

Aze-Induced Apoptosis Aze (S)-Azetidine-2-carboxylic acid ER_Stress ER Stress / UPR Aze->ER_Stress ROS ROS Production ER_Stress->ROS Bax Bax Activation ER_Stress->Bax Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC ROS->Mitochondria Damages Bax->Mitochondria Promotes Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Downstream signaling cascade from Aze-induced ER stress to apoptosis.

Part 2: A Validated Framework for Assessing Aze Toxicity

A robust assessment of Aze-induced toxicity requires a multi-pronged approach, quantifying not just cell death but also the preceding mechanistic events. The following protocols provide a self-validating system, where data from one assay corroborates the findings of another.

Experimental Workflow

A logical workflow ensures that each experiment builds upon the last, from broad cytotoxicity screening to specific mechanistic investigation.

Experimental_Workflow Start Start: Cell Culture & Treatment with Aze Cytotoxicity Cytotoxicity Screening (MTT / LDH Assay) Start->Cytotoxicity Determine IC50 & Time-course Apoptosis Apoptosis Confirmation (Annexin V / Caspase Assay) Cytotoxicity->Apoptosis Confirm Apoptotic Cell Death Mechanism Mechanistic Insight (Western Blot for UPR, ROS Assay, Protein Aggregation) Apoptosis->Mechanism Investigate Upstream Events Data Data Analysis & Interpretation Mechanism->Data

Caption: A logical workflow for investigating Aze toxicity in cell culture.

Quantitative Data Presentation

Summarizing key quantitative data in a tabular format allows for rapid comparison and experimental planning.

Table 1: Comparative Cytotoxicity of (S)-Azetidine-2-carboxylic acid

Cell LineCell TypeAssayIC50 (µM)Exposure Time (h)Reference
BV2Murine MicrogliaMTT>100024[14]
HCT116Human Colorectal CarcinomaCrystal Violet22.4 (for a derivative)Not Specified[17]
HTB-26Human Breast CancerCrystal Violet10-50 (for a derivative)Not Specified[17]
PC-3Human Prostate CancerCrystal Violet10-50 (for a derivative)Not Specified[17]
HepG2Human Liver CarcinomaCrystal Violet10-50 (for a derivative)Not Specified[17]

Note: IC50 values can vary significantly based on the cell line, assay method, and exposure duration. The values for HCT116, HTB-26, PC-3, and HepG2 are for a derivative of Aze and should be considered as a general reference.

Table 2: Comparison of Key Cytotoxicity and Apoptosis Assays

AssayPrincipleProsCons
MTT Assay Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan.[13]High-throughput, inexpensive, well-established.Indirect measure of viability, can be affected by changes in metabolic rate, formazan crystals require solubilization.[13]
LDH Assay Measures lactate dehydrogenase release from cells with compromised membrane integrity.[18]Direct measure of cytotoxicity, non-destructive to remaining cells.Less sensitive for early apoptosis, LDH in serum can cause high background.[18][19]
Annexin V Staining Detects externalized phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells.[20]Detects early apoptosis, can distinguish between apoptotic and necrotic cells (with PI).[20]Requires flow cytometry, transient signal.
Caspase-3 Assay Measures the activity of executioner caspase-3, a key mediator of apoptosis, via cleavage of a specific substrate.[1][21]Specific to apoptosis, quantifiable enzymatic activity.Measures a specific point in the apoptotic cascade, may miss caspase-independent cell death.

Part 3: Detailed Experimental Protocols

The causality behind experimental choices is paramount. These protocols are presented not just as a series of steps, but as a validated system for generating reliable data.

Cell Viability Assessment: MTT Assay

This protocol is a foundational step to determine the dose-dependent cytotoxic effect of Aze and to establish an IC50 value.

Materials:

  • 96-well flat-bottom tissue culture plates

  • (S)-Azetidine-2-carboxylic acid (Aze)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[22]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[23]

  • Treatment: Prepare serial dilutions of Aze in complete medium. Remove the old medium from the wells and add 100 µL of the Aze dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[12][24] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[13]

  • Absorbance Reading: Read the absorbance at 540-590 nm using a microplate reader.[13][23]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay provides definitive evidence of apoptosis and allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with Aze at concentrations around the predetermined IC50 value for a specific time. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mechanistic Analysis: Western Blot for UPR Markers

This protocol allows for the detection of key proteins involved in the UPR pathway, providing direct evidence of ER stress.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-eIF2α, anti-CHOP, anti-ATF6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., Bio-Rad ChemiDoc)

Procedure:

  • Cell Lysis: After treatment with Aze, wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[25] Quantify band intensity relative to a loading control like β-actin or GAPDH.

Conclusion: A Framework for Rigorous Investigation

(S)-Azetidine-2-carboxylic acid is more than just a cellular toxin; it is a precise tool for dissecting the intricate cellular responses to proteotoxic stress. Its primary mechanism of toxicity, the misincorporation into proteins leading to ER stress and subsequent apoptosis, provides a clear and investigable pathway. By employing a systematic workflow that progresses from broad cytotoxicity assessment to specific mechanistic assays, researchers can generate robust and reliable data. The protocols and insights provided in this guide are designed to empower scientists to confidently explore the cellular consequences of Aze exposure, contributing to a deeper understanding of protein quality control, cellular stress signaling, and the development of novel therapeutic strategies.

References

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An In-depth Technical Guide to (s)-Azetidine-2-carboxylic acid and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of (s)-Azetidine-2-carboxylic acid and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The unique strained four-membered ring of this proline analog imparts distinct characteristics that are of significant interest in medicinal chemistry and biochemical research.

Introduction: The Significance of a Strained Ring

(s)-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a fascinating molecular scaffold in drug discovery.[1] Its structural similarity to proline, but with a more constrained four-membered ring, leads to its primary mechanism of action: misincorporation into proteins in place of proline.[2][3] This substitution disrupts protein folding and function, a property that is both a source of its toxicity and a tool for researchers studying protein homeostasis.[2][4] The hydrochloride salt of (s)-Azetidine-2-carboxylic acid is often utilized in experimental settings due to its improved solubility and stability. This guide will delve into the core physicochemical properties, analytical methodologies, and the underlying principles that govern its utility in research and development.

Physicochemical Properties: A Comparative Analysis

The conversion of (s)-Azetidine-2-carboxylic acid to its hydrochloride salt significantly alters its physical properties, which is a critical consideration for its application in various experimental protocols.

Property(s)-Azetidine-2-carboxylic acid(s)-Azetidine-2-carboxylic acid HClRationale for the Difference
Molecular Formula C4H7NO2C4H8ClNO2Addition of HCl to the amine.
Molecular Weight 101.10 g/mol [5]137.56 g/mol [6]The addition of the mass of HCl.
Appearance White to light beige crystalline powder[4][7]Not explicitly stated, but expected to be a crystalline solid.Salt formation typically results in a crystalline solid.
Melting Point ~215 °C (decomposition)[4][7]Not explicitly found in searches.Salt formation generally increases the melting point due to stronger intermolecular forces.
Solubility Slightly soluble in water (5 g/100 mL), slightly soluble in methanol and aqueous base. Practically insoluble in absolute ethanol.[5][7]Expected to have higher water solubility.The ionic nature of the hydrochloride salt enhances its solubility in polar solvents like water.
pKa 2.35 ± 0.20 (Predicted)[7]Not explicitly found in searches.The presence of the hydrochloride will lower the pH of a solution and affect the protonation state of the carboxylic acid and the amine.
Optical Rotation -125º (c=1, water, 25 ºC)[7]Not explicitly found in searches.The specific rotation is an intrinsic property of the chiral molecule and should be similar, though the measurement conditions (e.g., solvent) can influence the value.

Chemical Properties and Reactivity

The chemical behavior of (s)-Azetidine-2-carboxylic acid and its HCl salt is largely dictated by the strained azetidine ring and the presence of the carboxylic acid and amino groups.

As a Proline Antagonist: The core of its biological activity lies in its ability to be recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[2][3] This misincorporation leads to the formation of abnormal proteins with altered secondary and tertiary structures, triggering cellular stress responses such as the unfolded protein response.[2][8][9] This makes it a valuable tool for studying protein folding and degradation pathways.

Reactivity of the Azetidine Ring: The four-membered ring is susceptible to nucleophilic attack, although it is more stable than aziridines. The ring can be opened under certain conditions, but for many synthetic applications, the ring remains intact.

Reactions of the Functional Groups:

  • Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, including peptides and small molecule inhibitors.

  • Amine: The secondary amine in the azetidine ring is nucleophilic and can be acylated, alkylated, or used in other coupling reactions. In the hydrochloride salt, the amine is protonated, which protects it from reacting as a nucleophile until a base is added to neutralize the acid.

The hydrochloride salt is generally more stable and easier to handle than the free base, which can be hygroscopic.[10] It is also less prone to decarboxylation upon heating.

Experimental Protocols: A Scientist's Perspective

Characterization Techniques

A robust characterization of (s)-Azetidine-2-carboxylic acid HCl is paramount for ensuring its purity and identity before use in any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. For the HCl salt in D₂O, one would expect to see distinct signals for the protons on the azetidine ring and the α-proton. A representative ¹H NMR spectrum in D₂O shows multiplets for the azetidine ring protons around δ 2.4-2.7 ppm and 3.8-4.0 ppm, and a triplet for the α-proton around δ 4.7 ppm.[11]

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Causality behind Experimental Choice: NMR is the gold standard for structural elucidation of organic molecules. The choice of solvent (e.g., D₂O, DMSO-d₆) is critical; for the HCl salt, D₂O is a good choice to ensure solubility and allow for the exchange of the acidic protons.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique is ideal for analyzing polar molecules like amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 102.0552 would be observed for the free acid.[12] For the HCl salt, one would still expect to see the protonated free acid after the loss of HCl in the gas phase.

Causality behind Experimental Choice: ESI-MS is a soft ionization technique that minimizes fragmentation, allowing for the accurate determination of the molecular weight of the parent ion. This is crucial for confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC):

  • Methodology: A common method for analyzing (s)-Azetidine-2-carboxylic acid involves cation exchange chromatography with post-column derivatization for fluorescence detection.[13] A typical mobile phase could consist of a sodium citrate buffer system with a gradient elution.

Causality behind Experimental Choice: The zwitterionic nature of the amino acid at certain pH values makes ion-exchange chromatography an effective separation technique. Post-column derivatization is often employed to enhance the detection sensitivity, especially when the analyte lacks a strong chromophore for UV detection.

Workflow for Utilizing (s)-Azetidine-2-carboxylic acid HCl in Cell Culture

The following workflow illustrates the key steps and considerations when using this compound to study its effects on protein synthesis and cellular stress.

Caption: Experimental workflow for studying the cellular effects of (s)-Azetidine-2-carboxylic acid HCl.

Self-Validating System: This protocol includes a concentration range to determine dose-dependent effects and specific molecular markers (UPR proteins) to validate the expected mechanism of action. A proliferation assay provides a functional readout of the compound's toxicity.

Mechanism of Action: A Molecular Trojan Horse

The primary mechanism of action of (s)-Azetidine-2-carboxylic acid is its mimicry of proline, leading to its incorporation into proteins. This process can be visualized as a disruption of the normal protein synthesis pathway.

mechanism_of_action Pro Proline tRNA_Pro Prolyl-tRNA Synthetase Pro->tRNA_Pro Aze (s)-Azetidine-2-carboxylic acid Aze->tRNA_Pro Charged_tRNA_Pro Prolyl-tRNA tRNA_Pro->Charged_tRNA_Pro Charged_tRNA_Aze Azetidinyl-tRNA tRNA_Pro->Charged_tRNA_Aze Ribosome Ribosome Charged_tRNA_Pro->Ribosome Charged_tRNA_Aze->Ribosome Nascent_Protein Nascent Polypeptide Chain Ribosome->Nascent_Protein Normal_Protein Functional Protein Nascent_Protein->Normal_Protein Misfolded_Protein Misfolded Protein Nascent_Protein->Misfolded_Protein UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of (s)-Azetidine-2-carboxylic acid induced proteotoxicity.

This misincorporation leads to the accumulation of misfolded proteins, which in turn activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis.[8][9] If the stress is too severe or prolonged, the UPR can trigger apoptosis, or programmed cell death.

Applications in Drug Discovery and Development

The unique properties of (s)-Azetidine-2-carboxylic acid make it a valuable scaffold in medicinal chemistry.

  • Constrained Analog of Proline: Its rigid structure can be used to lock peptide and small molecule conformations, which can lead to increased potency and selectivity for a biological target.

  • Intermediate for Novel Heterocycles: The azetidine ring can be further functionalized to create a diverse range of chemical entities for screening in drug discovery programs.[1]

  • Tool for Studying Disease Mechanisms: Its ability to induce protein misfolding has been used to model diseases associated with proteotoxicity.[4]

Conclusion

(s)-Azetidine-2-carboxylic acid and its hydrochloride salt are powerful tools for chemical biologists and medicinal chemists. A thorough understanding of their physicochemical properties, reactivity, and mechanism of action is essential for their effective and reliable use in research and development. The insights provided in this guide are intended to equip scientists with the foundational knowledge to harness the unique potential of this strained cyclic amino acid.

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(s)-Azetidine-2-carboxylic acid discovery and natural occurrence

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Azetidine-2-carboxylic Acid: Discovery and Natural Occurrence

Introduction

(S)-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, stands as a fascinating molecule at the intersection of phytochemistry, toxicology, and drug development. As a structural analog of L-proline, it differs only in its four-membered azetidine ring, a feature that imparts significant biological activity.[1] This strained heterocyclic compound can be mistakenly incorporated into proteins in place of proline, leading to dysfunctional proteins, cellular stress, and a range of toxic effects.[2][3][4] Its discovery and widespread presence in common plants, including edible ones, necessitate a thorough understanding of its origins and biochemistry. This guide provides a technical overview of its initial discovery, details its prevalence in nature, and outlines the modern understanding of its biosynthesis and analytical detection.

Chapter 1: The Discovery of a Proline Mimic

The history of (S)-azetidine-2-carboxylic acid begins in the mid-20th century. In 1955, L. Fowden first isolated and identified this novel cyclic imino acid from the rhizomes and foliage of the lily of the valley (Convallaria majalis).[1][5][6] This discovery marked the first identification of a naturally occurring compound containing the azetidine ring structure.[5][7] Subsequent work by Fowden and others confirmed its presence in other species of the Liliaceae family, establishing it as a significant plant metabolite.[8] The initial isolation was a pivotal moment, unveiling a new class of non-proteinogenic amino acids and setting the stage for decades of research into its toxicological effects and biosynthetic origins.

Chapter 2: Natural Occurrence and Distribution

(S)-Azetidine-2-carboxylic acid is not an isolated curiosity but is found across phylogenetically distinct plant families and has also been identified in fungi. Its presence as a defensive metabolite is a key aspect of its ecological role, deterring herbivores and inhibiting the growth of competing plants.[1][2]

The compound is notably present in various species within the Asparagaceae family, including its original source, Convallaria majalis (lily of the valley), and in Polygonatum (Solomon's seal).[1][8] It is also found in numerous plants from the Fabaceae (bean) family and has been detected in the rhizomes of Disporopsis aspera.[1][9]

Of significant interest to food science and toxicology is its occurrence in the Chenopodiaceae family, particularly in common beets (Beta vulgaris).[10][11] It is present in table beets, garden beets, and sugar beets, with concentrations estimated to be 1–5% of the free proline levels.[1][11][12] This has raised questions about potential human exposure through the food chain, as byproducts from sugar beet processing are often used in livestock feed.[12] Fungal sources have also been identified, such as in the mushroom Clavulinopsis miyabeana.[11][13]

Table 1: Documented Natural Sources of (S)-Azetidine-2-carboxylic Acid
Family/GroupSpeciesCommon NamePrimary Location in Organism
AsparagaceaeConvallaria majalisLily of the ValleyRhizomes, Fresh Foliage[1][8]
AsparagaceaePolygonatum sp.Solomon's SealRhizomes[1][8][14]
AsparagaceaeDisporopsis asperaRhizomes[9]
FabaceaeVarious speciesBean/Legume FamilyGeneral occurrence[1]
ChenopodiaceaeBeta vulgarisTable Beet, Sugar BeetRoots[1][10][12]
FungiClavulinopsis miyabeanaFruiting Body[11][13]

Chapter 3: Biosynthesis: A SAM-Dependent Cyclization

The formation of the strained four-membered ring of azetidine-2-carboxylic acid is an energetically demanding process. For years, the precise biosynthetic pathway remained elusive. Recent research has illuminated the mechanism, revealing a fascinating enzymatic strategy.[15][16]

The biosynthesis is catalyzed by a class of enzymes known as AZE synthases.[15] These enzymes utilize S-adenosylmethionine (SAM), a ubiquitous molecule typically known for its role as a methyl group donor, as the substrate. In a remarkable departure from its canonical function, AZE synthase facilitates an intramolecular 4-exo-tet cyclization of the SAM molecule itself.[15][16] This reaction involves the nucleophilic attack of the nitrogen atom onto the γ-carbon of the methionine moiety, displacing the sulfonium ion and yielding the highly strained azetidine ring.[15] Structural and biochemical analyses suggest that the enzyme constrains SAM in an unusual conformation to facilitate this challenging cyclization, supported by desolvation effects and cation-π interactions within the active site.[15][16]

G cluster_0 Biosynthesis of (S)-Azetidine-2-carboxylic Acid SAM S-Adenosylmethionine (SAM) AZE_Synthase AZE Synthase SAM->AZE_Synthase Substrate Binding AZE (S)-Azetidine-2-carboxylic Acid AZE_Synthase->AZE Intramolecular Cyclization (4-exo-tet) G cluster_0 Isolation & Analysis Workflow Start Plant Material Homogenize Homogenization (70% Ethanol) Start->Homogenize Extract Solvent Extraction Homogenize->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Crude Crude Extract Concentrate->Crude IonExchange Cation-Exchange Chromatography Crude->IonExchange HPLC HPLC Separation Crude->HPLC For Analysis Elute Elution with NH4OH IonExchange->Elute Purify Recrystallization Elute->Purify PureProduct Pure (S)-Aze Purify->PureProduct Deriv Post-Column Derivatization HPLC->Deriv Detect Fluorescence Detection Deriv->Detect Quant Quantification Detect->Quant

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An In-Depth Technical Guide to the Conformational Analysis of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic, four-membered ring analogue of proline, presents unique structural constraints that are of significant interest in medicinal chemistry, drug design, and protein engineering. Its incorporation into peptides and bioactive molecules can profoundly alter their three-dimensional structure and function. Understanding the conformational landscape of the azetidine ring is therefore paramount for rationally designing Aze-containing molecules with desired properties. This technical guide provides a comprehensive, field-proven framework for the conformational analysis of azetidine-2-carboxylic acid, integrating high-resolution experimental techniques with robust computational modeling. We will delve into the causality behind methodological choices, present self-validating protocols, and offer insights gleaned from extensive application experience.

The Structural Imperative: Why Azetidine Conformation Matters

Azetidine-2-carboxylic acid is a structural mimic of proline, but the contraction from a five-membered pyrrolidine ring to a four-membered azetidine ring introduces significant changes in geometry and flexibility.[1] The increased ring strain (approx. 25.4 kcal/mol) fundamentally alters bond angles and torsional preferences.[2] When Aze is incorporated into a polypeptide chain in place of proline, these intrinsic conformational biases can disrupt secondary structures like polyproline helices, impacting protein folding and stability.[1] In drug design, the rigid, puckered scaffold of the azetidine ring can be exploited to orient substituents in specific vectors, enhancing binding affinity and optimizing pharmacokinetic properties.[2] A precise understanding of this puckering is not merely academic; it is a critical design parameter.

Fundamentals of Azetidine Ring Puckering

Unlike planar aromatic rings, the saturated azetidine ring is non-planar. To alleviate the inherent angle and torsional strain, it adopts a "puckered" or "buckled" conformation. This puckering is the single most important conformational feature of the ring.

Gas-phase electron diffraction studies on the parent azetidine molecule revealed a significantly puckered ring characterized by a dihedral angle of 37°.[3][4] In the solid state, X-ray crystallography of L-azetidine-2-carboxylic acid shows the molecule exists as a zwitterion with the ring being buckled by 11°.[5] This difference between the gas phase and solid state highlights that the degree of puckering can be influenced by intermolecular interactions, such as hydrogen bonding, and the nature of substituents.

The puckering can be quantitatively described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The substituents on the ring can then occupy pseudo-axial or pseudo-equatorial positions, a key factor in determining steric interactions and overall molecular shape.

cluster_0 Azetidine Ring Conformations cluster_1 Key Descriptors Planar (High Strain) Planar (High Strain) Puckered (Stable) Puckered (Stable) pucker_angle Puckering Angle (τ) Puckered (Stable)->pucker_angle Defined by substituent_pos Substituent Orientation (pseudo-axial/equatorial) Puckered (Stable)->substituent_pos Leads to dihedral Dihedral Angles (φ) pucker_angle->dihedral Determines

Caption: Fundamental concepts in azetidine ring conformation.

The Analytical Toolkit: Experimental and Computational Approaches

A comprehensive conformational analysis relies on the synergy between experimental data, which captures the molecule's behavior in a real-world state (solution or solid), and computational modeling, which provides a detailed energetic and dynamic picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful technique for determining the time-averaged conformation of molecules in solution. For azetidine-2-carboxylic acid, ¹H NMR is particularly revealing.

Causality of NMR Analysis: The non-planar, puckered nature of the azetidine ring makes the geminal protons on the C3 and C4 carbons diastereotopic, meaning they reside in different chemical environments.[6] This results in more complex splitting patterns than would be expected for a planar ring. The key to unlocking the conformational puzzle lies in the analysis of vicinal proton-proton coupling constants (³JHH).

The magnitude of ³JHH is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation :[7][8]

  • J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters. In simple terms, a larger dihedral angle (approaching 180°, typical for trans protons in a puckered ring) results in a larger coupling constant, while a smaller angle (approaching 0° for cis or ~90° for some relationships) results in a smaller coupling constant.[9][10]

Coupling TypeTypical Dihedral Angle (φ)Expected ³JHH Range (Hz)
cis~0-40°6 - 9 Hz
trans~120-160°< 6 Hz

Table 1: Typical vicinal coupling constant ranges for protons on substituted azetidine rings. These values are a guide and can be influenced by substituents and solvent.

Experimental Protocol 1: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified azetidine-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical, as it can influence conformation through hydrogen bonding.

  • Data Acquisition:

    • Utilize a high-field NMR spectrometer (≥500 MHz is recommended) to achieve maximum signal dispersion and resolve complex multiplets.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. Causality: This is a self-validating step to unambiguously identify which protons are coupled to each other, confirming the assignment of the ring protons.

  • Data Analysis:

    • Assign the resonances for H2, H3a, H3b, H4a, and H4b.

    • Carefully extract the vicinal coupling constants (³JHH) from the 1D spectrum by measuring the separation in Hertz between the sub-peaks of each multiplet.[11]

    • Use the extracted J-values in conjunction with a parameterized Karplus equation to estimate the corresponding H-C-C-H dihedral angles.

    • Reconstruct the three-dimensional conformation of the ring based on these dihedral angles.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides a static, high-resolution snapshot of the molecule's conformation in the solid state.[12] This method is invaluable for obtaining precise measurements of bond lengths, bond angles, and the ring puckering angle, which serve as a crucial validation standard for computational methods.[5][13] The crystal structure of L-azetidine-2-carboxylic acid confirms its puckered nature and zwitterionic form in the solid state, with a buckling angle of 11°.[5][14]

Computational Chemistry: The In-Silico Microscope

Computational methods allow us to explore the entire potential energy surface of the molecule, identify all stable conformers, and understand the dynamics of their interconversion.

Density Functional Theory (DFT): DFT calculations are ideal for accurately determining the geometries and relative energies of different conformers.[15][16] By performing a conformational search followed by geometry optimization, we can identify the global minimum energy structure and other low-energy puckered states. Self-Validation: A key strength of this approach is the ability to predict NMR coupling constants from the calculated structures, which can then be directly compared to experimental values to validate the computational model.[17]

Experimental Protocol 2: DFT Geometry Optimization and Analysis
  • Structure Building: Build the initial 3D structure of azetidine-2-carboxylic acid using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy puckered conformations.

  • Geometry Optimization:

    • For each identified conformer, perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Incorporate a continuum solvation model (e.g., CPCM, SMD) using a solvent that matches the NMR experiment (e.g., water) to account for solvent effects.[15]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain Gibbs free energies for calculating relative populations.

  • Property Calculation: For the lowest energy conformers, calculate NMR shielding tensors and spin-spin coupling constants for comparison with experimental data.

Integrated Workflow for Robust Conformational Assignment

The highest confidence in a conformational model is achieved when experimental and computational results converge. The following workflow represents a best-practice, self-validating system.

sample Aze-2-COOH Sample nmr NMR Spectroscopy (¹H, COSY) sample->nmr xray X-Ray Crystallography (if crystal available) sample->xray dft DFT Modeling (Conformational Search, Geometry Optimization) sample->dft Initial Structure exp_data Experimental Data (J-couplings, Angles) nmr->exp_data xray->exp_data comp_data Computational Data (Energies, Geometries, Predicted J-couplings) dft->comp_data comparison Comparative Analysis (Validation) exp_data->comparison comp_data->comparison comparison->dft Refine Model model Validated Conformational Model (Puckering, Dynamics) comparison->model Convergence

Caption: An integrated workflow for conformational analysis.

Conclusion and Outlook

The conformational analysis of azetidine-2-carboxylic acid is a multi-faceted challenge that requires a carefully integrated approach. By combining the solution-state insights from high-field NMR, the solid-state precision of X-ray crystallography, and the detailed energetic landscape provided by DFT calculations, a robust and reliable conformational model can be constructed. This detailed structural knowledge is the foundation for understanding how the incorporation of this unique proline analogue impacts peptide structure, modulates biological activity, and can be leveraged for the rational design of next-generation therapeutics.[18][19][20] As computational power increases and spectroscopic techniques become more sensitive, the ability to predict and validate the conformational behavior of such constrained scaffolds will become an even more indispensable tool for researchers in chemistry and drug discovery.

References

  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (21), 772. [Link]

  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). The Crystal and Molecular Structure of L-Azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]

  • O'Hagan, D., et al. (2011). ChemInform Abstract: Stereoselectively Fluorinated N-Heterocycles: A Brief Survey. ChemInform, 42(42). (Note: This links to a diagram from a review that discusses computational studies on azetidine puckering). [Link]

  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications, 772. [Link]

  • He, Y., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1-13. [Link]

  • Berman, H. M., McGandy, E. L., Burgner, J. W., 2nd, & VanEtten, R. L. (1969). The Crystal and Molecular Structure of L-azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]

  • Wikipedia contributors. (2023). Karplus equation. Wikipedia, The Free Encyclopedia. [Link]

  • Spectroscopy Academy. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube. [Link] (Note: A representative link, as the original may not be stable. The content describes general principles.)

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Bothner-By, A. A. (1965). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry, 20, 1–36. [Link]

  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ChemistrySelect, 8(16), e202300484. [Link]

  • Miller, J. P. (n.d.). Karplus Equations. Anthracycline. [Link]

  • Cremer, D., & Peyerimhoff, S. D. (1975). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Journal of the American Chemical Society, 97(6), 1354–1364. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400588. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. NMR Facility. [Link]

  • Gross, J. W., et al. (2008). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 10), 918–920. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400588. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Piessens, A., et al. (2006). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3236-3240. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Kählig, H., et al. (1994). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Monatshefte für Chemie / Chemical Monthly, 125(4), 457-468. [Link]

  • Hossain, M. I., & Khan, A. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters, 6, 212-222. [Link]

  • Haas, B. C., et al. (2025). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 4(1). [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(1), 30-51. [Link]

  • Haas, B. C., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 4(1), 222-233. [Link]

  • Mohamed, M. A., et al. (2022). A New Zn(II) Azido Complex of L-Arginine: X-ray Crystal Structure, Hirshfeld, and AIM Studies. Crystals, 12(4), 548. [Link]

Sources

(S)-Azetidine-2-carboxylic Acid: A Technical Guide to its Impact on Protein Folding and Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of proline, presents a fascinating case study in molecular mimicry with profound consequences for protein integrity and cellular function.[1][2] Found in various plants, including sugar beets, its entry into the food chain and subsequent misincorporation into proteins in place of proline residues can induce significant proteotoxic stress.[3][4] This guide provides a comprehensive technical overview of the mechanisms by which Aze disrupts protein folding, with a particular focus on its impact on proline-rich structures like collagen. We will delve into the downstream cellular consequences, including the activation of the Unfolded Protein Response (UPR) and apoptosis, and present detailed protocols for investigating these effects. Furthermore, this document will explore the utility of Aze as a research tool to probe the intricacies of protein quality control and discuss the emerging therapeutic potential of azetidine-containing molecules.

The Trojan Horse: Mechanism of (S)-Azetidine-2-carboxylic Acid Incorporation

(S)-Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, distinguishing it from the five-membered ring of proline.[1] Despite this structural difference, Aze is recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[2] In most organisms, the editing mechanisms of ProRS are insufficient to effectively discriminate between proline and Aze, leading to the erroneous attachment of Aze to prolyl-tRNA.[4] This "Trojan horse" molecule is then delivered to the ribosome and incorporated into nascent polypeptide chains at positions coded for proline.[2]

The consequences of this substitution are significant. The smaller, more constrained four-membered ring of Aze alters the local peptide backbone geometry compared to the more flexible five-membered ring of proline.[3] This seemingly subtle change has a cascading effect on the protein's secondary and tertiary structure, often leading to misfolding and aggregation.[5]

cluster_0 Cellular Environment Aze (S)-Azetidine-2- carboxylic acid (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS Mimics Proline tRNA_Pro tRNA-Pro ProRS->tRNA_Pro Charges tRNA with Aze Ribosome Ribosome tRNA_Pro->Ribosome Delivery to Ribosome Nascent_Protein Nascent Polypeptide Ribosome->Nascent_Protein Incorporation of Aze Misfolded_Protein Misfolded Protein Nascent_Protein->Misfolded_Protein Disrupted Folding

Caption: Mechanism of Aze incorporation into proteins.

Structural Consequences: The Case of Collagen

Collagen, the most abundant protein in mammals, is exceptionally rich in proline and relies on its unique triple helical structure for its function. The incorporation of Aze into procollagen chains has been shown to severely disrupt the formation and stability of this triple helix.[3] The altered bond angles and reduced conformational flexibility imposed by the azetidine ring prevent the proper winding of the three polypeptide chains, leading to the accumulation of non-functional, misfolded procollagen within the endoplasmic reticulum (ER).[6][7] This not only impairs the integrity of the extracellular matrix but also triggers a cellular stress response.

Computational studies and biophysical analyses of Aze-containing peptides have revealed that the substitution of proline with Aze leads to a more rigid and extended local conformation, which is energetically unfavorable for the tight turns required in the collagen triple helix.[3][8] This destabilizing effect is a direct consequence of the altered stereochemistry of the four-membered ring.

Cellular Response to Proteotoxic Stress

The accumulation of misfolded proteins due to Aze incorporation triggers a sophisticated cellular quality control mechanism known as the Unfolded Protein Response (UPR).[5][9] The UPR is a signaling network that aims to restore protein folding homeostasis (proteostasis) in the ER. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway.[10]

The key signaling pathways of the UPR that are activated in response to Aze-induced proteotoxicity include:

  • PERK (PKR-like endoplasmic reticulum kinase): This pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein translation to reduce the load of new proteins entering the ER.[11][12] It also upregulates the expression of chaperones and pro-apoptotic factors like CHOP.[13]

  • IRE1α (Inositol-requiring enzyme 1 alpha): This pathway activates the transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[13]

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then moves to the nucleus to activate the expression of ER chaperones.[11][13]

cluster_0 UPR Signaling Pathways Aze (S)-Azetidine-2-carboxylic acid Misfolded_Proteins Accumulation of Misfolded Proteins in ER Aze->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR PERK PERK Pathway UPR->PERK IRE1a IRE1α Pathway UPR->IRE1a ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Adaptive_Response Adaptive Response: - Decreased Protein Synthesis - Increased Chaperones - ERAD PERK->Adaptive_Response IRE1a->Adaptive_Response ATF6->Adaptive_Response

Caption: Cellular response to Aze-induced proteotoxicity.

Prolonged or overwhelming Aze-induced ER stress ultimately leads to programmed cell death, or apoptosis.[3] This is characterized by the activation of caspases and changes in mitochondrial function.[3]

Experimental Protocols for Studying the Effects of (S)-Azetidine-2-carboxylic Acid

To aid researchers in investigating the impact of Aze, we provide the following validated protocols.

Cell Viability Assessment using MTT Assay

This protocol provides a quantitative measure of cell viability and proliferation, which is expected to decrease in response to Aze-induced toxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for the specific cell line and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of (S)-Azetidine-2-carboxylic acid in serum-free culture medium. Remove the existing medium from the wells and replace it with the Aze-containing medium. Include a vehicle control (medium without Aze). Typical concentration ranges to test are 0.1 mM to 10 mM.[11]

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control.

ParameterRecommendation
Cell Line Dependent on research question (e.g., fibroblasts, neuronal cells)
Seeding Density Optimize for logarithmic growth phase during the assay
Aze Concentration 0.1 mM - 10 mM (initial range finding)[11]
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL final concentration[14]
Solubilizing Agent DMSO or 10% SDS in 0.01 M HCl
Absorbance λ 570-590 nm
Analysis of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess changes in the secondary structure of proteins upon Aze incorporation.

Methodology:

  • Protein Expression and Purification: Express the protein of interest in a suitable expression system (e.g., E. coli) in minimal media supplemented with either L-proline or (S)-Azetidine-2-carboxylic acid. Purify the protein to >95% homogeneity.

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM potassium phosphate, pH 7.4).[15] The buffer should have low absorbance in the far-UV region. Ensure the sample is free of aggregates by centrifugation or filtration.[16]

  • Data Acquisition: Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.[17] Use a quartz cuvette with a path length of 0.1 cm.[15]

  • Data Processing: Subtract the spectrum of the buffer from the sample spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures from the CD spectra.

  • Comparative Analysis: Compare the CD spectra and the estimated secondary structure content of the Aze-containing protein with the wild-type (proline-containing) protein. A significant change in the spectrum is indicative of a conformational alteration.

Start Start Protein_Expression Express Protein with Proline or Aze Start->Protein_Expression Purification Purify Protein Protein_Expression->Purification Sample_Prep Prepare Sample in CD-compatible Buffer Purification->Sample_Prep CD_Measurement Acquire CD Spectrum (190-260 nm) Sample_Prep->CD_Measurement Data_Processing Process Data: - Buffer Subtraction - Convert to MRE CD_Measurement->Data_Processing Secondary_Structure Estimate Secondary Structure Data_Processing->Secondary_Structure Analysis Compare Wild-type and Aze-containing Protein Secondary_Structure->Analysis End End Analysis->End

Caption: Workflow for CD spectroscopy analysis.

Detection of Unfolded Protein Response (UPR) Activation

This protocol outlines the steps to measure the upregulation of key UPR target genes in response to Aze treatment using quantitative real-time PCR (qRT-PCR).

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with a predetermined concentration of Aze (e.g., 5 mM) for various time points (e.g., 3, 6, 9, 24 hours).[12] Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for UPR target genes such as ATF4, ATF6, ERN1 (IRE1α), XBP1s, and DDIT3 (CHOP).[13] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant increase in the expression of UPR target genes in Aze-treated cells compared to the control indicates UPR activation.

(S)-Azetidine-2-carboxylic Acid as a Research Tool and Therapeutic Precursor

Beyond its toxic effects, Aze serves as a valuable chemical probe for studying cellular proteostasis.[2] By inducing a controlled level of protein misfolding, researchers can investigate the capacity and dynamics of the cellular protein quality control machinery, including chaperone networks and the ubiquitin-proteasome system.[18]

Furthermore, the azetidine scaffold is gaining attention in medicinal chemistry.[19] Its unique conformational properties can be exploited to design novel therapeutic agents.[20] Derivatives of azetidine are being explored for their potential as anticancer agents and modulators of the central nervous system.[19][21] The rigid structure of the azetidine ring can impart favorable pharmacokinetic properties, such as increased metabolic stability and receptor selectivity, to drug candidates.[19]

Conclusion

(S)-Azetidine-2-carboxylic acid is a potent disruptor of protein folding and cellular homeostasis. Its ability to mimic proline and become incorporated into proteins provides a powerful model for studying the consequences of protein misfolding and the intricate cellular responses to proteotoxic stress. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted effects of this intriguing molecule. As our understanding of the role of proteostasis in health and disease continues to grow, the study of compounds like Aze will undoubtedly pave the way for new insights and therapeutic strategies.

References

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics & Modelling, 39, 118–125.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Rodgers, K. J., & Shiozawa, T. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • Tan, E. M., Ryhänen, L., & Uitto, J. (1983). Proline analogues inhibit human skin fibroblast growth and collagen production in culture.
  • Thives Santos, W., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Thives Santos, W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal.
  • Rubenstein, E. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis.
  • Berman, H. M., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace.
  • Kuka, J., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.
  • Fairweather, J. K., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Roche. (n.d.).
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  • Thives Santos, W., et al. (2025). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal.
  • Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References.
  • Fowden, L. (2025). Resolution of D -azetidine-2-carboxylic acid.
  • Thives Santos, W., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Rogerson, T. D., & Rubin, D. B. (1977).
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  • Abcam. (n.d.). MTT assay protocol.
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  • Raaphorst, G. P., & Mao, J. P. (1991). Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells. PubMed.
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells.
  • Di Prata, C., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI.
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed Central.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • Vassall, K. A., et al. (2009). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. PubMed.
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(S)-Azetidine-2-carboxylic Acid as a Tool for Inducing and Investigating the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic amino acid and a structural analog of L-proline.[1][2] Its utility in cell biology and drug discovery stems from its predictable mechanism of action: it is mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline.[3] This substitution disrupts protein structure, leading to misfolding, aggregation, and the induction of proteotoxic stress.[1][4] Consequently, Aze serves as a potent and reliable chemical inducer of the Endoplasmic Reticulum (ER) stress and the subsequent Unfolded Protein Response (UPR). This guide provides an in-depth exploration of the molecular mechanisms by which Aze activates the UPR, with a focus on the differential activation of its three main signaling branches—PERK, ATF6, and IRE1. We further present detailed, field-tested protocols for monitoring Aze-induced UPR activation, offering researchers a robust framework for studying ER stress signaling and for screening novel therapeutic modulators of this critical pathway.

Part 1: Foundational Concepts: Aze and the Unfolded Protein Response

The Proline Analog: A Case of Molecular Mimicry

(S)-Azetidine-2-carboxylic acid is a four-membered heterocyclic imino acid, differing from proline by the absence of one methylene group in its ring structure. This structural similarity is the basis of its biological activity.[1][2] In most eukaryotic cells, the cellular machinery responsible for protein synthesis cannot efficiently distinguish Aze from proline.[3] This leads to its misincorporation during translation, producing aberrant proteins with altered secondary and tertiary structures. The unique kinked conformation that proline imparts to a polypeptide backbone is not replicated by Aze, leading to widespread protein misfolding.[5]

The Unfolded Protein Response (UPR): The ER's Quality Control System

The ER is the primary site for the folding and maturation of secretory and transmembrane proteins.[6] A variety of physiological and pathological conditions can disrupt the ER's folding capacity, leading to an accumulation of misfolded proteins—a condition known as ER stress.[6][7] To cope with this stress, cells activate the UPR, a complex signaling network designed to restore proteostasis.[7][8] The UPR is initiated by three ER-resident transmembrane sensor proteins:

  • IRE1 (Inositol-requiring enzyme 1): The most conserved UPR sensor, possessing both kinase and endoribonuclease (RNase) activity.[9]

  • PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[10]

  • ATF6 (Activating transcription factor 6): A transcription factor that is proteolytically cleaved upon ER stress.[11]

Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[7][12] Upon accumulation of unfolded proteins, BiP preferentially binds to these substrates, releasing the sensors and permitting their activation.[13]

Part 2: The Core Mechanism: How Aze Triggers the UPR

The induction of the UPR by Aze is a direct consequence of its misincorporation into proteins, which overwhelms the ER's protein-folding capacity. This process can be understood as a sequential cascade of events.

Causality: The primary insult is not a direct interaction with the UPR sensors, but rather the generation of a high load of misfolded protein substrates. The cell's quality control system detects this substrate overload, which then triggers the canonical UPR signaling cascade. The co-administration of excess L-proline can competitively inhibit Aze's incorporation, thereby preventing UPR activation; this serves as a crucial experimental control to validate that the observed ER stress is a direct result of proteotoxicity.[14]

cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Lumen Aze (S)-Azetidine-2-carboxylic acid (Aze) ProRS Prolyl-tRNA Synthetase Aze->ProRS Mistakenly activated Aze_tRNA Aze-tRNA-Pro ProRS->Aze_tRNA Charges tRNA tRNA-Pro tRNA->ProRS Ribosome Ribosome Misfolded Misfolded Proteins (Aze-Containing) Ribosome->Misfolded Translation Aze_tRNA->Ribosome Misincorporation BiP BiP/GRP78 Misfolded->BiP Sequesters BiP Sensors Inactive UPR Sensors (IRE1, PERK, ATF6) BiP->Sensors Keeps Inactive ActiveSensors Active UPR Sensors BiP->ActiveSensors Release Sensors->ActiveSensors Activation UPR_Signal ActiveSensors->UPR_Signal Initiates UPR Signaling

Figure 1. Mechanism of Aze-induced proteotoxicity and UPR activation.

Part 3: Dissecting the UPR Pathways Activated by Aze

Experimental evidence shows that Aze does not activate all three UPR branches equally. It is a potent activator of the PERK and ATF6 pathways, while its effect on the IRE1 pathway appears to be more variable.[8][14][15]

Robust Activation of the PERK and ATF6 Pathways

Studies consistently demonstrate that treating cells with Aze leads to a significant increase in the phosphorylation of eIF2α and the proteolytic cleavage of ATF6.[8][15][16] The levels of the master chaperone BiP, a transcriptional target of ATF6, are also elevated.[8][17] This indicates a strong and reliable activation of these two branches.

  • PERK Activation: Leads to a transient attenuation of global protein synthesis, reducing the load of new proteins entering the ER. It also promotes the translation of specific mRNAs, like that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid metabolism, autophagy, and apoptosis (e.g., CHOP/DDIT3).[10]

  • ATF6 Activation: The cleaved N-terminal fragment of ATF6 (p50) translocates to the nucleus, where it functions as a transcription factor to increase the expression of genes encoding ER chaperones (e.g., BiP, GRP94) and components of the ER-associated degradation (ERAD) machinery.[11][18]

Context-Dependent Activation of the IRE1 Pathway

The effect of Aze on the IRE1 pathway is less clear-cut. Some studies report no significant induction of XBP1 mRNA splicing, the canonical marker of IRE1 activation.[8] Conversely, other work has shown upregulation of ERN1 (the gene encoding IRE1) expression.[14] This discrepancy may be due to differences in cell type, treatment duration, or Aze concentration.

Expert Insight: The differential activation pattern makes Aze a particularly interesting tool. It allows for the study of cellular responses to a UPR that is biased towards the PERK and ATF6 arms. This can help decouple the specific contributions of each pathway to cell fate decisions under ER stress, which is highly relevant for diseases where specific UPR branches are implicated.

cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway cluster_IRE1 IRE1 Pathway Aze (S)-Azetidine-2-carboxylic acid (Aze) Misfolded Accumulation of Misfolded Proteins Aze->Misfolded PERK PERK Misfolded->PERK STRONG ACTIVATION ATF6 ATF6 (p90) Misfolded->ATF6 STRONG ACTIVATION IRE1 IRE1 Misfolded->IRE1 VARIABLE ACTIVATION p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 Translation p_eIF2a->ATF4 Gene_Exp1 CHOP, GADD34, Autophagy Genes ATF4->Gene_Exp1 Upregulates ATF6_Golgi Golgi Processing (S1P/S2P) ATF6->ATF6_Golgi Translocates ATF6_N ATF6 (p50) (Nuclear) ATF6_Golgi->ATF6_N Cleavage Gene_Exp2 BiP, GRP94, ERAD Components ATF6_N->Gene_Exp2 Upregulates XBP1s XBP1s IRE1->XBP1s Splices XBP1u (Context-Dependent) Gene_Exp3 ER Chaperones, ERAD Genes XBP1s->Gene_Exp3 Upregulates

Figure 2. Differential activation of the three UPR branches by Aze.

Part 4: Experimental Workflows for Studying Aze-Induced UPR

This section provides validated, step-by-step protocols for assessing the activation state of each UPR branch in response to Aze treatment.

Experimental Design: Key Considerations

A robust experimental design is critical for reproducible results. The choice of cell line, Aze concentration, and time points must be empirically determined.

ParameterRecommendationRationale
Cell Lines HeLa, HEK293, BV2 microglia are commonly used.[8][14]Choose a cell line relevant to your research question. Secretory cells (e.g., pancreatic beta-cells, plasma cells) often have a more pronounced UPR.[19]
Aze Concentration 1-10 mMA dose-response curve should be performed to find the optimal concentration that induces a robust UPR without causing acute, widespread cell death. 5 mM is a common starting point.[1][15]
Treatment Duration 3-24 hoursUPR activation is dynamic. Early time points (3-6h) are suitable for detecting initial signaling events (e.g., phosphorylation, cleavage), while later time points (12-24h) are better for assessing transcriptional changes.[8][14]
Key Controls Untreated (Vehicle), L-proline + AzeThe L-proline co-treatment control is essential to prove that the observed effects are due to Aze's misincorporation into protein.[14] Use a 2-5 fold molar excess of L-proline over Aze.
Protocol: Monitoring PERK Pathway Activation via p-eIF2α Western Blot

This protocol assesses the direct downstream phosphorylation event mediated by activated PERK.

  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with vehicle, Aze (e.g., 5 mM), or Aze + L-proline for the desired time (e.g., 6 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts (20-30 µg per lane) in Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Separate proteins on an 8-12% polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against:

    • Phospho-eIF2α (Ser51)

    • Total eIF2α

    • A loading control (e.g., β-Actin or Vinculin)

  • Secondary Antibody Incubation: Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST. Apply ECL substrate and visualize using a chemiluminescence imager.

  • Analysis: Quantify band intensities. The key metric is the ratio of p-eIF2α to total eIF2α. An increase in this ratio indicates PERK pathway activation.[8][15]

start Treat Cells (Aze, Controls) lysis Lyse & Quantify Protein start->lysis sds SDS-PAGE & Transfer lysis->sds block Block Membrane sds->block ab1 Incubate with Primary Antibodies (p-eIF2α, Total eIF2α) block->ab1 ab2 Incubate with Secondary Antibody ab1->ab2 detect ECL Detection & Imaging ab2->detect end Quantify: (p-eIF2α / Total eIF2α) detect->end

Figure 3. Workflow for monitoring PERK activation by Western blot.

Protocol: Monitoring ATF6 Pathway Activation via Western Blot

This protocol detects the disappearance of the full-length ATF6 protein as it is cleaved for activation.

  • Cell Treatment & Lysis: Follow steps 1-3 from the PERK protocol (4.2).

  • Sample Preparation: Normalize protein amounts (30-50 µg per lane). Crucially, do NOT boil the samples. Heating can cause aggregation of this transmembrane protein. Instead, incubate at 37°C for 15 minutes in Laemmli buffer.

  • SDS-PAGE & Transfer: Separate proteins on a 6-8% polyacrylamide gel to resolve the high molecular weight (~90 kDa) full-length ATF6. Transfer to PVDF.

  • Blocking & Antibody Incubation: Follow steps 6-8 from the PERK protocol, using a primary antibody that recognizes the C-terminus of ATF6 to detect the full-length (p90) form.

  • Detection & Analysis: Visualize and quantify the ~90 kDa band. A significant decrease in the intensity of this band in Aze-treated samples indicates proteolytic cleavage and activation of the ATF6 pathway.[8][15]

Protocol: Assessing IRE1 Pathway Activation via XBP1 Splicing RT-PCR

This assay directly measures the endoribonuclease activity of IRE1.

  • Cell Treatment: Treat cells as described in 4.2.1 for the desired time (e.g., 6-8 hours).

  • RNA Extraction: Wash cells with PBS and extract total RNA using a TRIzol-based or column-based kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • Forward Primer (Human): 5'-CCT TGT AGT TGA GAA CCA GG-3'

    • Reverse Primer (Human): 5'-GGG GCT TGG TAT ATA TGT GG-3'

  • Gel Electrophoresis: Run the PCR products on a 2.5-3% agarose gel.

  • Analysis: Visualize the bands under UV light.

    • Unspliced XBP1 (XBP1u): Larger band, present in all samples.

    • Spliced XBP1 (XBP1s): Smaller band (by 26 bp), appears or increases in intensity upon IRE1 activation.[7][20]

    • The ratio of XBP1s to XBP1u provides a semi-quantitative measure of IRE1 activity.

start Treat Cells (Aze, Controls) rna Extract Total RNA start->rna cdna Synthesize cDNA rna->cdna pcr PCR with XBP1 Primers cdna->pcr gel Agarose Gel Electrophoresis pcr->gel end Visualize Bands: Unspliced (XBP1u) Spliced (XBP1s) gel->end

Figure 4. Workflow for assessing IRE1 activation by RT-PCR.

Part 5: Applications in Research and Drug Discovery

The reliability and specific UPR activation profile of Aze make it a valuable tool for several applications:

  • Positive Control: Aze serves as an excellent positive control for inducing the PERK and ATF6 arms of the UPR, validating experimental systems and antibody performance.

  • Modeling Proteotoxic Disease: It provides a simple, titratable method to model the chronic ER stress characteristic of many neurodegenerative and metabolic diseases.[2][21]

  • Drug Screening: Aze can be used in high-throughput screens to identify small molecules that either inhibit or selectively augment specific UPR pathways. For example, one could screen for compounds that rescue cells from Aze-induced apoptosis by promoting adaptive UPR signaling.

Part 6: Conclusion

(S)-Azetidine-2-carboxylic acid is more than a simple toxin; it is a precise molecular tool that leverages a fundamental biological process—protein synthesis—to induce a predictable and robust ER stress response. By causing the misincorporation of a proline analog, it triggers widespread protein misfolding, leading to potent activation of the PERK and ATF6 arms of the UPR.[8][15] Understanding this mechanism and employing the validated protocols described herein allows researchers to reliably investigate the complex signaling networks of the UPR, model diseases of protein misfolding, and discover novel therapeutics targeting this critical cellular pathway.

References

  • Roest, G., Hesemans, E., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells. [Link]

  • Roest, G., Hesemans, E., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed. [Link]

  • Cawley, K., Deegan, S., et al. (2011). Assays for detecting the unfolded protein response. Methods in Molecular Biology. [Link]

  • Blees, J., & Hellerschmied, D. (2021). Methods for Studying ER Stress and UPR Markers in Human Cells. Methods in Molecular Biology. [Link]

  • Roest, G., Hesemans, E., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed Central. [Link]

  • Di Lauro, C., An, K., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. [Link]

  • Birnbaum, K. D., Griffin, P., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Samali, A., et al. (2010). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Cell Biology. [Link]

  • Hetz, C., & Papa, F. R. (2012). Monitoring and Manipulating Mammalian Unfolded Protein Response. Methods in Enzymology. [Link]

  • Sundaram, A., et al. (2018). Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress. Journal of Cell Biology. [Link]

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. ResearchGate. [Link]

  • Cawley, K., et al. (2011). Assays for Detecting the Unfolded Protein Response. ResearchGate. [Link]

  • Kim, I., et al. (2012). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology. [Link]

  • Joshi, A., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. [Link]

  • Di Lauro, C., et al. (2023). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. [Link]

  • Rubenstein, E. (2000). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. [Link]

  • Samali, A., et al. (2010). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. ResearchGate. [Link]

  • Rodgers, K. J., & Capper, H. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. [Link]

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  • Volmer, R., et al. (2013). A novel IRE1 signaling triggered by membrane lipid saturation. Journal of the Pharmaceutical Society of Japan. [Link]

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teratogenic effects of azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Teratogenic Effects of Azetidine-2-Carboxylic Acid

Abstract

Azetidine-2-carboxylic acid (A2C), a non-proteinogenic amino acid found in various plant species, presents a significant challenge to biological systems due to its structural mimicry of proline. This guide provides a comprehensive technical overview of the teratogenic effects of A2C, intended for researchers, toxicologists, and drug development professionals. We will dissect the core biochemical mechanisms underpinning its toxicity, detail the resultant developmental abnormalities observed in key animal models, and present validated experimental protocols for assessing its teratogenic potential. The primary mechanism of A2C's toxicity is its misincorporation into nascent polypeptide chains in place of proline, leading to profound proteotoxic stress, induction of the unfolded protein response (UPR), and severe disruption of protein structure and function, most notably in proline-rich proteins such as collagen. This guide synthesizes current knowledge to serve as a foundational resource for investigating the developmental toxicity of this potent imino acid analog.

Introduction: The Proline Analog Concealing Developmental Hazard

Azetidine-2-carboxylic acid (A2C or Aze) is a four-membered heterocyclic imino acid, distinguishing it from the five-membered ring of its proteinogenic analog, proline.[1] First identified in plants from the Liliaceae family (e.g., lily-of-the-valley) in 1955, it has since been detected in other sources, including sugar beets and garden beets (Beta vulgaris).[1][2][3] This presence in common agricultural products and their byproducts, which are used in livestock fodder, raises concerns about its potential entry into the human food chain.[2][4]

The toxicity of A2C stems from its ability to be recognized by prolyl-tRNA synthetase, charged to tRNAPro, and subsequently misincorporated into proteins at proline codons.[2][4][5] This molecular deception bypasses cellular proofreading mechanisms in most mammalian cells, initiating a cascade of events that culminates in cellular dysfunction and, during critical developmental windows, severe teratogenesis.[4] Its ability to induce protein misfolding makes it a valuable tool for studying proteotoxic stress, but also underscores its potential as a developmental toxicant.[2][4][6]

Core Mechanism of A2C-Induced Teratogenicity

The teratogenic effects of A2C are not caused by a single receptor-ligand interaction but by a fundamental disruption of protein synthesis and homeostasis. The mechanism can be understood as a multi-stage process from molecular substitution to systemic developmental failure.

Proline Mimicry and Proteotoxic Stress

The cornerstone of A2C's toxicity is its misincorporation into proteins.[7] The smaller, more strained four-membered ring of A2C imposes different conformational constraints compared to proline's five-membered ring. When substituted into a polypeptide, A2C alters the protein's tertiary structure, leading to misfolding, aggregation, and loss of function.[1][8] This accumulation of aberrant proteins overwhelms the cell's protein quality control machinery, inducing a state of proteotoxic stress.[5][9]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The influx of misfolded proteins into the endoplasmic reticulum triggers the Unfolded Protein Response (UPR), a complex signaling network designed to restore proteostasis.[10][11][12] A2C has been shown to be a potent inducer of the UPR, activating key stress sensors such as PERK, which phosphorylates eIF2α, and ATF6.[8] While initially a pro-survival response, chronic or overwhelming ER stress, as induced by A2C, shifts the UPR towards pro-apoptotic pathways, leading to programmed cell death—a critical factor in the etiology of developmental defects.[8][13][14]

cluster_uptake Cellular Uptake & Activation cluster_synthesis Protein Synthesis Disruption cluster_stress Cellular Stress Response cluster_teratogenesis Developmental Outcome A2C Azetidine-2-Carboxylic Acid (A2C) ProRS Prolyl-tRNA Synthetase A2C->ProRS Mistaken for Proline A2C_tRNA A2C-tRNAPro ProRS->A2C_tRNA Charges tRNAPro Ribosome Ribosome A2C_tRNA->Ribosome Incorporation AberrantProtein Aberrant Protein (A2C Incorporated) Ribosome->AberrantProtein Misfolding Protein Misfolding & Aggregation AberrantProtein->Misfolding Collagen Disrupted Collagen Synthesis & Function AberrantProtein->Collagen ER_Stress ER Stress Misfolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Chronic Stress Teratogenesis Teratogenic Effects (e.g., Skeletal Defects) Apoptosis->Teratogenesis Collagen->Teratogenesis

Caption: Core mechanism of A2C teratogenicity.

Targeted Disruption of Collagen Synthesis

Collagen, the most abundant protein in mammals, is exceptionally rich in proline and hydroxyproline. Its unique triple-helix structure is critically dependent on the precise stereochemistry of proline residues. The misincorporation of A2C has a devastating effect on collagen biosynthesis.[15][16][17]

  • Inhibition of Triple-Helix Formation: The altered bond angles of A2C prevent the proper folding of procollagen chains into a stable triple helix.[18][19]

  • Aberrant Post-Translational Modifications: The delay in triple-helix formation prolongs the time procollagen chains are substrates for modifying enzymes. This results in excessive hydroxylation of lysine and subsequent glycosylation of hydroxylysine residues.[18][19]

  • Impaired Secretion and Fibrillogenesis: Misfolded procollagen is often retained within the cell and targeted for degradation. What little is secreted is incompetent to assemble into functional collagen fibrils, leading to structurally compromised connective tissues.[20]

This profound impact on collagen is a primary driver of the skeletal and connective tissue abnormalities seen in A2C-induced teratogenesis.

Teratogenic Manifestations in Animal Models

The developmental toxicity of A2C has been demonstrated across multiple species, with defects often correlating with tissues reliant on collagen for structural integrity.

Animal ModelAdministration & DosageKey Teratogenic EffectsReference(s)
Golden Hamster Intraperitoneal (IP), single or multiple doses (e.g., 600 mg/kg on day 12; 200 mg/kg/day on days 10-12)Skeletal: Retarded ossification, shortening of bones. Other: Reduced fetal weight, cleft palate, subcutaneous hemorrhage.[15],[21]
Chick Embryo Injection into embryonated eggs (e.g., 350 µ g/egg/day )Systemic: Growth retardation, dwarfism, feather inhibition. Skeletal: Inhibition of chondrogenesis. Other: Hemorrhaging, edema, brain protrusion.[22],[23]
Rat (Fetal) Maternal IP injection (e.g., 200 mg/kg, twice daily for 2 days)Pulmonary: Retarded lung growth, reduced surfactant synthesis, delayed air sac opening.[24],[25]
Mouse Oral or IP injection (e.g., 600 mg/kg)Neurological: Oligodendrocyte damage (nucleomegaly, ER stress, apoptosis), microglial activation, subtle myelin degeneration.[26]

Methodologies for Assessing A2C Teratogenicity

A robust assessment of A2C's developmental toxicity requires a combination of in vivo and in vitro experimental systems.

In Vivo Teratogenicity Assessment in Rodents

This protocol is based on established methodologies for evaluating developmental toxicity, adapted for A2C.

start Start acclimatize 1. Animal Acclimatization & Timed Mating start->acclimatize dosing 2. A2C Administration (e.g., IP injection during gestational days 7-12) acclimatize->dosing monitoring 3. Daily Monitoring (Clinical signs, body weight) dosing->monitoring cesarean 4. Cesarean Section (One day prior to term) monitoring->cesarean fetal_exam 5. Fetal Examination cesarean->fetal_exam external 6a. External Analysis (Gross malformations, weight) fetal_exam->external visceral 6b. Visceral Analysis (Internal organ defects) fetal_exam->visceral skeletal 6c. Skeletal Analysis (Alizarin red/Alcian blue staining) fetal_exam->skeletal end End: Data Analysis & Interpretation external->end visceral->end skeletal->end

Caption: Workflow for an in vivo rodent teratogenicity study.

Step-by-Step Protocol:

  • Animal Model: Use a validated strain, such as the Golden Hamster (Mesocricetus auratus).[15] House animals under standard conditions and obtain time-mated pregnant females (gestational day 0 = day of mating).

  • Dose Preparation: Dissolve L-azetidine-2-carboxylic acid in a sterile, biocompatible vehicle (e.g., saline).

  • Administration: Administer A2C via intraperitoneal (IP) injection during the period of major organogenesis (e.g., gestational days 7-12).[15][21] Include a vehicle control group and a positive control group (known teratogen) if necessary.

  • Observation: Monitor dams daily for clinical signs of toxicity, and record body weights.

  • Fetal Collection: On the day prior to parturition (e.g., day 15 for hamsters), euthanize dams and collect fetuses via Cesarean section. Note the number of live/dead fetuses and resorptions.

  • Fetal Examination:

    • External: Weigh each fetus and examine for gross external malformations (e.g., cleft palate, limb defects).[15]

    • Visceral: Fix a subset of fetuses (e.g., in Bouin's solution) for internal organ examination using methods like the Wilson's slicing technique.

    • Skeletal: Eviscerate the remaining fetuses and process for skeletal staining using Alizarin Red S (for bone) and Alcian Blue (for cartilage) to assess ossification and skeletal abnormalities.[15]

  • Data Analysis: Statistically compare malformation rates, fetal weights, and ossification scores between A2C-treated and control groups.

In Vitro Assessment of Cellular Stress and Toxicity

Cell-based assays are essential for dissecting the specific molecular pathways affected by A2C. This protocol uses a microglial cell line as an example, which is relevant for studying neurodevelopmental toxicity.

Step-by-Step Protocol:

  • Cell Culture: Culture murine BV2 microglial cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics, maintaining them at 37°C and 5% CO₂.[12]

  • A2C Treatment: Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA). Once confluent, treat with a range of A2C concentrations (e.g., 0-2000 µM) for various time points (e.g., 6, 12, 24 hours).[13][14]

  • Cell Viability Assay (MTT):

    • Add MTT reagent to wells and incubate to allow formazan crystal formation.

    • Solubilize crystals with DMSO or another suitable solvent.

    • Measure absorbance at ~570 nm to quantify viable cells.[14]

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Harvest cells and wash with binding buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Inflammatory Response Assay (Griess Assay):

    • Collect cell culture supernatant.

    • Use the Griess reagent to measure the amount of nitrite (a proxy for nitric oxide), a key inflammatory mediator.[12][14] Read absorbance at ~540 nm.

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from cell lysates.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative PCR using primers for genes of interest (e.g., pro-inflammatory markers IL-1β, NOS2; UPR markers; apoptosis regulators Bax, Bcl2).[13][14]

  • Protein Analysis (Western Blot):

    • Prepare protein lysates and quantify protein concentration (e.g., BCA assay).[12]

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against target proteins (e.g., cleaved Caspase-3, BAX, BiP) and a loading control (e.g., β-actin).

    • Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Analytical Methods for A2C Quantification

Assessing exposure is a critical component of toxicological studies. Quantifying A2C in biological matrices (plasma, tissue, etc.) requires sensitive analytical methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with post-column derivatization and fluorescence detection, is a sensitive method for determining A2C levels in plant extracts and potentially biological fluids.[27]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for quantification, typically after a silylation derivatization step to increase the volatility of A2C.[28]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS/MS methods offer high sensitivity and specificity and are well-suited for detecting trace amounts of carboxylic acids like A2C in complex biological samples.[29][30]

Conclusion and Future Directions

The teratogenicity of azetidine-2-carboxylic acid is unequivocally linked to its fundamental role as a proline antagonist. By infiltrating protein synthesis, A2C initiates a cascade of proteotoxicity, ER stress, and apoptosis that is particularly damaging to developing organisms, with a pronounced impact on collagen-dependent structures. The experimental frameworks provided here offer validated approaches to further investigate and characterize these effects.

Despite significant progress, critical knowledge gaps remain. Future research should focus on:

  • Chronic Low-Dose Exposure: Most studies use acute, high-dose regimens. The effects of chronic, low-level exposure, which may better reflect dietary intake, are largely unknown.

  • Human Relevance: While A2C is toxic in animal models, its impact on human development has not been determined.[1] Further research is needed to establish safe exposure limits and understand human-specific metabolic or defense mechanisms.

  • Neurodevelopmental Toxicity: Early findings of oligodendrogliopathy in mice suggest A2C could be a developmental neurotoxin.[26] This warrants a more in-depth investigation, particularly concerning its potential link to neurodevelopmental or neurodegenerative disorders.[4]

By continuing to explore the biochemical and developmental consequences of A2C, the scientific community can better assess its risk to human health and inform regulatory standards for food and environmental safety.

References

  • Azetidine-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • Joneja, M. G., & Le-Lievre, C. (1981). Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses. Teratology, 23(3), 365–372. [Link]

  • Oikarinen, A., & Tuderman, L. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal, 160(3), 695–701. [Link]

  • Jirsová, Z., & Holuša, R. (1981). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. Zeitschrift für mikroskopisch-anatomische Forschung, 95(4), 661–672. [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517–527. [Link]

  • Hoffman, K. M., Barrows, J. K., & Berg, M. D. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4387–4400. [Link]

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 528–541. [Link]

  • Osna, G., & White, R. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • Hoffman, K. M., Barrows, J. K., & Berg, M. D. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4387–4400. [Link]

  • Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses. Teratology, 23(3), 365-72. [Link]

  • Schiessl, K. T., Broadley, M. R., & Le-Bauer, D. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Marler, K. J., Bower, J. L., & Rubenstein, E. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 466–481. [Link]

  • Schiessl, K. T., Broadley, M. R., & LeBauer, D. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell, 8(1), 71–77. [Link]

  • Osna, G., & White, R. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

  • Rubenstein, E., Zhou, Y., & Le-Novere, N. (2006). Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). Phytochemistry, 67(9), 898–903. [Link]

  • Hall, B. K. (1978). Use of the L-proline analog, L-azetidine-2-carboxylic acid (LACA) to analyse embryonic growth and determination and expression of the chondrogenic phenotype in vivo and in vitro. Anatomical Record, 190(2), 243–255. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. [Link]

  • Audu, J. A. (1977). Macroscopic and microscopic observations on the effects of a proline analog, l-azetidine-2-carboxylic acid, on chicken embryos. Digital Library of Georgia. [Link]

  • Al-Dossary, A. A., & Al-Ghamdi, M. S. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4702-4716. [Link]

  • Adamson, I. Y., & King, G. M. (1987). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Journal of Applied Physiology, 62(4), 1478–1483. [Link]

  • Zahradníčková, H., Opekar, S., & Řimnáčová, L. (2022). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Oikarinen, A., & Tuderman, L. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal, 160(3), 695–701. [Link]

  • Al-Dossary, A. A., & Al-Ghamdi, M. S. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4702-4716. [Link]

  • Al-Dossary, A. A., & Al-Ghamdi, M. S. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4702-4716. [Link]

  • Kim, J. H., & Kim, K. R. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

  • Kim, J. H., & Kim, K. R. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

  • Adamson, I. Y., & King, G. M. (1987). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. MedChemExpress. [Link]

Sources

Methodological & Application

synthesis of enantiomerically pure (s)-Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid

Introduction: The Significance of a Constrained Proline Analogue

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic, conformationally constrained analogue of the amino acid L-proline.[1] Its unique four-membered ring structure, compared to proline's five, imparts significant rigidity, making it a valuable building block in medicinal chemistry and drug discovery.[2] This structural feature allows for the synthesis of peptides and small molecules with modified secondary structures and improved metabolic stability.[3] Notably, (S)-Azetidine-2-carboxylic acid is a key intermediate in the synthesis of important pharmaceuticals, including thrombin inhibitors like Melagatran.[4][5]

The inherent strain of the azetidine ring also provides unique reactivity, which can be harnessed for further functionalization.[2][6] However, its biological activity necessitates precise stereochemical control during synthesis; the biological effects are strictly enantiomer-dependent. Therefore, robust and efficient methods for producing the enantiomerically pure (S)-isomer are of paramount importance to the research and pharmaceutical communities.

This guide provides detailed protocols and scientific rationale for two distinct and effective strategies for synthesizing (S)-Azetidine-2-carboxylic acid with high enantiomeric purity: a sophisticated asymmetric synthesis employing a chiral auxiliary and enzymatic resolution, and a classical approach based on the diastereomeric resolution of a racemic intermediate.

Method 1: Asymmetric Synthesis via Malonic Ester Cyclization and Enzymatic Resolution

This elegant, five-step approach provides excellent control over stereochemistry, culminating in a product with exceptional enantiomeric purity (>99.9% ee).[7][8] The strategy relies on three key principles: the use of a chiral auxiliary to direct the formation of the azetidine ring, a diastereoselective Krapcho dealkoxycarbonylation, and a final, highly selective lipase-catalyzed hydrolysis to ensure enantiopurity.[7][9]

Overall Synthetic Workflow

The workflow begins with commercially available materials and proceeds through a series of controlled transformations to yield the final product.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Chiral Amine Introduction cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Krapcho Decarboxylation cluster_3 Step 4: Enzymatic Hydrolysis cluster_4 Step 5: Deprotection A Dimethyl Bromomalonate C Dimethyl (S)-(1'-methyl)- benzylaminomalonate A->C  KH, THF   B (S)-(-)-α-Methyl- benzylamine B->C E Dimethyl (1'S)-1-(1'-methyl)benzyl- azetidine-2,2-dicarboxylate C->E  Cs2CO3, DMF   D 1,2-Dibromoethane D->E F Diastereomeric Mixture: Methyl (2S,1'S)- & (2R,1'S)-1-(1'-methyl)- benzylazetidine-2-carboxylate E->F  LiCl, H2O, DMSO, 160°C   H (2S,1'S)-1-(1'-methyl)benzyl- azetidine-2-carboxylic acid F->H  Selective Hydrolysis   G Candida antarctica Lipase B G->H I (S)-Azetidine-2- carboxylic acid (>99.9% ee) H->I  H2, Pd/C, MeOH  

Caption: Asymmetric synthesis of (S)-Azetidine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate

  • Principle: This step involves the nucleophilic substitution of bromide on dimethyl bromomalonate by the chiral amine, (S)-(-)-α-Methylbenzylamine. Potassium hydride (KH) is used as a base to deprotonate the amine, enhancing its nucleophilicity.

  • Procedure:

    • Suspend potassium hydride (30% in oil, 1.5 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.

    • Add a solution of (S)-(-)-α-Methylbenzylamine (1.0 eq) in dry THF dropwise over 30 minutes.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Add a solution of dimethyl bromomalonate (1.2 eq) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the title compound.

Step 2: Cyclization to Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate

  • Principle: This is the key ring-forming step. The secondary amine undergoes a double alkylation with 1,2-dibromoethane to form the strained four-membered azetidine ring. Cesium carbonate is an effective base for this transformation, and DMF serves as a suitable polar aprotic solvent.[7][8]

  • Procedure:

    • Dissolve Dimethyl (S)-(1'-methyl)benzylaminomalonate (1.0 eq) in dry dimethylformamide (DMF).

    • Add cesium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq) to the solution.

    • Heat the mixture to 80 °C and stir for 5 hours under an argon atmosphere.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via silica gel chromatography to afford the azetidine-2,2-dicarboxylate.

Step 3: Diastereoselective Krapcho Dealkoxycarbonylation

  • Principle: The Krapcho reaction is a classic method for the decarboxylation of malonic esters.[7] In this case, the reaction proceeds with moderate diastereoselectivity, favoring the formation of the desired (2S,1'S)-monoester over the (2R,1'S)-isomer due to the influence of the chiral auxiliary on the nitrogen atom.[8][9]

  • Procedure:

    • Dissolve the azetidine-2,2-dicarboxylate (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water.

    • Add lithium chloride (1.2 eq).

    • Heat the reaction mixture to 160 °C and stir for 4 hours.

    • Cool to room temperature, add water, and extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting crude product is a diastereomeric mixture (typically ~2.7:1 favoring the 2S isomer) and is used directly in the next step without further purification.[7][8]

Step 4: Lipase-Catalyzed Hydrolysis

  • Principle: This enzymatic resolution step is crucial for achieving high enantiomeric purity. Candida antarctica lipase B selectively hydrolyzes the methyl ester of the desired (2S,1'S)-diastereomer to its corresponding carboxylic acid, leaving the undesired (2R,1'S)-ester largely unreacted.[9]

  • Procedure:

    • Create an emulsion of the diastereomeric ester mixture from Step 3 in a phosphate buffer solution (pH 7.0) using sonication.

    • Add Candida antarctica lipase B (e.g., Chirazyme L-2).

    • Stir the mixture vigorously at room temperature (or slightly below, e.g., 17 °C) for 10-12 hours, monitoring the reaction by TLC or HPLC.

    • Once the reaction is complete, filter the mixture to remove the enzyme.

    • Wash the aqueous filtrate with toluene or diethyl ether to extract the unreacted (2R,1'S)-ester.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the (2S,1'S)-acid.

Step 5: Deprotection via Catalytic Hydrogenolysis

  • Principle: The final step removes the chiral auxiliary (the α-methylbenzyl group) from the nitrogen atom. This is achieved by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst, which cleaves the benzylic C-N bond.

  • Procedure:

    • Dissolve the (2S,1'S)-acid from Step 4 in methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, enantiomerically pure (S)-Azetidine-2-carboxylic acid.[9]

Quantitative Data Summary
StepKey ReagentsSolventTemp.TimeTypical YieldRef.
1 KH, (S)-α-MethylbenzylamineTHF0°C to RT16 h~85%[7]
2 1,2-Dibromoethane, Cs₂CO₃DMF80°C5 h99%[7][8]
3 LiCl, H₂ODMSO160°C4 h78% (total)[7][8]
4 Candida antarctica Lipase BBufferRT10 h91% (from mixture)[7]
5 H₂, 10% Pd/CMethanolRT12-24 hQuantitative[9]
Overall ~48% [7][8]

Method 2: Synthesis via Chemical Resolution of N-Benzyl Azetidine-2-carboxylic Acid

This method represents a more traditional but highly effective and scalable strategy for obtaining the enantiomerically pure target. It involves the synthesis of a racemic precursor, which is then separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.

Overall Synthetic Workflow

The process involves synthesizing the racemic N-protected acid, resolving it, and then deprotecting to get the final product.

Resolution_Workflow cluster_0 Step 1: Synthesis of Racemate cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Crystallization & Isolation cluster_3 Step 4: Deprotection A Starting Materials (e.g., γ-butyrolactone) B Racemic (±)-1-Benzyl- azetidine-2-carboxylic acid A->B  Multi-step synthesis   D Diastereomeric Salt Mixture (S,D) and (R,D) salts B->D  Solvent (e.g., Ethanol)   C D-(-)-α-Phenylethylamine (Resolving Agent) C->D E Less Soluble Salt: (S)-acid • (D)-amine D->E  Cooling & Filtration   F Liberation of Acid (pH adjustment) E->F G (S)-1-Benzyl-azetidine- 2-carboxylic acid F->G H (S)-Azetidine-2- carboxylic acid G->H  H2, Pd/C  

Caption: Synthesis via chemical resolution of a racemic intermediate.

Detailed Experimental Protocol

Note: The synthesis of racemic 1-benzyl-azetidine-2-carboxylic acid can be achieved through various published routes, often starting from materials like γ-aminobutyric acid (GABA) or γ-butyrolactone.[10][11]

Step 1: Diastereomeric Salt Formation and Crystallization

  • Principle: The racemic acid is reacted with an enantiomerically pure amine (the resolving agent). This forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

  • Procedure:

    • Dissolve racemic 1-benzyl-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) with gentle heating.

    • Add D-(-)-α-phenylethylamine (0.5 - 1.0 eq) to the solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. The salt of the (S)-acid with the (D)-amine is typically the less soluble diastereomer and will precipitate first.

    • Collect the solid crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized salt can be enhanced by one or more recrystallization steps from the same solvent.

Step 2: Liberation and Purification of the (S)-Enantiomer

  • Principle: Once the diastereomeric salt is isolated, the chiral resolving agent must be removed to liberate the desired enantiomerically pure acid. This is accomplished by pH adjustment.

  • Procedure:

    • Suspend the purified diastereomeric salt in water.

    • Adjust the pH to 8-10 with a base (e.g., NaOH solution). This deprotonates the carboxylic acid and neutralizes the amine.

    • Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove the D-α-phenylethylamine, which can be recovered.[4]

    • Adjust the pH of the remaining aqueous layer to 1-3 with a strong acid (e.g., 1M HCl). This protonates the carboxylate, causing the N-benzyl-(S)-azetidine-2-carboxylic acid to precipitate or be ready for extraction.[4]

    • Extract the product into an organic solvent like ethyl acetate, dry the organic layer, and concentrate to yield the purified (S)-enantiomer.

Step 3: Debenzylation to Final Product

  • Principle: As in Method 1, the N-benzyl protecting group is removed via catalytic hydrogenolysis to yield the final product.

  • Procedure:

    • Dissolve the purified (S)-1-benzyl-azetidine-2-carboxylic acid in methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst.

    • Stir the suspension under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Filter through Celite to remove the catalyst and concentrate the filtrate to obtain pure (S)-Azetidine-2-carboxylic acid.

Final Product Characterization

To confirm the identity and purity of the synthesized (S)-Azetidine-2-carboxylic acid, the following analytical techniques are essential:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Chiral HPLC: To determine the enantiomeric excess (% ee). This is the most critical analysis and is typically performed after derivatizing the amine or carboxylic acid with a suitable chiral or UV-active agent.

Conclusion

Both presented methods are robust and reliable for the synthesis of enantiomerically pure (S)-Azetidine-2-carboxylic acid.

  • Method 1 (Asymmetric Synthesis) is a modern and elegant approach that builds the desired stereocenter from the beginning. It avoids a classical resolution step and leverages the high selectivity of enzymes to achieve outstanding enantiopurity. It is particularly well-suited for academic and discovery settings where precise stereochemical control is paramount.

  • Method 2 (Chemical Resolution) is a more traditional but powerful and often more easily scalable method. While it requires the synthesis of a racemic mixture first, the resolution step using fractional crystallization is a well-established industrial technique.[4]

The choice between these methods will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and desired level of enantiopurity.

References

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 16, 2026. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]

  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid. Retrieved January 16, 2026. [Link]

  • Fu, G. C., & Gregory, S. W. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. [Link]

  • Wessig, P., & Schwarz, J. (1998). Enantioselective Preparation of (2R)- and (2S)-Azetidine-2-carboxylic Acids. Helvetica Chimica Acta, 81(10), 1803–1814. [Link]

  • Leonardi, M., & Melchiorre, P. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. [Link]

  • ResearchGate. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Retrieved January 16, 2026. [Link]

  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
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  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2009). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

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  • Zhang, X., & Engle, K. M. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(34), 13516–13522. [Link]

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Application Notes and Protocols for the Incorporation of (S)-Azetidine-2-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-Azetidine-2-carboxylic Acid in Peptide Therapeutics

(S)-Azetidine-2-carboxylic acid (Aze), a non-canonical amino acid, is a four-membered ring homologue of proline.[1] Its incorporation into peptide chains introduces unique conformational constraints that can significantly influence the resulting peptide's structure and, consequently, its biological activity and therapeutic potential. The strained four-membered ring of Aze imparts a greater degree of rigidity compared to the five-membered ring of proline, which can lead to altered peptide backbone conformations and potentially enhanced resistance to enzymatic degradation.[1][2] These properties make Aze a valuable tool for medicinal chemists and drug development professionals seeking to design novel peptide-based therapeutics with improved pharmacological profiles.

This application note provides a comprehensive guide to the successful incorporation of (S)-Azetidine-2-carboxylic acid into peptides using both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) methodologies. It addresses the unique challenges associated with this constrained amino acid and offers detailed, field-proven protocols to ensure high-yield and high-purity synthesis of Aze-containing peptides.

The Unique Chemistry of Fmoc-(S)-Azetidine-2-carboxylic Acid

The primary building block for the incorporation of Aze into peptides via Fmoc-based SPPS is N-α-Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH). The chemical structure of this key reagent is depicted below.

Caption: Chemical structure of Fmoc-(S)-Azetidine-2-carboxylic Acid.

Challenges in the Incorporation of (S)-Azetidine-2-carboxylic Acid

The successful synthesis of Aze-containing peptides requires careful consideration of the following challenges:

  • Steric Hindrance: The constrained nature of the azetidine ring can present steric challenges during both the coupling of Fmoc-Aze-OH and the subsequent coupling of the next amino acid.

  • Ring Strain: The inherent strain in the four-membered ring may lead to potential side reactions during Fmoc deprotection under standard basic conditions.

  • Aggregation: Peptides containing multiple Aze residues or other hydrophobic amino acids may be prone to aggregation during synthesis, leading to incomplete reactions and purification difficulties.[3]

This guide provides detailed protocols and strategies to mitigate these challenges and ensure the successful synthesis of your target peptide.

Solid-Phase Peptide Synthesis (SPPS) of Aze-Containing Peptides

SPPS is the most common and efficient method for the synthesis of peptides. The following protocols are optimized for the incorporation of Fmoc-Aze-OH using standard manual or automated peptide synthesizers.

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of Fmoc-Aze-OH, the choice of coupling reagent is critical for achieving high coupling efficiency. Urionium-based reagents, particularly HATU, are highly recommended.

Coupling ReagentRecommended Equivalents (vs. Amine)Activation TimeCoupling TimeKey Advantages
HATU 1.0 - 1.51 - 2 min30 - 60 minHigh efficiency for sterically hindered amino acids, low racemization.[4][5]
HBTU 1.0 - 1.51 - 2 min45 - 90 minGood efficiency, cost-effective alternative to HATU.[6]
DIC/Oxyma 2.0 - 3.05 min60 - 120 minEffective and minimizes side reactions.

Note: For particularly difficult couplings, a double coupling strategy may be employed.

Step-by-Step SPPS Protocol for a Single Aze Incorporation

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin. Adjustments may be necessary for other resins and scales.

SPPS_Workflow start Start with N-terminal deprotected peptide-resin wash1 Wash with DMF (3x) start->wash1 coupling Couple Fmoc-Aze-OH (HATU/DIPEA in DMF) wash1->coupling wash2 Wash with DMF (3x) coupling->wash2 monitor Monitor Coupling (e.g., Kaiser Test) wash2->monitor monitor->coupling Incomplete (Recouple) deprotection Fmoc Deprotection (20% Piperidine in DMF) monitor->deprotection Complete wash3 Wash with DMF (3x) deprotection->wash3 next_aa Couple Next Fmoc-AA-OH wash3->next_aa end Continue Peptide Elongation next_aa->end

Caption: General workflow for a single incorporation of Fmoc-Aze-OH in SPPS.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection (Previous Residue): Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

  • Coupling of Fmoc-Aze-OH:

    • Prepare a solution of Fmoc-Aze-OH (1.5 eq), HATU (1.45 eq), and DIPEA (3.0 eq) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes with agitation.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.[7] If the test is positive (indicating free amines), repeat the coupling step.

  • Fmoc Deprotection of Aze:

    • Treat the resin with 20% piperidine in DMF for 10-15 minutes.

    • Note: Due to the strained nature of the azetidine ring, it is crucial to monitor for any potential side reactions. If degradation is observed, consider using a milder deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling of the Subsequent Amino Acid: Proceed with the coupling of the next Fmoc-protected amino acid using your standard protocol. A double coupling may be beneficial if steric hindrance from the Aze residue is anticipated.

Liquid-Phase Peptide Synthesis (LPPS) of Aze-Containing Peptides

LPPS offers advantages for the synthesis of short peptides and for scaling up production. The following is a general protocol for the synthesis of a dipeptide containing Aze.

LPPS_Workflow start Start with Protected Amino Acid Ester (e.g., H-AA-OMe) coupling Couple Fmoc-Aze-OH (EDC/HOBt in DCM/DMF) start->coupling workup1 Aqueous Workup coupling->workup1 purify1 Purification (e.g., Column Chromatography) workup1->purify1 deprotection Fmoc Deprotection (Piperidine in DMF) purify1->deprotection workup2 Aqueous Workup deprotection->workup2 purify2 Purification of Dipeptide workup2->purify2 end Characterization purify2->end

Caption: General workflow for the liquid-phase synthesis of an Aze-containing dipeptide.

  • Protection of the C-terminal Amino Acid: Protect the C-terminus of the second amino acid as a methyl or ethyl ester (e.g., H-Ala-OMe).

  • Coupling of Fmoc-Aze-OH:

    • Dissolve Fmoc-Aze-OH (1.0 eq) and the C-terminally protected amino acid (1.0 eq) in a suitable solvent (e.g., DCM or DMF).

    • Add a coupling reagent such as EDC (1.1 eq) and HOBt (1.1 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Perform an aqueous workup to remove water-soluble byproducts.

    • Purify the protected dipeptide by column chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified dipeptide in a solution of 20% piperidine in DMF.

    • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Final Workup and Purification:

    • Remove the piperidine and byproducts through an aqueous workup.

    • Purify the final dipeptide.

Characterization of Aze-Containing Peptides

Thorough characterization is essential to confirm the successful incorporation of Aze and the purity of the final peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system. The retention time of the Aze-containing peptide will vary depending on the overall sequence.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated mass of the Aze-containing peptide. Fragmentation analysis (MS/MS) can be used to confirm the sequence and the position of the Aze residue.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the peptide and confirm the incorporation of the azetidine ring. The chemical shifts of the protons and carbons of the Aze residue will be distinct from those of other amino acids.

Troubleshooting Common Issues

Troubleshooting problem Problem incomplete_coupling Incomplete Coupling of Fmoc-Aze-OH problem->incomplete_coupling incomplete_deprotection Incomplete Fmoc Deprotection of Aze problem->incomplete_deprotection peptide_aggregation Peptide Aggregation problem->peptide_aggregation side_reaction Side Reaction During Deprotection problem->side_reaction solution1 Use HATU, double couple, increase reaction time. incomplete_coupling->solution1 solution2 Increase deprotection time, use 2% DBU/2% piperidine. incomplete_deprotection->solution2 solution3 Use chaotropic salts (e.g., LiCl), use high-swelling resin. peptide_aggregation->solution3 solution4 Use milder deprotection conditions, analyze byproducts by MS. side_reaction->solution4

Caption: Troubleshooting guide for common issues in Aze-peptide synthesis.

Conclusion

The incorporation of (S)-Azetidine-2-carboxylic acid into peptides is a powerful strategy for the design of novel therapeutics with enhanced structural stability and biological activity. While the unique properties of this constrained amino acid present certain synthetic challenges, the use of optimized protocols, particularly the selection of appropriate coupling reagents and careful monitoring of the reaction steps, can ensure the successful synthesis of high-quality Aze-containing peptides. The detailed application notes and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to confidently explore the potential of this exciting non-canonical amino acid in their peptide-based drug discovery programs.

References

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  • Zagari, A., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 951-959.
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 961-969.
  • Juhász, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3056-3059.
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  • Li, H., & Li, Y. (2006). [Determination of the azetidine-2-carboxylic acid from lily of the valley].
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  • ResearchGate. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

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  • ResearchGate. (2008). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. [Link]

  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry–A European Journal.
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  • Wang, C., et al. (2023). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
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Application Notes & Protocols: Utilizing (S)-Azetidine-2-carboxylic Acid for the Study of Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Modeling ER Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of misfolded or unfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to aid in folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering cell death.

Given the central role of ER stress in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, the ability to reliably induce and study this process in a controlled laboratory setting is paramount.[1][2] (S)-Azetidine-2-carboxylic acid (Aze), a naturally occurring non-proteinogenic amino acid, serves as a potent and specific tool for this purpose.[3][4] This document provides a comprehensive guide for researchers on the use of Aze to induce and analyze ER stress and the subsequent UPR in mammalian cell culture.

Mechanism of Action: (S)-Azetidine-2-carboxylic Acid as a Proline Analog

(S)-Azetidine-2-carboxylic acid is a structural analog of the amino acid L-proline, differing in its four-membered ring structure compared to proline's five-membered ring.[3][4] This structural similarity allows Aze to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline during protein synthesis.[3][4] The smaller, more constrained four-membered ring of Aze disrupts the proper folding and secondary structure of proteins, leading to the accumulation of misfolded proteins within the ER lumen.[5][6][7] This accumulation triggers the dissociation of the master ER chaperone, BiP (also known as GRP78), from the three canonical UPR sensors—PERK, IRE1, and ATF6—initiating the UPR signaling cascade.[8][9]

cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) Proline Proline tRNA_Pro Prolyl-tRNA Synthetase Proline->tRNA_Pro Aze (S)-Azetidine-2-carboxylic acid (Aze) Aze->tRNA_Pro Competitive Incorporation Ribosome Ribosome tRNA_Pro->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein Protein Synthesis ER_Lumen ER Lumen Misfolded_Protein->ER_Lumen Accumulation UPR_Activation UPR Activation ER_Lumen->UPR_Activation

Figure 1: Mechanism of Aze-induced protein misfolding.

The Unfolded Protein Response (UPR) Signaling Pathways

The UPR is orchestrated by three main branches, each initiated by a distinct ER-transmembrane sensor protein.

  • PERK (PKR-like ER kinase): Upon activation, PERK dimerizes and autophosphorylates. Its primary substrate is the eukaryotic initiation factor 2α (eIF2α). Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[8][9][10] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the key pro-apoptotic factor CHOP (C/EBP homologous protein).[11]

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease (RNase) activity. Its most well-characterized function is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[8][10] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcription factor, XBP1s (spliced XBP1). XBP1s drives the expression of genes involved in protein folding, ERAD, and ER expansion.[11]

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[8][12] This cleavage releases its N-terminal cytosolic fragment (ATF6p50), which acts as a transcription factor to upregulate ER chaperones and XBP1.[8][10]

UPR_Pathway cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Aze-induced Misfolded Proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein translation UPR_Genes_IRE1 UPR Gene Expression (Chaperones, ERAD) XBP1s_Protein->UPR_Genes_IRE1 Golgi Golgi Apparatus ATF6->Golgi translocation ATF6_cleaved Cleaved ATF6 (p50) Golgi->ATF6_cleaved cleavage UPR_Genes_ATF6 UPR Gene Expression (Chaperones, XBP1) ATF6_cleaved->UPR_Genes_ATF6

Figure 2: The three major branches of the Unfolded Protein Response (UPR).

Experimental Protocols

The following protocols provide a framework for inducing and analyzing ER stress using (S)-Azetidine-2-carboxylic acid. Optimization of concentrations and time points is recommended for each specific cell line and experimental system.

Protocol 1: Induction of ER Stress with (S)-Azetidine-2-carboxylic acid

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • (S)-Azetidine-2-carboxylic acid (Aze)

  • Sterile PBS

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Aze Stock Solution Preparation: Prepare a sterile stock solution of Aze (e.g., 100 mM) in sterile water or PBS. Filter-sterilize using a 0.22 µm syringe filter. Aliquot and store at -20°C.

  • Aze Treatment:

    • Dose-Response: To determine the optimal concentration, treat cells with a range of Aze concentrations (e.g., 0.5, 1, 2, 5, 10 mM) for a fixed time point (e.g., 6, 12, or 24 hours).

    • Time-Course: Treat cells with the optimal concentration of Aze determined from the dose-response experiment for various durations (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Cell Harvesting: Following treatment, wash cells with ice-cold PBS and harvest for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR).

Protocol 2: Analysis of UPR Activation by Western Blotting

This method allows for the detection of key UPR marker proteins and their post-translational modifications.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 1)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse harvested cells in RIPA buffer. Quantify protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13][14]

Table 1: Recommended Primary Antibodies for Western Blotting

Target ProteinPathwayExpected Size (kDa)Supplier (Example)Catalog # (Example)
BiP/GRP78General ER Stress~78Cell Signaling Technology3177
p-PERK (Thr980)PERK~140Cell Signaling Technology3179
p-eIF2α (Ser51)PERK~38Cell Signaling Technology3398
ATF4PERK~40-50Cell Signaling Technology11815
CHOPPERK~29Cell Signaling Technology2895
IRE1αIRE1~110Cell Signaling Technology3294
XBP1sIRE1~54Cell Signaling Technology12782
ATF6 (cleaved)ATF6~50Cell Signaling Technology65880
β-ActinLoading Control~42Santa Cruz Biotechnologysc-47778
Protocol 3: Analysis of UPR Gene Expression by RT-qPCR

This technique quantifies the transcriptional upregulation of UPR target genes.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qPCR primers (see Table 2)

  • Real-time PCR system

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from harvested cells and synthesize cDNA.

  • qPCR: Perform real-time PCR using gene-specific primers.

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Table 2: Validated Primer Sequences for Human UPR Target Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
HSPA5 (BiP)GTATGGTGCTGCTGTCCAGGGGTGTCAGGCGATTCTGGTC[15]
ATF4AATGGCTGGCTGTGGATGGGCACTTCACTGCCCAGCTCTA[15]
DDIT3 (CHOP)GCTTGGCTGACTGAGGAGGACCTCTACTTCCCTGGTCAGG[15]
XBP1 (spliced)GGATGGATGCCCTGGTTGCTCTTGGCTCTCTGTCTCAGAG[15]
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC[15]
Protocol 4: Assessment of Cell Viability

ER stress can ultimately lead to cell death. The following assays can quantify this effect.

  • MTT Assay: This colorimetric assay measures metabolic activity, which is an indicator of cell viability. Treat cells as described in Protocol 1 in a 96-well plate. Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.[16]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

cluster_Analysis Downstream Analysis Start Cell Seeding Aze_Treatment Aze Treatment (Dose-Response & Time-Course) Start->Aze_Treatment Harvest Cell Harvesting Aze_Treatment->Harvest Western_Blot Western Blotting (p-eIF2α, ATF4, CHOP, XBP1s) Harvest->Western_Blot RT_qPCR RT-qPCR (BiP, ATF4, CHOP, XBP1s) Harvest->RT_qPCR Viability_Assay Cell Viability Assay (MTT, Annexin V/PI) Harvest->Viability_Assay

Figure 3: Overall experimental workflow for studying Aze-induced ER stress.

Data Interpretation and Troubleshooting

Expected Outcomes:

  • Early Time Points (e.g., 2-8 hours): Increased phosphorylation of PERK and eIF2α, splicing of XBP1 mRNA, and cleavage of ATF6. Upregulation of BiP, ATF4, and XBP1s transcripts.

  • Later Time Points (e.g., 8-24 hours): Increased protein levels of ATF4, CHOP, and BiP. Sustained activation of these markers may correlate with a decrease in cell viability.

Troubleshooting:

  • No/Weak Induction of UPR Markers:

    • Increase the concentration of Aze or the treatment duration.

    • Ensure the cell line is not resistant to Aze-induced stress.

    • Verify the quality and specificity of antibodies and primers.

  • High Basal ER Stress:

    • Optimize cell culture conditions (e.g., check for contamination, ensure proper media formulation, avoid over-confluency).

  • Inconsistent Results:

    • Ensure consistent cell passage number and confluency at the time of treatment.

    • Prepare fresh Aze dilutions for each experiment.

Conclusion

(S)-Azetidine-2-carboxylic acid is a reliable and specific tool for inducing ER stress by promoting protein misfolding. The protocols outlined in this guide provide a robust framework for investigating the intricate signaling pathways of the Unfolded Protein Response. By carefully optimizing experimental conditions and utilizing a multi-pronged analytical approach, researchers can gain valuable insights into the role of ER stress in health and disease.

References

  • Chaudhari, N., et al. (2024). Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials. PubMed Central. Retrieved from [Link]

  • Wu, H., Ng, B., & Thibault, G. (2014). ER stress transducer, Ire1α, PERK and ATF6 form the three branches of the UPR pathways in mammals. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Unfolded protein response: IRE1, PERK and ATF6 activation. Cells cope with stressful conditions by activating the unfolded protein response. ResearchGate. Retrieved from [Link]

  • Kim, I., et al. (2013). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Unfolded protein response. Retrieved from [Link]

  • ResearchGate. (2020). Unfolded Protein Response (UPR) and ER stress. ResearchGate. Retrieved from [Link]

  • RealTimePrimers.com. (n.d.). Human ER Stress (UPR) Primer Library. Retrieved from [Link]

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Semantic Scholar. Retrieved from [Link]

  • Yang, L., et al. (2012). Detecting and Quantitating Physiological Endoplasmic Reticulum Stress. PubMed Central. Retrieved from [Link]

  • Portland Press. (n.d.). Chemically based transmissible ER stress protocols are unsuitable to study cell-to-cell UPR transmission. Portland Press. Retrieved from [Link]

  • Bio-protocol. (n.d.). Induction of ER stress. Bio-protocol. Retrieved from [Link]

  • Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. Springer Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2025). Activation of PERK/eIF2α/ATF4 signaling inhibits ERα expression in breast cancer. National Institutes of Health. Retrieved from [Link]

  • Agilent. (n.d.). Cell Stress Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protein misfolding and temperature up-shift cause G1 arrest via a common mechanism dependent on heat shock factor in Saccharomyces cerevisiae. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Primers used for quantification of UPR signalling pathway genes by real time PCR. ResearchGate. Retrieved from [Link]

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Cell viability in HepG2 Cells exposed to ER-stress inducers for 0∼24 hr was measured with the MTT assay (Cell Counting Kit of Dojindo). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). List of primers used for RT-PCR of the UPR genes. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. Retrieved from [Link]

  • protocols.io. (2023). Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA splicing. protocols.io. Retrieved from [Link]

  • Ohtake, Y., et al. (2006). Gene regulatory network of unfolded protein response genes in endoplasmic reticulum stress. PubMed Central. Retrieved from [Link]

  • Paschen, W., & Mengesdorf, T. (2005). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. PubMed Central. Retrieved from [Link]

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. PubMed. Retrieved from [Link]

  • Al Hammouri, N., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Retrieved from [Link]

  • Rodgers, K. J., & Shing, C. M. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43. National Institutes of Health. Retrieved from [Link]

  • Lane, J. M., et al. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of ER stress-associated protein markers (GRP78 and CHOP) in lens homogenates of control and experimental groups. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genome-wide mRNA profiling identifies X-box-binding protein 1 (XBP1) as an IRE1 and PUMA repressor. National Institutes of Health. Retrieved from [Link]

  • Mukherjee, A., et al. (2015). Protein misfolding and aggregation in Alzheimer's disease and Type 2 Diabetes Mellitus. PubMed Central. Retrieved from [Link]

  • Spandidos Publications. (2023). Resveratrol‑mediated activation of SIRT1 inhibits the PERK‑eIF2α‑ATF4 pathway and mitigates bupivacaine‑induced neurotoxicity in PC12 cells. Spandidos Publications. Retrieved from [Link]

  • National Institutes of Health. (2025). Activation of eIF2α-ATF4 by endoplasmic reticulum-mitochondria coupling stress enhances COX2 expression and MSC-based therapeutic efficacy for rheumatoid arthritis. National Institutes of Health. Retrieved from [Link]

  • Soto, C., & Pritzkow, S. (2018). Misfolded Protein Aggregates: Mechanisms, Structures and Potential for Disease Transmission. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Protein Misfolding and Aggregation in Proteinopathies: Causes, Mechanism and Cellular Response. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2024). Misfolded protein oligomers: mechanisms of formation, cytotoxic effects, and pharmacological approaches against protein misfolding diseases. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of L-Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of L-Azetidine-2-Carboxylic Acid in Modern Drug Discovery

L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of numerous pharmacologically active compounds. Its constrained four-membered ring structure imparts unique conformational rigidity to peptide and small molecule scaffolds, a property keenly exploited by medicinal chemists to enhance binding affinity, selectivity, and metabolic stability of drug candidates. Notably, it is a key intermediate in the production of thrombin inhibitors and other therapeutic agents.[1] The growing demand for this versatile synthon necessitates the development of robust, scalable, and economically viable manufacturing processes.

This guide provides a comprehensive overview of established methodologies for the large-scale synthesis of L-azetidine-2-carboxylic acid, with a focus on practical application in an industrial setting. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into process optimization and quality control.

Comparative Analysis of Scalable Synthetic Strategies

Several synthetic routes to L-azetidine-2-carboxylic acid have been reported, each with its own set of advantages and challenges. For large-scale production, the ideal process should utilize readily available and inexpensive starting materials, involve a minimal number of high-yielding steps, and avoid hazardous reagents and cumbersome purification techniques like column chromatography.

Historically, methods included the reaction of L-2,4-diaminobutyric acid with nitrous acid or multi-step syntheses from γ-butyrolactone requiring optical resolution.[1] However, these approaches are often hampered by the high cost of starting materials, stringent reaction conditions, or poor economics due to the disposal of unwanted isomers.[1]

A more industrially feasible and widely adopted strategy commences with the abundant and chiral L-aspartic acid. This approach leverages the inherent stereochemistry of the starting material to produce the desired (S)-enantiomer of azetidine-2-carboxylic acid, thereby obviating the need for a separate resolution step.

A notable advancement in this area involves a multi-step synthesis commencing from L-aspartic acid that proceeds through a 4-oxo-2-azetidinecarboxylic acid derivative.[1] This method is particularly amenable to large-scale production due to its efficiency and the potential to avoid racemization.[1] An alternative, chromatography-free synthesis from L-aspartic acid has also been developed, presenting a significant advantage for industrial applications.[2]

Featured Industrial-Scale Synthetic Protocol: The L-Aspartic Acid Route via a 4-Oxo-Azetidinecarboxylate Intermediate

This section details a robust and scalable process for the synthesis of L-azetidine-2-carboxylic acid, adapted from established industrial methodologies.[1] The overall synthetic workflow is depicted below.

Overall Synthetic Workflow

G cluster_0 Step 1: Esterification & Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: N-Protection cluster_3 Step 4: Oxidation cluster_4 Step 5: Deprotection L-Aspartic_Acid L-Aspartic Acid Diisopropyl_L-aspartate_HCl Diisopropyl L-aspartate Hydrochloride L-Aspartic_Acid->Diisopropyl_L-aspartate_HCl Isopropanol, Thionyl Chloride Isopropyl_4_oxo_azetidinecarboxylate Isopropyl (2S)-4-oxo-2- azetidinecarboxylate Diisopropyl_L-aspartate_HCl->Isopropyl_4_oxo_azetidinecarboxylate 1. Trimethylsilyl Chloride, Triethylamine 2. t-Butylmagnesium Chloride Azetidine_2_methanol (S)-Azetidine-2-methanol Isopropyl_4_oxo_azetidinecarboxylate->Azetidine_2_methanol Lithium Aluminum Hydride (LiAlH4) N_Protected_Azetidine_2_methanol (S)-N-Benzyloxycarbonyl- azetidine-2-methanol Azetidine_2_methanol->N_Protected_Azetidine_2_methanol Benzyl Chloroformate (ZCl), Sodium Bicarbonate N_Protected_Azetidine_2_carboxylic_acid (S)-N-Benzyloxycarbonyl- azetidine-2-carboxylic acid N_Protected_Azetidine_2_methanol->N_Protected_Azetidine_2_carboxylic_acid TEMPO, NaOCl, NaBr L_Azetidine_2_carboxylic_acid L-Azetidine-2-carboxylic Acid N_Protected_Azetidine_2_carboxylic_acid->L_Azetidine_2_carboxylic_acid H2, Pd/C G L_Aspartic_Acid L-Aspartic Acid N_Boc_Aspartate Methyl N-Boc-L-aspartate L_Aspartic_Acid->N_Boc_Aspartate 1. TMSCl 2. (Boc)2O Protected_Intermediate Protected Azetidine Intermediate N_Boc_Aspartate->Protected_Intermediate Multi-step conversion (esterification, saponification, reduction, activation, cyclization) L_Azetidine_2_carboxylic_acid L-Azetidine-2-carboxylic Acid Protected_Intermediate->L_Azetidine_2_carboxylic_acid Deprotection

Sources

purification of (s)-Azetidine-2-carboxylic acid hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity (S)-Azetidine-2-Carboxylic Acid Hydrochloride via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a constrained analog of proline, making it a valuable building block in medicinal chemistry and peptide synthesis.[1][2] Its hydrochloride salt form enhances stability and modifies solubility, but achieving high purity is paramount for subsequent synthetic applications and biological assays. This document provides a detailed guide to the purification of this compound using recrystallization. It moves beyond a simple set of instructions to explain the fundamental principles, systematic solvent selection, a detailed step-by-step protocol, and robust troubleshooting, ensuring a reliable and reproducible method for obtaining material of high purity.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[3][4] The core concept is that the solubility of a compound in a solvent increases with temperature.[5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Soluble impurities, ideally present in smaller concentrations, remain in the cooled solvent (the mother liquor).[4]

For polar compounds like amino acid hydrochlorides, solvent selection is critical. The molecule possesses both a charged ammonium group and a carboxylic acid, making it highly polar and generally soluble in polar solvents. The "like dissolves like" principle suggests that polar solvents will be most effective.[4] However, for successful recrystallization, the chosen solvent must exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at reduced temperatures to ensure high recovery of the purified product.[4] Often, a mixed-solvent system is employed, where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[3]

Systematic Solvent Selection

The hydrochloride salt of (S)-Azetidine-2-carboxylic acid is a polar, crystalline solid. The ideal solvent system will fully dissolve it when hot but allow for significant precipitation upon cooling. Water and short-chain alcohols are excellent starting points for investigation.

Recommended Solvent Systems

Based on the polarity of the target compound, the following systems are recommended for screening:

  • Single Solvent: Water, Ethanol, Isopropanol (Propan-2-ol)

  • Mixed Solvents: Ethanol/Water, Isopropanol/Water, Acetone/Water

A mixed-solvent system, particularly an alcohol-water mixture, is often optimal for amino acid hydrochlorides.[3][6] Water acts as the "good" solvent to dissolve the polar salt, while the alcohol acts as the "anti-solvent," reducing the overall polarity of the medium and forcing the compound out of solution upon cooling.

Solvent Selection Workflow

A systematic approach to finding the optimal solvent or solvent pair is crucial. The following workflow allows for efficient screening on a small scale before committing a larger batch of material.

G cluster_0 cluster_1 Outcome start Start: Place ~20 mg of impure compound in a test tube test_solvent Add potential solvent dropwise at room temp. start->test_solvent dissolves_cold Dissolves in cold? test_solvent->dissolves_cold heat_tube Heat mixture gently to boiling dissolves_cold->heat_tube No too_soluble Outcome: Unsuitable Solvent (Too soluble) dissolves_cold->too_soluble Yes dissolves_hot Dissolves when hot? heat_tube->dissolves_hot cool_tube Cool slowly to RT, then in ice bath dissolves_hot->cool_tube Yes bad_solvent Outcome: Unsuitable Solvent (Poor solubility) dissolves_hot->bad_solvent No crystals_form Abundant crystals form? cool_tube->crystals_form crystals_form->too_soluble No (Low recovery) potential_solvent Outcome: Potential Solvent Proceed to protocol crystals_form->potential_solvent Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

Solvent Properties

The table below summarizes key properties of candidate solvents. The ideal solvent should have a boiling point below the melting point of the compound to prevent "oiling out."[5] The melting point of (S)-Azetidine-2-carboxylic acid (the free base) is approximately 206-207°C.[7] The hydrochloride salt will have a different, typically higher, melting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Notes
Water 10080.1Non-flammable, non-toxic.
Ethanol 78.424.5Flammable.
Isopropanol 82.618.2Flammable, irritant.
Methanol 64.732.7Flammable, toxic.
Acetone 5620.7Highly flammable, irritant.

Detailed Recrystallization Protocol

This protocol details the purification using an Isopropanol/Water mixed solvent system, which is highly effective for this class of compound.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Consult the Safety Data Sheet (SDS) for this compound before beginning work.[7][8][9]

  • Use a heating mantle or steam bath for flammable solvents; avoid open flames.

Equipment and Reagents
  • Crude this compound

  • Deionized Water

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Graduated cylinders

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Protocol Workflow Diagram

G A 1. Dissolution Add crude solid to flask. Add minimum hot water to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution quickly. A->B if needed C 3. Crystallization Add hot isopropanol until cloudy. Reheat to clarify, then cool slowly. A->C if not needed B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold isopropanol. D->E F 6. Drying Dry crystals under vacuum to constant weight. E->F

Caption: Step-by-step workflow for the recrystallization protocol.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • In a separate beaker, heat deionized water to near boiling.

    • Add the hot water to the Erlenmeyer flask portion-wise, with swirling, until the solid just dissolves. Use the absolute minimum amount of hot water required.[4] This creates a concentrated, saturated solution.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight of your compound), swirl, and heat for a few minutes.

    • If there are insoluble solid impurities (or if charcoal was added), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[4][10]

  • Crystallization:

    • Heat the clear solution back to a gentle boil.

    • Slowly add hot isopropanol dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point at high temperature.

    • Add a few drops of hot water to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation), and allow it to cool slowly and undisturbed to room temperature.[3][10] Slow cooling is essential for the formation of large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]

  • Isolation & Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold isopropanol.

    • Turn on the vacuum to seat the filter paper, then transfer the crystallized slurry into the funnel.

    • Break the vacuum and add a small volume of ice-cold isopropanol to wash the crystals, removing any residual mother liquor.[3][4] Using ice-cold solvent minimizes the loss of product.

    • Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a clean, pre-weighed watch glass. Dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Quality Control and Troubleshooting

A successful recrystallization is validated by assessing the purity and yield of the final product.

Purity Assessment
  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.[3]

  • Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Thin-Layer Chromatography (TLC) offers a quick qualitative check.

  • Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the chemical structure and identify any remaining solvent or organic impurities.

Troubleshooting Guide
ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to re-concentrate the solution and cool again.[5]- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed" crystal from a previous pure batch.[3][5]
"Oiling Out" - The boiling point of the solvent is higher than the compound's melting point.- The solution cooled too rapidly.- Reheat the solution to dissolve the oil, add more of the "good" solvent (water), and allow it to cool much more slowly.[5]- Try a different solvent system with a lower boiling point.
Low Recovery/Yield - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- Use the minimum amount of solvent necessary.- Ensure the wash solvent is thoroughly chilled.[4]- Pre-heat the filtration apparatus and keep the solution hot during transfer.[10]
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, including the optional activated charcoal step.[4]

Conclusion

The recrystallization protocol outlined in this document, particularly using an isopropanol-water mixed solvent system, provides a robust and reliable method for purifying this compound. By understanding the underlying principles of solubility and systematically applying the procedural steps, researchers can consistently obtain high-purity material, which is essential for the demanding applications in pharmaceutical and chemical research. The inclusion of quality control and troubleshooting measures further ensures the validity and reproducibility of the purification process.

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. (2025). BenchChem.
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  • Recrystallization. (n.d.). Wired Chemist.
  • Recrystallization1. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry & Biochemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository.
  • Recrystallization. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Azetidine-2-carboxylic acid | CAS 2517-04-6. (n.d.). Selleck Chemicals.
  • Method for preparing (S)-azetidine-2-carboxylic acid. (2013). Google Patents.
  • SAFETY DATA SHEET - (S)-(-)-Azetidine-2-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - (R)-Azetidine-2-carboxylic acid hydrochloride. (2018). Acros PharmaTech Limited.
  • Safety Data Sheet - D-Azetidine-2-carboxylic acid. (n.d.). UHPCHEM.
  • 1-Fmoc-(S)-azetidine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Method for producing amino acid ester hydrochloride. (2009). Google Patents.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry.
  • Process for recovering amino acids from protein hydrolysates. (1985). Google Patents.
  • Azetidine-2-carboxylic acid | Natural Product. (n.d.). MedchemExpress.com.
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  • Safety Data Sheet - AGS (Dicarboxylic acids mixture). (2025). BASF.
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  • 2-Azetidinecarboxylic acid, (S)-. (n.d.). PubChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for. (n.d.). Retrieved from Japan Science and Technology Agency.
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analytical methods for (s)-Azetidine-2-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of (S)-Azetidine-2-carboxylic Acid

Abstract

(S)-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic, cyclic amino acid and a structural analog of L-proline.[1][2] Found in nature in plants like lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris), its unique four-membered ring structure makes it a valuable chiral building block in pharmaceutical synthesis and a compound of interest in toxicology and metabolic research.[3][4][5][6] When misincorporated in place of proline, it can lead to dysfunctional proteins, making its detection and quantification critical for quality control in drug development and safety assessment in food products.[1][4] This guide provides a detailed overview of robust analytical methodologies for the accurate and enantioselective determination of (S)-Azetidine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Selectivity and Chirality

The primary challenges in analyzing (S)-Azetidine-2-carboxylic acid stem from its intrinsic properties:

  • High Polarity: As a small amino acid, it is highly polar and thus poorly retained on traditional reversed-phase chromatography columns.

  • Lack of a Chromophore: The molecule does not possess a strong UV-absorbing chromophore, making direct UV detection insensitive.

  • Chirality: The molecule exists as two non-superimposable mirror images, the (S) and (R) enantiomers. Biological activity is often specific to one enantiomer, necessitating analytical methods that can distinguish between them. Enantioselective analysis is therefore not just a preference but a requirement for meaningful results.[7][8]

To overcome these challenges, analytical strategies typically involve either specialized chromatography columns, chemical derivatization to enhance detectability and chromatographic behavior, or highly selective mass spectrometry techniques.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiopurity

HPLC is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like (S)-Azetidine-2-carboxylic acid. The strategy hinges on creating a chiral environment where the two enantiomers can interact differently, leading to their separation. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by forming diastereomers.

Direct Enantioselective Separation using a Chiral Stationary Phase (CSP)

Expertise & Causality: This is the most straightforward approach. A CSP contains a chiral selector immobilized on the support material. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, with one enantiomer forming a more stable complex than the other. This difference in interaction energy results in different retention times. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating a wide range of chiral compounds, including underivatized amino acids. For certain applications, derivatizing the analyte's amine group (e.g., with a benzoyl group) can enhance interaction with the CSP and improve peak shape and resolution.[9]

Experimental Protocol: HPLC for Enantiomeric Excess (% ee) Determination

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the (S)-Azetidine-2-carboxylic acid reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions for calibration.

    • Dissolve the test sample in the mobile phase to a similar concentration. For enhanced interaction on some columns, derivatization may be performed (see step 1a).

    • 1a. (Optional Derivatization): To a solution of the sample, add benzoyl chloride in an aqueous sodium hydroxide solution, followed by esterification (e.g., with diazomethane) to form the N-benzoyl methyl ester derivative.[9]

  • Instrumentation and Conditions:

    • System: HPLC with a UV or photodiode array (PDA) detector.

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[9]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 93:7 v/v). The ratio may require optimization to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (ambient).

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Identify the peaks for the (S) and (R) enantiomers based on their retention times, confirmed by injecting the pure (S)-standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

Table 1: Typical HPLC Parameters for Chiral Separation

ParameterSettingRationale
Column Daicel Chiralcel OD-HProven chiral stationary phase for enantioseparation of amino acid derivatives.[9]
Mobile Phase Hexane/Isopropanol (93:7)Normal-phase elution mode, effective for polysaccharide-based CSPs.
Flow Rate 0.5 mL/minLower flow rates can improve resolution by allowing more time for interaction.
Detection UV at 220 nmGeneral wavelength for detecting the peptide bond or derivatizing agent.
Temperature 25 °CProvides stable and reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Quantification

GC-MS offers high resolution and sensitivity, but its application to amino acids like Aze is contingent on a critical prerequisite: derivatization. Amino acids are non-volatile and thermally labile; direct injection into a hot GC inlet would lead to decomposition rather than vaporization. Silylation is a common and effective derivatization strategy that replaces active hydrogens on the amine and carboxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[4][10]

Expertise & Causality: The choice of a chiral capillary column, such as one coated with Chirasil-L-Val, is essential for separating the derivatized enantiomers.[4] Mass spectrometry provides definitive identification based on the unique fragmentation pattern (mass spectrum) of the derivatized analyte and enables sensitive quantification using an internal standard.

Experimental Protocol: Chiral GC-MS with Silylation

  • Sample Preparation and Derivatization:

    • Place the dried sample extract or standard into a reaction vial.

    • Add an internal standard (e.g., 1-octanol or a stable isotope-labeled proline).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

    • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm i.d.).[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Splitless mode at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis:

    • Identify the TMS-derivatized Aze peaks by their retention times and characteristic mass spectra.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagram: GC-MS Workflow for (S)-Azetidine-2-carboxylic Acid Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Deriv Silylation (BSTFA, 70°C) Add_IS->Deriv Inject GC Injection Deriv->Inject Sep Chiral Column Separation Inject->Sep Detect MS Detection (EI, Scan Mode) Sep->Detect Ident Identification (Retention Time, Mass Spectrum) Detect->Ident Quant Quantification (Calibration Curve) Ident->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Extract Protein Precipitation & Evaporation Sample->Extract Recon Reconstitution Extract->Recon Inject LC Injection Recon->Inject Sep HILIC Separation Inject->Sep Ionize ESI+ Source Sep->Ionize Q1 Q1: Isolate m/z 102.1 Ionize->Q1 Q2 q2: Fragment Q1->Q2 Q3 Q3: Isolate m/z 56.1 Q2->Q3 Detector Detector Q3->Detector Chrom Generate Chromatogram Detector->Chrom Quant Quantify (Peak Area) Chrom->Quant

Caption: Workflow for sensitive LC-MS/MS analysis of Aze.

Method Validation: Ensuring Trustworthy Results

Every protocol described must function as a self-validating system. For regulatory submissions or publication, analytical methods should be validated according to ICH guidelines. K[11]ey parameters to assess include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Conclusion

The choice of analytical method for (S)-Azetidine-2-carboxylic acid is dictated by the analytical objective. For determining enantiomeric purity in bulk materials or synthesized intermediates, chiral HPLC offers a robust and direct solution. For broader screening or quantification where volatility is manageable, chiral GC-MS after derivatization provides excellent specificity. For demanding applications requiring the detection of trace levels in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS , particularly with HILIC, is the undisputed method of choice. By understanding the principles behind each technique and carefully optimizing the protocols, researchers can achieve accurate, reliable, and meaningful data for this important non-proteinogenic amino acid.

References

  • Liu, H. (1999). Determination of the azetidine-2-carboxylic acid from lily of the valley. Se Pu, 17(4), 410-2. Available at: [Link]

  • Jaureguiberry, G., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-31. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of D-azetidine-2-carboxylic acid. Available at: [Link]

  • Abeysekara, M., et al. (2022). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Metabolites, 12(11), 1083. Available at: [Link]

  • Baek, H. H., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Food Science and Biotechnology, 21(5), 1471-1475. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

  • Li, Y., et al. (2023). Chiral-Controlled Cyclic Chemiluminescence Reactions for the Analysis of Enantiomer Amino Acids. Analytical Chemistry, 95(16), 6561-6568. Available at: [Link]

  • Gkikas, E., et al. (2020). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 10(12), 485. Available at: [Link]

  • Lee, J. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11636-11641. Available at: [Link]

  • Schiesel, S., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(1), 395-403. Available at: [Link]

  • Chapman, J. (2000). Validation of Amino Acid Analysis Methods. Methods in Molecular Biology, 159, 37-47. Available at: [Link]

  • ResearchGate. (n.d.). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Available at: [Link]

  • Ogorodnikova, A. V., et al. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(12), 856. Available at: [Link]

  • Hamase, K., et al. (2021). Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC. Pacifichem 2021 Abstract. Available at: [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Available at: [Link]

  • Figshare. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Available at: [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2603-2606. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). L-Azetidine-2-carboxylic acid. Available at: [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1523-1536. Available at: [Link]

  • Schwartz, H., et al. (2024). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1523-1536. Available at: [Link]

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HPLC analysis of (s)-Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the HPLC Analysis of (s)-Azetidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of (s)-Azetidine-2-carboxylic Acid

(s)-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic, four-membered ring analogue of the amino acid L-proline.[1] Its structural similarity allows it to be mistakenly incorporated into proteins in place of proline, which can lead to protein misfolding, aggregation, and cellular stress.[2][3] This property makes it a valuable tool in biochemical research as a collagen synthesis inhibitor and a protein folding antagonist, but also underlies its natural toxicity and teratogenic effects.[2][4]

From an analytical perspective, (s)-Azetidine-2-carboxylic acid presents a tripartite challenge for researchers and drug development professionals:

  • Chirality: As a chiral molecule, the biological activity and toxicological profile are specific to the (S)-enantiomer. Therefore, accurate determination of enantiomeric purity is paramount.[5][6]

  • High Polarity & Low UV Absorbance: Like many small amino acids, Aze is highly polar and lacks a significant chromophore, making it poorly retained on traditional reversed-phase (RP) HPLC columns and difficult to detect with standard UV-Vis detectors.[7]

  • Complex Matrices: When analyzing Aze in biological samples or complex synthesis mixtures, its detection and quantification require highly selective and sensitive methods to overcome matrix interference.

This application note provides a detailed guide to robust HPLC-based methodologies for both the chiral purity assessment and quantification of (s)-Azetidine-2-carboxylic acid, addressing these analytical challenges with field-proven protocols and explaining the scientific rationale behind the chosen strategies.

Part 1: Enantiomeric Purity Determination by Chiral HPLC

The definitive method for assessing the enantiomeric excess (ee) of (s)-Azetidine-2-carboxylic acid is through direct or indirect analysis on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly effective for separating enantiomers of amino acid derivatives.[8]

Causality of the Method: Why Derivatization Enhances Chiral Separation

While direct injection of Aze onto a CSP is possible, its high polarity can lead to poor peak shape and inadequate resolution. A common and highly effective strategy is to derivatize the molecule prior to analysis.[8] This serves two purposes:

  • Reduces Polarity: Converting the carboxylic acid to an ester and/or protecting the amine with a group like benzoyl significantly reduces the molecule's polarity, leading to more favorable interactions with the non-polar mobile phase and the chiral selector of the CSP.[5]

  • Improves Interactions: The introduced functional group (e.g., a phenyl ring from a benzoyl group) can engage in additional π-π stacking or steric interactions with the CSP, enhancing the enantiomeric recognition and improving the separation factor (α).

The logical workflow for chiral analysis is therefore decided by the required outcome: Is the goal to separate enantiomers for purity analysis or to quantify the total amount of the acid?

G start Start: (s)-Azetidine-2-carboxylic Acid Sample decision What is the Analytical Goal? start->decision chiral_purity Determine Enantiomeric Purity / ee% decision->chiral_purity  Chiral Separation quantification Quantify Total Aze Concentration decision->quantification  Quantification   protocol1 Protocol 1: Chiral HPLC with N-Benzoylation chiral_purity->protocol1 protocol2 Protocol 2: RP-HPLC with Fluorescence Derivatization quantification->protocol2

Caption: Decision workflow for selecting the appropriate HPLC method.

Experimental Protocol 1: Chiral HPLC after N-Benzoylation

This protocol is adapted from methodologies proven effective for determining the enantiomeric excess of derivatized amino acids.[5]

1. Sample Preparation: N-Benzoylation a. Dissolve 1-2 mg of the (s)-Azetidine-2-carboxylic acid sample in 1 mL of 2 M Sodium Bicarbonate solution. b. Add 10 µL of Benzoyl Chloride dropwise while vortexing. c. Allow the reaction to proceed at room temperature for 1 hour. d. Acidify the solution to pH 2-3 with 1 M HCl. e. Extract the N-benzoyl-Aze derivative with 2 x 1 mL of Ethyl Acetate. f. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) for HPLC injection.

2. HPLC Conditions

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP, e.g., Daicel CHIRALCEL® OD-H or similar amylose/cellulose-based column (5 µm, 4.6 x 250 mm)These phases provide excellent enantiomeric recognition for a wide range of chiral compounds, including N-acylated amino acids, through hydrogen bonding and steric interactions.[8][9]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v)The non-polar/polar solvent mixture allows for tuning of retention time, while the acidic modifier (TFA) ensures the carboxyl group is protonated, improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 25 °CTemperature can affect chiral recognition; maintaining a constant temperature ensures reproducible retention times and separation.
Detection UV at 254 nmThe introduced benzoyl group provides a strong chromophore, allowing for sensitive UV detection.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring a detectable signal.

Part 2: Quantification by RP-HPLC with Pre-Column Derivatization

For accurate quantification, especially at low concentrations or in complex matrices, a derivatization strategy that adds a highly responsive tag (fluorophore or strong chromophore) is essential. This approach overcomes the native molecule's poor detectability and retention on reversed-phase columns.[7] The use of carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a mild and efficient way to label carboxylic acids.[10][11]

Principle of Derivatization with EDC and a Fluorescent Tag

This process involves a two-step, one-pot reaction where the carboxyl group of Aze is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine of a labeling agent (e.g., Dansyl Hydrazine) to form a stable, highly fluorescent amide conjugate.

G cluster_0 Pre-Column Derivatization Workflow Aze Aze-COOH (Analyte) Intermediate O-Acylisourea Intermediate (Highly Reactive) Aze->Intermediate + EDC EDC (Activator) Product Fluorescent Aze-Tag Conjugate (Stable & Detectable) Intermediate->Product + Tag Fluorescent Tag (e.g., Dansyl Hydrazine) HPLC Inject into RP-HPLC System Product->HPLC

Caption: The chemical workflow for pre-column fluorescence derivatization.

Experimental Protocol 2: Quantification using Dansyl Hydrazine Derivatization

1. Reagent Preparation a. Aze Standard Stock: Accurately weigh and dissolve (s)-Azetidine-2-carboxylic acid in deionized water to prepare a 1 mg/mL stock solution. b. Dansyl Hydrazine Solution: Prepare a 5 mg/mL solution in Acetonitrile. c. EDC Solution: Prepare a 10 mg/mL solution in deionized water (prepare fresh daily).

2. Derivatization Procedure a. To 100 µL of an aqueous sample or standard solution in a microcentrifuge tube, add 50 µL of the EDC solution. b. Vortex briefly and let it react for 5 minutes at room temperature to activate the carboxyl group. c. Add 100 µL of the Dansyl Hydrazine solution. d. Vortex and incubate the mixture at 40 °C for 30 minutes in the dark. e. After incubation, add 750 µL of the initial mobile phase to stop the reaction and dilute the sample for injection. f. Filter through a 0.22 µm syringe filter before transferring to an HPLC vial.

3. HPLC Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 3.5 µm, 4.6 x 150 mm)The industry standard for RP-HPLC. The derivatized analyte is now non-polar enough to be well-retained and separated based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure sharp peaks and good ionization if using MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good separation efficiency and is compatible with fluorescence and MS detection.
Gradient Elution Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.A gradient is necessary to elute the derivatized analyte, which is significantly more retained than the underivatized form, and to clean the column of any late-eluting matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.
Detection Fluorescence Detector (FLD): Excitation (λex) = 340 nm, Emission (λem) = 525 nmDansyl hydrazine provides a highly sensitive fluorescent tag, allowing for trace-level quantification with high selectivity, as few endogenous compounds will fluoresce at these wavelengths. A method using post-column derivatization with fluorescence has also been reported.[12]
Injection Volume 10 µL-

Part 3: Advanced Analysis by UPLC-MS/MS

For the highest level of sensitivity and specificity, particularly for analysis in complex biological matrices like plasma or tissue extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[10][13] This technique provides unequivocal identification based on molecular weight and fragmentation patterns, along with precise quantification.

The derivatization protocols described in Part 2 are fully compatible with and often beneficial for LC-MS/MS analysis, as they can improve chromatographic behavior and ionization efficiency in the mass spectrometer source.[10]

Protocol 3: UPLC-MS/MS Method Outline
  • Sample Preparation: Follow the derivatization procedure outlined in Protocol 2. The use of a stable-isotope labeled internal standard of Aze is highly recommended for the most accurate quantification.

  • UPLC Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 1.8 µm, 2.1 x 100 mm) is used to achieve higher resolution and faster analysis times.

    • Mobile Phases: As in Protocol 2 (0.1% Formic Acid in Water/Acetonitrile).

    • Flow Rate: Typically 0.4-0.5 mL/min for a 2.1 mm ID column.

    • Gradient: A much faster gradient can be employed (e.g., 5-95% B in 5 minutes) due to the efficiency of the UPLC column.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). The derivatization tag often imparts a readily protonated site.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion of the derivatized Aze) and monitoring for a specific, high-intensity product ion generated by fragmentation.

    • MRM Transition (Example): The specific m/z values for the precursor and product ions would need to be determined by infusing a derivatized standard. For Dansyl-Aze, one would look for the [M+H]⁺ ion and a characteristic fragment (e.g., the dansyl moiety).

    • Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the chosen MRM transition.

This UPLC-MS/MS approach offers unparalleled selectivity by filtering out chemical noise, enabling robust quantification of (s)-Azetidine-2-carboxylic acid at picogram levels.

References

  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg69qrNAtz3kK9cwKWq5H_zTL9JaInyiXSqXn1lKZ907JLeSn5gkqvAm56HQCxEiT0RpWsJUzkoURBg4ZreFQfYw86TzFo45SEWcdlfClERc0ezVgGETwsaedM2Ls5jJTki3LzX9PG9LyzbVStKy6jOlUKf9iLz_-U7eudtBV0Fy_yPssFaejGxqWRnBIfdYmj7tbKYRpD9y1cKQxDJ9OEGP8-8R494Mjr-UsKYGu_MddgH2MNzdXyxxlzv1iyO24=]
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12552869/]
  • 2133-34-8|(S)-Azetidine-2-carboxylic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/2133-34-8.html]
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid - J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bbb/69/10/69_10_1885/_article]
  • Resolution of D -azetidine-2-carboxylic acid - ResearchGate. [URL: https://www.researchgate.net/publication/232077976_Resolution_of_D-azetidine-2-carboxylic_acid]
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01533]
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • CAS 2133-34-8 (S)-Azetidine-2-carboxylic acid - Catalysts / Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_2133-34-8.htm]
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776483/]
  • Azetidine-2-carboxylic acid | CAS 2517-04-6 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/azetidine-2-carboxylic-acid.html]
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7862899/]
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Scilit. [URL: https://scilit.net/article/10.1007/s13361-017-1815-4]
  • L-Azetidine-2-carboxylic acid, | A0760-1G | SIGMA-ALDRICH | SLS. [URL: https://www.scientificlabs.co.uk/product/a0760-1g]
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  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents. [URL: https://patents.google.
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  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [URL: https://www.semanticscholar.org/paper/A-New-Derivatization-Reagent-for-HPLC%E2%80%93MS-Analysis-Han-Ma/43f87a312488a0e9b628770281b37b0368a88152]
  • L -Azetidine-2-carboxylic acid = 99 2133-34-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a0760]
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Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of (s)-Azetidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for (s)-Azetidine-2-carboxylic acid hydrochloride. As a constrained, non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry and drug development.[1] Accurate structural elucidation and purity assessment are paramount, for which ¹H NMR spectroscopy is the definitive analytical technique. This note details the theoretical basis for the expected spectrum, provides validated, step-by-step protocols for sample preparation and data acquisition, and offers insights into spectral interpretation and troubleshooting.

Introduction and Scientific Background

(s)-Azetidine-2-carboxylic acid is a proline analogue where the five-membered pyrrolidine ring is replaced by a more strained four-membered azetidine ring.[2] This structural modification imparts unique conformational constraints, making it a critical scaffold for designing peptides and small molecule therapeutics with enhanced stability or specific binding affinities.[3] The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in polar solvents.[4]

¹H NMR spectroscopy provides unambiguous information regarding the molecular structure by probing the chemical environment of each proton. For this compound, key analytical questions that NMR can answer include:

  • Confirmation of the azetidine ring integrity.

  • Verification of the stereochemistry at the C2 position.

  • Assessment of sample purity and identification of impurities.

The strained nature of the four-membered ring results in a characteristic NMR spectrum with distinct chemical shifts and coupling constants that can be predicted and analyzed.[5]

Predicted ¹H NMR Spectral Characteristics

The structure of this compound dictates the number and type of proton signals. In a deuterated solvent like D₂O, the acidic protons on the carboxyl group (-COOH) and the protonated amine (-N⁺H₂) will exchange with deuterium and become invisible in the spectrum. This leaves five distinct protons on the azetidine ring to be analyzed.

Diagram 1: Annotated Molecular Structure

Caption: Structure of (s)-Azetidine-2-carboxylic acid with non-equivalent protons labeled.

Analysis of Proton Environments:

  • Hα (C2-H): This methine proton is alpha to both the electron-withdrawing carboxylic acid and the protonated nitrogen atom. This deshielding environment causes its signal to appear furthest downfield among the ring protons.

  • Hβa and Hβb (C3-H₂): These two methylene protons are diastereotopic due to the adjacent chiral center (C2). They exist in chemically non-equivalent environments and will therefore resonate at different chemical shifts and couple to each other (geminal coupling).

  • Hγa and Hγb (C4-H₂): These methylene protons are adjacent to the protonated nitrogen. They are also diastereotopic and will appear as two distinct signals.

The predicted spectral parameters are summarized in the table below, based on literature data for the compound in D₂O.[6]

Proton(s)PositionPredicted δ (ppm)MultiplicityExpected Coupling Constants (J) in Hz
C24.40 - 4.55Multiplet (ddt)³J(Hα, Hβa), ³J(Hα, Hβb), ⁴J(Hα, Hγ)
Hγa, Hγb C43.55 - 3.90Multiplets²J(Hγa, Hγb), ³J(Hγ, Hβa), ³J(Hγ, Hβb)
Hβa, Hβb C32.30 - 2.90Multiplets²J(Hβa, Hβb), ³J(Hβ, Hα), ³J(Hβ, Hγa), ³J(Hβ, Hγb)

Table 1: Predicted ¹H NMR Parameters for this compound in D₂O.

Experimental Protocols

This section provides a detailed, validated workflow for preparing the sample and acquiring high-quality ¹H NMR data.

Diagram 2: Standard Operating Procedure Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of (s)-Azetidine-2-carboxylic acid HCl p2 Transfer to a clean, dry vial p1->p2 p3 Add ~0.6 mL of D₂O p2->p3 p4 Vortex until fully dissolved p3->p4 p5 Filter solution into a 5 mm NMR tube using a pipette with a glass wool plug p4->p5 a1 Insert sample into spectrometer p5->a1 a2 Lock on D₂O signal and shim (Tune and match probe if necessary) a1->a2 a3 Acquire 1D ¹H Spectrum (Set parameters: ns, d1, etc.) a2->a3 d1 Apply Fourier Transform a3->d1 d2 Phase correct the spectrum d1->d2 d3 Calibrate spectrum (reference residual HDO to ~4.79 ppm) d2->d3 d4 Integrate peaks d3->d4 d5 Assign peaks and analyze coupling constants d4->d5

Caption: Workflow for ¹H NMR analysis from sample preparation to data interpretation.

Materials and Reagents
  • This compound (CAS: 2133-35-9)[7]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and glass wool

  • Vortex mixer

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Following this protocol ensures a homogenous sample free of particulates.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a small, clean glass vial.

    • Rationale: This concentration range provides an excellent signal-to-noise ratio for a ¹H spectrum in a reasonable acquisition time without causing viscosity issues that can broaden spectral lines.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. This corresponds to a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[9]

  • Mixing: Cap the vial and vortex thoroughly for 30-60 seconds to ensure the sample is completely dissolved. The resulting solution should be clear and colorless.

  • Filtration and Transfer: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube.

    • Rationale: Filtration is a critical step to remove any suspended solid particles. Particulates in the sample disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[8] Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol before insertion into the spectrometer.

Protocol for NMR Data Acquisition

These parameters are a guideline for a standard 400 MHz spectrometer. They may be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the magnet. Lock the field using the deuterium signal from the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (1D Proton):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans (ns): 16 to 64 scans.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): ~16 ppm, centered around 6 ppm.

    • Temperature: 298 K (25 °C).

Data Processing and Interpretation

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the residual HDO peak to its known chemical shift. At 298 K (25 °C), this is approximately 4.79 ppm. Note that this value is temperature-dependent.

  • Peak Assignment and Analysis:

    • Identify the three main groups of signals corresponding to Hα, Hβ protons, and Hγ protons in the regions predicted in Table 1.

    • Integrate the distinct signal regions. The relative integrals should correspond to a 1:2:2 ratio (Hα : Hβ : Hγ).

    • Analyze the splitting patterns (multiplicities) to confirm assignments. The complex multiplets arise from geminal (²J) and vicinal (³J) couplings.

Diagram 3: Spin-Spin Coupling Network

Caption: Key ²J (geminal) and ³J (vicinal) couplings in the azetidine ring.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Broad, asymmetric peaks 1. Poor shimming.2. Particulate matter in the sample.3. Sample concentration too high.1. Re-shim the sample manually or automatically.2. Re-prepare the sample, ensuring effective filtration.3. Dilute the sample.
Low signal-to-noise (S/N) 1. Insufficient sample concentration.2. Not enough scans acquired.1. Prepare a more concentrated sample.2. Increase the number of scans (S/N increases with the square root of the number of scans).
Large residual water (HDO) peak Inevitable when using D₂O as a solvent.Apply a solvent suppression pulse sequence (e.g., presaturation) during acquisition if the HDO peak obscures signals of interest.
Incorrect peak integrals 1. Incomplete relaxation of protons.2. Phasing or baseline errors.1. Increase the relaxation delay (d1) to at least 5 times the longest T₁ value.2. Carefully re-process the spectrum with manual phasing and baseline correction.

Table 2: Common ¹H NMR Troubleshooting Guide.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). PubMed Central. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Sample Preparation. University College London. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Human Metabolome Database. [Link]

  • 2133-35-9| Chemical Name : this compound. Pharmaffiliates. [Link]

  • NMR Sample Preparation. University of Leicester. [Link]

  • 2133-35-9| Chemical Name : this compound. Pharmaffiliates. [Link]

  • NMR Sample Preparation. University of Leicester. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

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Application Notes & Protocols: (S)-Azetidine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Unique Proline Analogue

Introduction: The Structural Anomaly and Therapeutic Potential of (S)-Azetidine-2-carboxylic Acid

(S)-Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, stands as a compelling tool in the drug discovery arsenal.[1] First identified in plants like the lily-of-the-valley, its structural distinction from proteinogenic amino acids provides its unique biological activity.[1][2][3] Aze is a structural analogue of L-proline, differing by the presence of a four-membered ring instead of proline's five-membered ring.[1] This seemingly minor alteration introduces significant ring strain and a distinct conformational rigidity. It is this structural mimicry that allows Aze to be recognized by the cellular machinery for protein synthesis, yet its anomalous structure ultimately disrupts protein function, a property that researchers can exploit for therapeutic intervention.[3][4][5]

The core of Aze's utility lies in its ability to be mistakenly charged to the proline tRNA by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains.[3][6][7] This act of biological deception leads to the synthesis of aberrant proteins, triggering cellular stress responses and inhibiting critical biological processes.[2][4][8] This guide provides an in-depth exploration of Aze's mechanism, its applications in key therapeutic areas, and detailed protocols for its use in a research setting.

Property Value Reference
IUPAC Name (2S)-Azetidine-2-carboxylic acid[9]
Abbreviation Aze, L-Aze, A2C[1][9]
CAS Number 2133-34-8[10]
Molecular Formula C₄H₇NO₂[1][10]
Molecular Weight 101.10 g/mol [5][10]
Appearance Crystalline solid[1][9]
Solubility Soluble in water[1]

Core Mechanism of Action: From Misincorporation to Cellular Disruption

The therapeutic and research applications of Aze are fundamentally rooted in its ability to act as a "Trojan horse" at the level of protein translation. The process begins when prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA, fails to discriminate effectively between proline and Aze.[3]

Once Aze is incorporated into a protein, the conformational constraints of its four-membered ring have profound consequences:

  • Disruption of Secondary and Tertiary Structure: Proline residues are critical for inducing specific kinks and turns in polypeptide chains, defining protein architecture. The altered bond angles of an incorporated Aze residue can prevent the protein from achieving its stable, functional fold.[2][4][5]

  • Inhibition of Collagen Triple Helix Formation: This effect is particularly pronounced in collagen, a protein exceptionally rich in proline. The incorporation of Aze into procollagen chains prevents them from winding into the stable triple-helical conformation necessary for secretion and assembly into extracellular fibrils.[9][10][11][12]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins, including defective procollagen, within the ER triggers the Unfolded Protein Response (UPR).[8][13] This cellular stress pathway can lead to an upregulation of chaperone proteins in an attempt to correct the misfolding, but sustained or overwhelming stress ultimately activates apoptotic pathways, leading to cell death.[13]

The following diagram illustrates this multi-step mechanism, from enzymatic recognition to the induction of ER stress.

Aze_Mechanism cluster_0 Protein Synthesis Pathway cluster_1 Translational Incorporation cluster_2 Protein Fate cluster_3 Cellular Response Pro L-Proline Enzyme Prolyl-tRNA Synthetase Pro->Enzyme Normal Substrate Aze (S)-Azetidine- 2-carboxylic Acid (Aze) Aze->Enzyme Competitive Substrate (Mimicry) Pro_tRNA Pro-tRNA Enzyme->Pro_tRNA Correct Charging Aze_tRNA Aze-tRNA Enzyme->Aze_tRNA Mis-charging Ribosome Ribosome Pro_tRNA->Ribosome Aze_tRNA->Ribosome Protein Correctly Folded Protein (e.g., Stable Collagen Triple Helix) Ribosome->Protein Normal Translation Misfolded Misfolded Protein (e.g., Unstable Collagen) Ribosome->Misfolded Mistranslation Function Normal Cellular Function Protein->Function ER_Stress ER Stress & Unfolded Protein Response (UPR) Misfolded->ER_Stress Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis Prolonged Stress

Caption: Mechanism of (S)-Azetidine-2-carboxylic acid misincorporation and downstream cellular effects.

Applications in Drug Discovery

Anti-Fibrotic Agent

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix components like collagen, are a major area of unmet medical need. Aze's potent and specific inhibitory effect on collagen synthesis makes it a valuable lead compound and research tool for developing anti-fibrotic therapies.[10][12]

  • Mechanism in Fibrosis: In fibrotic conditions, cells like hepatic stellate cells or fibroblasts become activated and massively overproduce collagen. Aze treatment leads to the synthesis of defective procollagen, which is degraded intracellularly instead of being secreted.[12][14] This directly reduces the deposition of new collagen fibrils, arresting the progression of fibrosis.[11][15]

  • Therapeutic Models: Aze has demonstrated efficacy in various preclinical models of fibrosis:

    • Liver Fibrosis: Administration of Aze to rats with carbon tetrachloride (CCl₄)-induced liver cirrhosis was shown to reduce collagen formation in the liver.[14][15]

    • Pulmonary Fibrosis: In rat models of lung injury, Aze was effective in preventing the accumulation of lung collagen.[12]

    • Dermal Fibrosis: Studies on human skin fibroblasts, including those from patients with scleroderma, have shown that Aze inhibits fibroblast proliferation and post-translationally prevents the formation of a stable procollagen triple helix.[16]

Animal Model Fibrosis Type Key Finding Reference
Chick EmbryoGeneral DevelopmentArrested collagen accumulation in vivo.[11]
Rat (CCl₄-induced)Liver FibrosisAmeliorated cirrhosis and diminished collagen formation.[14][15]
Rat (Oxygen toxicity)Pulmonary FibrosisPrevented lung collagen accumulation.[12]
Cancer Research & Therapy

The application of Aze in oncology is multifaceted, leveraging its ability to induce proteotoxic stress and inhibit the formation of collagen-rich tumor microenvironments.

  • Direct Cytotoxicity and Growth Inhibition: By inducing the UPR and subsequent apoptosis, Aze can be directly toxic to cancer cells that have high rates of protein synthesis. It has been shown to inhibit the growth of murine mammary cancer cells in vitro.[9]

  • Radiosensitization: Aze has been identified as a potent sensitizer to ionizing radiation.[17] Incubating hepatoma cells with Aze enhances cell killing from X-ray treatments. This suggests a potential role in combination therapies, where Aze could lower the required dose of radiation, thereby reducing side effects.[17]

  • Enhancing Tumor Immunogenicity: A novel and exciting application is the use of Aze to generate mutated proteins within tumor cells.[6][7] These "neoantigens" can be recognized by the immune system, transforming a "cold" tumor (immunologically inactive) into a "hot" tumor that is susceptible to immune attack. In a mouse model of breast cancer, targeted delivery of Aze to tumor cells activated cellular immune responses, inhibited tumor growth and metastasis, and sensitized the tumors to anti-PD-1 checkpoint inhibitor therapy.[6][7]

Antiviral Drug Development

The unique structural constraints imposed by the azetidine ring have been exploited in the design of peptidomimetics with antiviral activity. Structure-activity relationship (SAR) studies on dipeptides containing an Aze residue have identified compounds with inhibitory activity against Human Cytomegalovirus (HCMV).[18] The research suggests that the γ-turn conformation induced by the Aze residue is influential for the antiviral activity, highlighting its utility as a scaffold for designing conformationally restricted therapeutic agents.[18]

Experimental Protocols

Protocol: In Vitro Anti-Fibrotic Activity Assay in Fibroblasts

This protocol describes a method to assess the ability of (S)-Azetidine-2-carboxylic acid to inhibit collagen production in a human fibroblast cell line (e.g., NIH-3T3 or primary dermal fibroblasts) stimulated with TGF-β1.

Causality Behind Choices:

  • TGF-β1 Stimulation: TGF-β1 is the most potent known profibrotic cytokine, used to mimic the fibrotic microenvironment in vitro.

  • Sirius Red Staining: This dye specifically binds to the triple-helical structure of mature collagen, providing a quantitative measure of secreted, assembled collagen.

  • MTT/Cell Viability Assay: It is crucial to run a parallel viability assay to ensure that the observed reduction in collagen is due to specific inhibition of its synthesis/secretion and not merely a result of broad cellular toxicity.

Materials:

  • Human fibroblast cell line (e.g., NIH-3T3)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • (S)-Azetidine-2-carboxylic acid (Aze)

  • Recombinant Human TGF-β1

  • Sirius Red/Picric Acid solution

  • 0.1 M Sodium Hydroxide (NaOH)

  • MTT reagent and solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: Replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of Aze in serum-free DMEM. Also prepare a solution of TGF-β1 (final concentration typically 5-10 ng/mL).

  • Experimental Groups:

    • Vehicle Control (serum-free media only)

    • TGF-β1 Control (media + TGF-β1)

    • Aze Treatment Groups (media + TGF-β1 + varying concentrations of Aze, e.g., 0.1, 1, 10, 100 µM)

    • Aze Only Control (media + highest concentration of Aze)

  • Incubation: Add the respective treatments to the wells and incubate for 48-72 hours.

  • Collagen Quantification (Sirius Red Assay): a. Carefully remove the supernatant. b. Fix the cells with cold methanol for 10 minutes. c. Wash wells gently with PBS. d. Add 100 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature. e. Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye. f. Add 150 µL of 0.1 M NaOH to each well to elute the bound dye. g. Read the absorbance at 570 nm on a plate reader.

  • Cell Viability (MTT Assay - performed on a parallel plate): a. Add MTT reagent to the wells and incubate for 2-4 hours. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

Data Analysis: Normalize the Sirius Red absorbance readings to the cell viability data to correct for any anti-proliferative effects. Compare the TGF-β1 control to the Aze treatment groups to determine the dose-dependent inhibition of collagen deposition.

Antifibrotic_Workflow cluster_assays Parallel Assays start Start: Seed Fibroblasts in 96-well Plate adhere Incubate 24h (Adhesion) start->adhere starve Serum Starve (Synchronize) adhere->starve treat Add Treatments: - Vehicle Control - TGF-β1 Control - TGF-β1 + Aze starve->treat incubate Incubate 48-72h treat->incubate plate1 Plate 1: Collagen Assay incubate->plate1 plate2 Plate 2: Viability Assay incubate->plate2 fix Fix & Stain (Sirius Red) plate1->fix mtt Add MTT Reagent plate2->mtt wash Wash Unbound Dye fix->wash elute Elute Bound Dye (NaOH) wash->elute read1 Read Absorbance (570 nm) elute->read1 analyze Analyze Data: Normalize Collagen to Viability read1->analyze dissolve Dissolve Formazan (DMSO) mtt->dissolve read2 Read Absorbance (570 nm) dissolve->read2 read2->analyze

Caption: Experimental workflow for in vitro evaluation of anti-fibrotic activity.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating (S)-Azetidine-2-carboxylic Acid

This protocol outlines the manual incorporation of an Fmoc-protected Aze residue into a growing peptide chain on a solid support resin.

Causality Behind Choices:

  • Fmoc Protection: The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is base-labile, allowing for mild deprotection conditions that do not harm the growing peptide chain.

  • HBTU/HOBt Activation: This combination of coupling reagents is highly efficient for forming peptide bonds, especially for sterically hindered or unusual amino acids like Aze, minimizing side reactions and ensuring high coupling efficiency.[19]

  • Kaiser Test: This colorimetric test is crucial for confirming the completion of the coupling reaction by detecting free primary amines. A negative result (yellow beads) indicates successful coupling.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(S)-Azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Add the resin to the reaction vessel. Wash with DMF (3x), DCM (3x), and DMF (3x) for 2 minutes each wash to swell the resin.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add fresh 20% piperidine solution and agitate for 15 minutes. d. Drain and wash thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling: a. In a separate tube, dissolve Fmoc-Aze-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate at room temperature for 1-2 hours.

  • Monitoring the Coupling: a. Remove a few beads of resin, wash them with DMF and DCM, and dry them. b. Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed.

  • Washing: After successful coupling, drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

References

  • Society for Experimental Biology and John Wiley & Sons Ltd. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available from: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Available from: [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta, 236(3), 517-27. Available from: [Link]

  • Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Available from: [Link]

  • Rojkind, M. (1973). Inhibition of Liver Fibrosis by 1-azetidine-2-carboxylic Acid in Rats Treated With Carbon Tetrachloride. Journal of Clinical Investigation, 52(10), 2451-6. Available from: [Link]

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the Proline Analogue azetidine-2-carboxylic Acid on Collagen Synthesis in Vivo. II. Morphological and Physical Properties of Collagen Containing the Analogue. Biochimica et Biophysica Acta, 236(3), 528-41. Available from: [Link]

  • Wang, H., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. OncoImmunology, 11(1), 2100223. Available from: [Link]

  • Grokipedia. (2026). Azetidine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Available from: [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Wang, H., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. OncoImmunology, 11(1). Available from: [Link]

  • Rojkind, M. (1973). Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. Journal of Clinical Investigation. Available from: [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • van Rijn, J., van den Berg, J., & van der Mast, C. A. (1999). Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells. Radiation Oncology Investigations, 7(5), 270-7. Available from: [Link]

  • Alescio, T. (1973). Effect of a proline analogue, azetidine-2-carboxylic acid, on the morphogenesis in vitro of mouse embryonic lung. Journal of Embryology and Experimental Morphology, 29(2), 439-51. Available from: [Link]

  • Andrei, G., et al. (2006). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(7), 1886-90. Available from: [Link]

  • OPUS at UTS. (2020). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Available from: [Link]

  • Sci-Hub. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Available from: [Link]

  • Scilit. (n.d.). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Available from: [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Available from: [Link]

  • ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Available from: [Link]

  • Boni, R., et al. (1985). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 24(9), 1745-63. Available from: [Link]

  • Rodgers, K. M., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(19), 10738. Available from: [Link]

  • Li, Y., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 6061. Available from: [Link]

  • BioWorld. (2025). Assembly Biosciences describes new azetidine compounds for HSV infections. Available from: [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. Available from: [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Available from: [Link]

  • Park, G. H., et al. (2012). Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats. Biomolecules & Therapeutics, 20(3), 276-82. Available from: [Link]

  • Frontiers. (2021). New Drugs for Hepatic Fibrosis. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-Azetidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid. As a strained four-membered heterocycle, the synthesis of the azetidine core presents unique challenges. This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you optimize your reaction conditions and maximize your yield.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, frequently encountered issues during the synthesis of (s)-Azetidine-2-carboxylic acid in a practical question-and-answer format.

Question 1: My intramolecular cyclization to form the azetidine ring is low-yielding. What are the critical factors I should investigate?

Answer: The formation of the strained four-membered azetidine ring is often the most challenging step and is highly sensitive to reaction conditions. Low yields typically stem from a combination of factors related to steric hindrance, ring strain, and competing side reactions.

Causality & Solution:

  • Choice of Base and Nucleophilicity: The deprotonation of the nitrogen atom must be efficient but not so harsh as to cause decomposition.

    • Strong, Non-Nucleophilic Bases: For precursors derived from α-amino acids, strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) are effective. They can deprotonate the nitrogen at low temperatures (e.g., -78 °C), minimizing side reactions before the intramolecular alkylation occurs upon warming.[1]

    • Carbonate Bases: For syntheses involving malonic ester intermediates, cesium carbonate (Cs₂CO₃) has proven exceptionally effective, often leading to near-quantitative ring formation.[2][3][4][5] The large cesium cation is believed to act as a template, pre-organizing the substrate for cyclization (the "cesium effect").

  • Solvent Effects: The solvent must properly solvate the reactants and intermediates without interfering with the reaction.

    • Aprotic Polar Solvents: Dimethylformamide (DMF) is an excellent choice for reactions using carbonate bases, as it effectively solvates the metal cation and promotes the Sₙ2 reaction.[2][3]

    • Ethereal Solvents: Tetrahydrofuran (THF) is commonly used with amide bases like LiHMDS, particularly at low temperatures.[1]

  • Leaving Group Quality: The efficiency of the intramolecular Sₙ2 reaction is critically dependent on the leaving group at the γ-position.

    • Halides: Iodide is a superior leaving group to bromide, which is better than chloride. If you are using a precursor with a hydroxyl group, it must be converted to a better leaving group, such as a tosylate or mesylate, before cyclization. Some routes even convert a tosylate to an iodide in situ or in a preceding step to improve cyclization kinetics.[6]

    • Sulfonates: Tosylates (Ts) and mesylates (Ms) are excellent leaving groups and are commonly used.

  • Concentration (High Dilution Principle): Intramolecular reactions are favored over intermolecular polymerization at high dilution. If you suspect polymerization is a major side reaction, try running the cyclization at a lower concentration (e.g., <0.1 M).

Question 2: I'm observing significant racemization or a drop in enantiomeric excess (ee) in my final product. Where is this happening and how can I stop it?

Answer: Maintaining stereochemical integrity is paramount. Racemization can occur at several stages, particularly any step involving the formation or deprotonation of the chiral center at C2.

Causality & Solution:

  • Harsh Deprotection Conditions: The final deprotection step is a common source of racemization.

    • Hydrogenolysis: When removing an N-benzyl or a chiral N-(α-methylbenzyl) auxiliary group via catalytic hydrogenolysis (e.g., Pd/C, H₂), the conditions are typically mild and preserve stereochemistry.[1] However, prolonged reaction times or overly acidic/basic conditions can be detrimental.

    • Acidic Cleavage: Removal of an N-Boc group with strong acids like trifluoroacetic acid (TFA) is generally safe. However, the presence of a strong base in a subsequent workup step could epimerize the C2 proton. It is crucial to maintain neutral or mildly acidic conditions after deprotection.

  • Cyclization Step: If the base used for cyclization is too strong or the temperature is too high, it can deprotonate the α-proton at C2, leading to racemization.

    • Using bases like LiHMDS at very low temperatures (-78 °C) helps to kinetically favor N-deprotonation over C-deprotonation.[1]

  • Krapcho Dealkoxycarbonylation: In routes that utilize malonic esters, the Krapcho reaction is used to remove one of the ester groups. This step involves heating in a dipolar aprotic solvent with a salt (e.g., LiCl in DMSO). While generally reliable, excessive heat or prolonged reaction times can create conditions for epimerization. Following established protocols closely is critical.[2][3]

Question 3: The removal of my N-protecting group is incomplete or is causing the azetidine ring to decompose. What are the best practices?

Answer: The stability of the azetidine ring is a key consideration during deprotection. The ring strain makes it susceptible to nucleophilic attack and ring-opening.

Causality & Solution:

  • Protecting Group Selection: The choice of protecting group is critical and should be planned from the beginning of the synthesis.

    • N-Benzyloxycarbonyl (Cbz) and N-Benzyl (Bn): These are ideal choices as they are reliably removed under neutral conditions via catalytic hydrogenolysis (Pd/C, H₂), which does not threaten the integrity of the azetidine ring.[7][8]

    • N-tert-Butoxycarbonyl (Boc): This group is removed with acid (e.g., TFA). This method is also generally safe for the azetidine ring, provided the subsequent workup is handled carefully to avoid exposure to strong bases.

    • Chiral Auxiliaries: Groups like (S)-α-methylbenzylamine are also removed by hydrogenolysis, simultaneously revealing the free amine and setting the final stereochemistry.[1][9]

  • Reaction Conditions:

    • Catalyst Loading: For hydrogenolysis, ensure sufficient catalyst (typically 10 wt% Pd/C) is used. In some cases, catalyst poisoning can stall the reaction; using fresh, high-quality catalyst is important.

    • Solvent: Methanol is a common and effective solvent for hydrogenolysis.[1][8]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. For some substrates, hydrogenolysis can take several days.[1]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes and which should I choose?

A: Several effective routes exist, and the best choice depends on your lab's resources, cost considerations, and scale.

Starting MaterialKey Steps & StrategyOverall YieldProsCons
L-Aspartic Acid Reduction of β-carboxyl, N-protection, activation of hydroxyl, intramolecular cyclization.[6]~49%[6]Readily available chiral pool starting material. Chromatography-free processes have been developed.[6]Multi-step process requiring careful control of functional group manipulations.
Malonic Esters N-alkylation with a chiral auxiliary, cyclization with dibromoethane, Krapcho dealkoxycarbonylation, deprotection.[2][3]~48%[2][3]Very high-yielding cyclization step (>99%).[3] Good control of stereochemistry.Requires a chiral auxiliary and separation of diastereomers or a subsequent resolution step.
γ-Butyrolactone Bromination, esterification, amination/cyclization, resolution.[10]~13-42%[10]Inexpensive starting material.Route often produces a racemic mixture requiring a resolution step, which lowers the overall yield of the desired enantiomer.
L-2,4-Diaminobutyric Acid Diazotization of the α-amino group followed by intramolecular cyclization.[7]VariableDirect conversion from a related amino acid.The starting material can be expensive. Reaction conditions must be strictly controlled to maintain optical purity.[7]

Q: How can I effectively monitor the progress of my reactions?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for routine monitoring of starting material consumption and product formation. Use appropriate stains (e.g., ninhydrin for free amines, KMnO₄ for oxidizable groups).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of intermediates and product by mass, confirming the success of each step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of isolated intermediates and the final product. Specific shifts in the azetidine ring protons (typically between 2.4 and 4.8 ppm) are characteristic.[1][8]

Q: What is the best method for purifying the final product?

A: (s)-Azetidine-2-carboxylic acid is a water-soluble amino acid, which can make purification challenging.

  • Recrystallization: This is the most common and scalable method. A typical procedure involves dissolving the crude product in hot water or an alcohol/water mixture and allowing it to cool slowly.[8]

  • Ion-Exchange Chromatography: This is a very effective method for separating amino acids from other impurities. The crude product can be loaded onto a cation-exchange resin, washed, and then eluted with a basic solution (e.g., aqueous ammonia).[11]

  • Column Chromatography: While possible on silica gel for protected intermediates, it is less common for the final free amino acid due to its high polarity.[1][7]

Visualized Workflows and Logic
General Synthetic Workflow from L-Aspartic Acid

This diagram outlines a common, chromatography-free pathway to (s)-Azetidine-2-carboxylic acid.[6]

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Ring Formation & Deprotection L-Aspartic Acid L-Aspartic Acid N-Boc Protection N-Boc Protection L-Aspartic Acid->N-Boc Protection (Boc)₂O Esterification Esterification N-Boc Protection->Esterification TMSCl, MeOH Selective Saponification Selective Saponification Esterification->Selective Saponification LiOH Reduction Reduction Selective Saponification->Reduction NaBH₄, EtOCOCl Hydroxyl Activation Hydroxyl Activation Reduction->Hydroxyl Activation TsCl, Pyridine Iodination Iodination Hydroxyl Activation->Iodination NaI Intramolecular Cyclization Intramolecular Cyclization Iodination->Intramolecular Cyclization Base (e.g., K₂CO₃) N-Boc Deprotection N-Boc Deprotection Intramolecular Cyclization->N-Boc Deprotection TFA N-Ts Deprotection N-Ts Deprotection N-Boc Deprotection->N-Ts Deprotection Mg, MeOH (s)-Azetidine-2-carboxylic acid (s)-Azetidine-2-carboxylic acid N-Ts Deprotection->(s)-Azetidine-2-carboxylic acid caption Workflow: L-Aspartic Acid to (s)-Azetidine-2-carboxylic acid

Caption: Workflow: L-Aspartic Acid to (s)-Azetidine-2-carboxylic acid

Troubleshooting Low Cyclization Yield

Use this decision tree to diagnose and solve issues with the key ring-forming step.

G start Low Cyclization Yield q1 Is the leaving group optimal (e.g., I > OTs > Br > Cl)? start->q1 a1_no No q1->a1_no a2 a2 q1->a2 Yes a1_yes Yes sol1 Improve Leaving Group: Convert -OH to -OTs, or -Br to -I (Finkelstein reaction). a1_no->sol1 end_node Re-run with optimized conditions sol1->end_node q2 Is the base appropriate for the substrate? a2_yes Yes a2_no No sol2 Switch Base: For malonates, try Cs₂CO₃. For other precursors, try LiHMDS at low temperature. a2_no->sol2 sol2->end_node q3 Is polymerization suspected? a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use High Dilution: Reduce reaction concentration to <0.1 M. a3_yes->sol3 a3_no->end_node sol3->end_node a2->a2_no a2->q3 Yes caption Decision Tree for Cyclization Troubleshooting

Caption: Decision Tree for Cyclization Troubleshooting

Key Experimental Protocols

Protocol 1: Intramolecular Cyclization of a Benzyl-Protected Precursor This protocol is adapted from the diastereoselective synthesis described by Couty et al. and is suitable for a precursor like (S)-Benzyl [(2-chloro-ethyl)-(1-phenyl-ethyl)-amino]-ethanoate.[1]

Materials:

  • (S)-Benzyl [(2-chloro-ethyl)-(1-phenyl-ethyl)-amino]-ethanoate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • LiHMDS (1.0 M solution in THF, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Brine, MgSO₄

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve the starting material (1.0 eq) in anhydrous THF (to a concentration of approx. 0.05 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, slowly warm the reaction mixture to -20 °C over a period of 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of protected azetidines by flash column chromatography.

Protocol 2: Deprotection via Catalytic Hydrogenolysis This protocol is for the final deprotection of an N-benzyl or N-Cbz protected (s)-Azetidine-2-carboxylic acid ester or acid.[1]

Materials:

  • Protected (s)-Azetidine-2-carboxylic acid derivative (1.0 eq)

  • Palladium on carbon (10 wt% Pd, ~1:1 weight ratio with substrate)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the protected azetidine derivative (1.0 eq) in methanol.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; add it under a stream of inert gas if dry.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction may take from a few hours to several days.[1]

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a short plug of Celite to remove the Pd/C catalyst.

  • Rinse the Celite plug with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (s)-Azetidine-2-carboxylic acid, typically as a white solid.

  • Purify further by recrystallization if necessary.

References
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028-9031. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. (2014). ResearchGate. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • Kudo, J., Hazama, M., & Hirata, N. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • Li, M., et al. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. [Link]

  • Juaristi, E., León-Romo, J. L., Reyes, A., & Escalante, J. (1999). Recent applications of α-phenylethylamine (α-PEA) in the preparation of enantiopure compounds. Part 3: α-PEA as chiral auxiliary. Part 4: α-PEA as chiral reagent in the stereodifferentiation of prochiral substrates. Tetrahedron: Asymmetry, 10(13), 2441–2495.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]

  • Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com. [Link]

  • Morimoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine-related compounds. HETEROCYCLES, 96(12), 2125-2134. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Process for the production of 4-aminobutyric acid or its derivatives.
  • α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]

  • Butyric acid, γ-amino. Organic Syntheses Procedure. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ElectronicsAndBooks. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Stereocontrol in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing stereochemically defined four-membered nitrogen heterocycles. Azetidines are critical structural motifs in medicinal chemistry, but their synthesis is often challenged by the potential for racemization, which can compromise the efficacy and safety of the final compound.[1]

As Senior Application Scientists, we have compiled this resource based on established literature and field experience to address the common pitfalls encountered during these syntheses. This guide provides not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of chiral azetidines.

Q1: What are the primary mechanistic pathways that lead to racemization during azetidine ring formation?

A1: Loss of stereochemical integrity during azetidine synthesis typically originates from two main mechanistic vulnerabilities:

  • SN1-type Pathway during Intramolecular Cyclization: The most common method for forming an azetidine ring is the intramolecular nucleophilic substitution of a γ-amino alcohol derivative (e.g., a halide or sulfonate). While an SN2 reaction is desired for stereochemical inversion, competing SN1 pathways lead directly to racemization. This occurs when the leaving group departs before the intramolecular attack by the nitrogen nucleophile, generating a planar, achiral carbocation intermediate.[2][3] The amine can then attack this intermediate from either face, resulting in a racemic mixture of the product.[4] This pathway is particularly favored if the leaving group is on a secondary carbon that can form a stabilized carbocation (e.g., benzylic).

  • Epimerization via Enolate/Enamine Formation: If a stereocenter is located alpha (α) to a carbonyl group (e.g., in azetidine-2-carboxylic acid esters) or another electron-withdrawing group, it can be susceptible to epimerization under basic conditions.[5][6] The base can abstract the acidic α-proton to form a planar enolate or enamine intermediate. Subsequent reprotonation can occur from either face, scrambling the stereocenter. The extent of this epimerization depends on factors like the nature of the substituent on the nitrogen and the group at the C2 position.[5]

Caption: SN2 vs. SN1 pathways in azetidine formation.
Q2: My intramolecular cyclization of a γ-amino halide/sulfonate is showing significant racemization. What's going wrong and how can I fix it?

A2: This is a classic problem that points towards the reaction proceeding, at least partially, through an SN1 mechanism. To suppress this pathway and favor the stereospecific SN2 cyclization, you must carefully control the reaction parameters.

ParameterProbable Cause of RacemizationRecommended SolutionRationale
Solvent Use of polar protic solvents (e.g., methanol, ethanol).Switch to a polar aprotic solvent such as THF, DMF, or acetonitrile.[2]Protic solvents stabilize the carbocation intermediate of the SN1 pathway and can solvate the amine nucleophile, reducing its reactivity. Aprotic solvents do not stabilize carbocations as effectively, favoring the SN2 mechanism.
Base A weak or sterically unhindered base is used.Employ a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[5]A strong base ensures rapid and complete deprotonation of the amine (or a protected amine precursor), increasing its nucleophilicity for a fast intramolecular SN2 attack that can outcompete the SN1 pathway.
Leaving Group A poor leaving group (e.g., -Cl, -Br) is used, especially on a sterically hindered carbon.Convert the precursor alcohol to a better leaving group, such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf) .[7]A better leaving group lowers the activation energy for the SN2 reaction, accelerating the desired cyclization relative to the undesired carbocation formation.
Temperature The reaction is run at elevated temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower is beneficial.[2]The SN2 reaction has a more ordered transition state and a more negative entropy of activation than the SN1 reaction. Lower temperatures will therefore favor the SN2 pathway.
Concentration The reaction is run at very high dilution.Maintain a reasonable concentration (e.g., 0.05-0.1 M).While intramolecular reactions are less sensitive to concentration than intermolecular ones, ensuring proximity of the reacting groups can help the SN2 cyclization compete effectively.
Q3: How can I use a chiral auxiliary to build a stereodefined azetidine?

A3: Using a chiral auxiliary is a robust and reliable strategy to control stereochemistry. The most prominent example is the use of Ellman's tert-butanesulfinamide.[5][8] This approach works by establishing a key stereocenter early in the synthesis with high diastereoselectivity, which is then preserved through the cyclization step.

The general principle is:

  • Condensation: An aldehyde is condensed with a chiral tert-butanesulfinamide (either (R) or (S) enantiomer is commercially available) to form a chiral N-sulfinyl imine.

  • Diastereoselective Addition: A nucleophile (e.g., a Grignard or organolithium reagent) is added to the imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the nucleophile to the opposite face and creating a new stereocenter with high diastereoselectivity.

  • Cyclization: The resulting amino alcohol precursor, now with its stereochemistry set, can be cyclized to the azetidine ring, typically via conversion of the alcohol to a good leaving group, followed by base-mediated intramolecular SN2 ring closure.

  • Auxiliary Cleavage: The sulfinamide auxiliary is easily removed under acidic conditions to yield the final N-H azetidine.

This method is powerful because the stereochemical outcome is directed by the robust and predictable facial bias provided by the auxiliary.[8]

Q4: I am considering an intramolecular Mitsunobu reaction to form the azetidine ring from a γ-amino alcohol. Is this a good strategy to avoid racemization?

A4: Yes, this is an excellent and highly recommended strategy for preserving stereochemistry. The Mitsunobu reaction converts an alcohol into a good leaving group in situ and facilitates its displacement by a nucleophile in a single, reliable step.[9][10]

The key advantages are:

  • Clean SN2 Inversion: The reaction proceeds through a well-defined SN2 mechanism, resulting in a predictable and complete inversion of configuration at the carbon bearing the alcohol.[10][11] This high stereochemical fidelity makes it ideal for cyclizing chiral γ-amino alcohols.[12]

  • Mild Conditions: The reaction is typically run under neutral, low-temperature conditions, which inherently disfavor SN1-type side reactions and racemization.

  • Reliability: The intramolecular Mitsunobu cyclization is a well-established method for forming various heterocycles, including azetidines, with high yields and stereopurity.[12]

The precursor, a chiral γ-amino alcohol, is treated with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated, and the deprotonated nitrogen amine acts as the internal nucleophile, attacking the activated oxygen center to close the ring with inversion of stereochemistry.[13]

Featured Protocol: Diastereoselective Synthesis of a C2-Substituted Azetidine using an (R)-tert-Butanesulfinamide Auxiliary

This protocol describes a reliable, three-step synthesis of an enantioenriched C2-substituted azetidine, adapted from methodologies developed by Voss and others.[5][8] It leverages the high diastereoselectivity induced by the chiral auxiliary.

Workflow step1 Step 1: Imine Formation (R)-tert-butanesulfinamide + 3-chloropropanal step2 Step 2: Diastereoselective Addition Add Grignard Reagent (R'-MgBr) step1->step2 step3 Step 3: Intramolecular Cyclization Base-mediated Ring Closure (NaH) step2->step3 step4 Step 4: Auxiliary Removal Acidic Deprotection (HCl) step3->step4 product Final Product Enantioenriched C2-Azetidine step4->product

Caption: Workflow for chiral azetidine synthesis.
Materials & Reagents:
  • (R)-tert-Butanesulfinamide

  • 3-Chloropropanal

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Anhydrous Dichloromethane (DCM)

  • Organometallic Nucleophile (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Hydrochloric Acid (HCl, e.g., 4 M in dioxane)

Step 1: Formation of Chiral N-Sulfinyl Imine

  • To a round-bottom flask charged with a magnetic stir bar, add (R)-tert-butanesulfinamide (1.0 eq) and anhydrous CuSO₄ (2.0 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCM (approx. 0.2 M concentration relative to the sulfinamide).

  • Add 3-chloropropanal (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction vigorously for 12-18 hours.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate in vacuo to yield the crude chiral N-(3-chloropropylidene)-tert-butanesulfinamide, which is often used in the next step without further purification.

Step 2: Diastereoselective Nucleophilic Addition

  • Dissolve the crude imine from Step 1 in anhydrous THF (approx. 0.1 M) in a flame-dried, inert-atmosphere flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the diastereomerically enriched amino alcohol precursor.

Step 3: Base-Mediated Intramolecular Cyclization

  • Wash sodium hydride (NaH, 60% dispersion, 1.5 eq) with anhydrous hexanes (3x) under an inert atmosphere to remove the mineral oil, then suspend it in anhydrous THF.

  • Cool the NaH suspension to 0 °C.

  • In a separate flask, dissolve the purified amino alcohol from Step 2 in a minimal amount of anhydrous THF.

  • Add the amino alcohol solution dropwise to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography to yield the N-sulfinyl protected azetidine.

Step 4: Auxiliary Cleavage

  • Dissolve the protected azetidine from Step 3 in methanol or diethyl ether.

  • Add a solution of HCl (e.g., 4 M in dioxane, 2.0-3.0 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture in vacuo to obtain the crude azetidine hydrochloride salt. The free base can be obtained by neutralization with a suitable base and extraction.

References

  • Parmar, D. J., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50135-50165. [Link]

  • Alcaide, B., et al. (2007). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 72(5), 1655-1660. [Link]

  • Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Catalysis Science & Technology. [Link]

  • Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. [Link]

  • Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1262312. [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(30), 13836-13844. [Link]

  • Voss, J. L., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14138-14149. [Link]

  • Li, S-Q., & Xu, J-X. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 38(1), 33-49. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Reddy, P. V., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(22), 4593-4596. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Racemization. [Link]

  • Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

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Technical Support Center: Peptide Coupling with (S)-Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for peptide coupling reactions involving the non-proteinogenic amino acid, (S)-Azetidine-2-carboxylic acid (Aze). As a proline analogue with a more constrained four-membered ring, Aze introduces unique conformational properties into peptides but also presents specific challenges during synthesis.[1][2] This resource is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low coupling efficiency and poor yields when trying to incorporate (S)-Azetidine-2-carboxylic acid into my peptide sequence. What is the likely cause and how can I improve it?

A1: The primary reason for low coupling efficiency with Aze is the significant steric hindrance and conformational rigidity imposed by its four-membered ring structure. [1] This strained ring system can slow down the kinetics of the coupling reaction compared to standard amino acids. To overcome this, a strategic selection of coupling reagents and optimization of reaction conditions are paramount.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC alone are often insufficient for coupling sterically hindered amino acids. It is highly recommended to switch to a more potent activating agent.

  • Employ Onium Salt-Based Reagents: Phosphonium and aminium/uronium salts are generally more effective for difficult couplings.[3][4] Consider using reagents such as HATU, HBTU, PyBOP, or COMU, which are known to facilitate coupling of sterically demanding residues.[3][5][6] HATU, in particular, is often recommended for its high reactivity and ability to overcome steric hindrance.[6][7]

  • Optimize Reaction Conditions:

    • Pre-activation: Allow the coupling reagent to pre-activate the carboxylic acid of the incoming Aze for a few minutes before adding it to the deprotected N-terminus of the peptide chain.[7][8]

    • Extended Coupling Times & Double Coupling: Due to the slower reaction kinetics, extending the coupling time (e.g., to 2-4 hours or even overnight) can be beneficial. Alternatively, performing a "double coupling" where a second round of fresh amino acid and coupling reagent is added to the reaction vessel can help drive the reaction to completion.[3]

    • Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can sometimes increase the reaction rate, but this should be done with caution as it can also increase the risk of epimerization.

Below is a diagram outlining the decision-making process for troubleshooting low coupling yields with Aze.

LowYieldTroubleshooting Start Low Coupling Yield with Aze Reagent Evaluate Coupling Reagent Start->Reagent Carbodiimide Using DCC/DIC alone? Reagent->Carbodiimide SwitchReagent Switch to Onium Salt Reagent (HATU, HBTU, PyBOP) Carbodiimide->SwitchReagent Yes Optimize Optimize Reaction Conditions Carbodiimide->Optimize No SwitchReagent->Optimize Preactivation Implement Pre-activation Step Optimize->Preactivation ExtendedTime Extend Coupling Time / Double Couple CheckCompletion Monitor Reaction Completion (e.g., Kaiser Test) ExtendedTime->CheckCompletion Preactivation->ExtendedTime Success Successful Coupling CheckCompletion->Success Complete Failure Still Low Yield CheckCompletion->Failure Incomplete

Caption: Troubleshooting workflow for low coupling yields with Aze.

Q2: After successfully coupling (S)-Azetidine-2-carboxylic acid, I'm detecting a diastereomeric impurity. What is causing this epimerization and how can I suppress it?

A2: Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of peptide coupling, especially with conformationally constrained amino acids. [9] The formation of an oxazolone intermediate is a common pathway to epimerization.[10] The choice of coupling reagent, base, and solvent all play a critical role in minimizing this side reaction.

Strategies to Minimize Epimerization:

  • Use of Additives: When using carbodiimide coupling reagents (like DIC), the addition of a nucleophilic additive is crucial. 1-Hydroxybenzotriazole (HOBt) has been traditionally used, but 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are generally more effective at suppressing epimerization and increasing reaction rates.[11][12]

  • Choice of Coupling Reagent: Onium salt reagents that incorporate these additives in their structure are highly recommended. For instance, HATU (which generates a HOAt active ester) is known for its low epimerization tendency.[5][6]

  • Base Selection: The choice and amount of base are critical.

    • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

    • Avoid using an excess of base, as it can promote epimerization. Typically, 1.5-2 equivalents relative to the carboxylic acid are sufficient.

  • Solvent Considerations: Polar aprotic solvents like dimethylformamide (DMF) can sometimes increase the rate of epimerization.[11] If epimerization is a persistent issue, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DCM/DMF.

  • Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of epimerization.[11]

The following table summarizes the impact of different reagents and additives on epimerization risk.

Coupling SystemRelative Epimerization RiskKey Feature
DIC aloneHighNo racemization suppressant.
DIC / HOBtModerateHOBt acts as a racemization suppressant.[12]
DIC / HOAtLowHOAt is a more effective suppressant than HOBt.[11][13]
HBTU / DIPEAModerate-LowForms HOBt active ester in situ.
HATU / DIPEALowForms HOAt active ester in situ; highly recommended.[6]
COMU / DIPEALowForms an OxymaPure active ester.[4]
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for incorporating (S)-Azetidine-2-carboxylic acid?

A3: Yes, you can use standard SPPS protocols, but with important modifications to account for the challenges discussed above. A generic protocol for manual SPPS is provided below, highlighting the key considerations for Aze incorporation.

Experimental Protocol: Manual SPPS of a Peptide Containing Aze

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of (S)-Azetidine-2-carboxylic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-(S)-Aze-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.[7]

    • Coupling Reaction: Immediately add the activated Aze solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[7]

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test or chloranil test to check for the presence of free primary amines. A negative result indicates a complete coupling. If the test is positive, a second coupling is recommended.

  • Repeat:

    • Continue with the deprotection and coupling cycles for the subsequent amino acids in your sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

The following diagram illustrates the key steps in an SPPS cycle modified for Aze coupling.

SPPS_Aze_Cycle cluster_0 SPPS Cycle for Aze Deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Aze Coupling (Fmoc-Aze-OH, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Monitoring 5. Monitoring (Kaiser Test) Wash2->Monitoring Repeat Next Cycle Monitoring->Repeat Negative Recouple Recouple Aze Monitoring->Recouple Positive Recouple->Wash2

Caption: Modified SPPS cycle for incorporating (S)-Azetidine-2-carboxylic acid.

By understanding the inherent challenges of working with (S)-Azetidine-2-carboxylic acid and implementing these targeted troubleshooting strategies, you can significantly improve the success rate of your peptide syntheses.

References

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Available at: [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. Available at: [Link]

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Pure and Applied Chemistry. Available at: [Link]

  • Ch27 : Peptide synthesis. University of Calgary. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme Connect. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PubMed Central. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Celtek. Available at: [Link]

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optimizing storage conditions for (s)-Azetidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Azetidine-2-carboxylic acid hydrochloride

Welcome to the technical support guide for this compound (Aze-HCl). This document provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of this valuable proline analog. Adherence to these guidelines is critical for ensuring the compound's integrity, which directly impacts experimental reproducibility and the validity of your results.

Quick Reference: Recommended Storage Conditions

For immediate reference, the following table summarizes the optimal storage parameters for this compound in its solid form.

ParameterRecommended ConditionRationale & Key Considerations
Temperature Long-Term: -20°CShort-Term (In-Use): 2-8°C[1]Minimizes thermal degradation and preserves long-term stability. Refrigeration is adequate for frequently accessed material.
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccatedThe compound is a hygroscopic salt, meaning it readily absorbs moisture from the air[2]. An inert, dry atmosphere is crucial to prevent clumping and potential hydrolysis.
Light Exposure Protect from Light (Amber Vial)While specific photostability data is limited, many amino acid derivatives are light-sensitive[3]. Protection from light is a standard best practice to prevent photochemical degradation.
Container Tightly Sealed, Glass VialA tightly sealed container is mandatory to maintain a dry, inert headspace[4][5]. Glass is preferred over plastic to prevent potential leaching and adsorption.
Incompatibilities Strong Oxidizing Agents, Strong Acids[4][6]Avoid co-storage with these chemical classes to prevent reactions that could degrade the compound.

Core Experimental Protocols

These protocols are designed to be self-validating systems. By following them, you inherently protect the compound's integrity.

Protocol 2.1: Long-Term Storage of Solid Compound

This procedure is intended for archival or bulk material that will not be accessed frequently.

  • Initial Inspection: Upon receipt, visually inspect the container seal and the compound's appearance. It should be a free-flowing, crystalline solid. Note any clumps or discoloration.

  • Inert Gas Purge: If the original container has been opened, gently backfill the vial with a dry, inert gas (e.g., argon or nitrogen) for 15-30 seconds. This displaces atmospheric oxygen and moisture.

  • Seal Securely: Tightly close the primary container cap. For added protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a secondary container, such as a heat-sealable foil bag or a small desiccator jar[7]. Include a desiccant pouch (e.g., silica gel) within the secondary container, ensuring it does not directly touch the primary vial.[7]

  • Freezer Storage: Place the entire assembly in a -20°C freezer. Label the outer container clearly with the compound name, date, and storage conditions.

Protocol 2.2: Handling for Weighing and Use

Proper handling when accessing the compound is as critical as long-term storage.

  • Temperature Equilibration: Remove the container from the cold storage and place it in a desiccator at room temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold powder when the vial is opened, which is a primary cause of degradation for hygroscopic materials.[3]

  • Weighing Environment: Whenever possible, handle and weigh the compound in a glove box with a controlled inert atmosphere or in a room with low relative humidity.

  • Dispensing: Use clean, dry spatulas. Quickly dispense the required amount and immediately reseal the container.

  • Re-storage: Purge the vial headspace with inert gas again, seal tightly, and return to the appropriate storage condition (refrigerator for short-term, freezer for long-term).

Protocol 2.3: Preparation and Storage of Aqueous Stock Solutions

Aqueous solutions are significantly less stable than the solid compound.

  • Solvent Preparation: Use high-purity, deoxygenated water or buffer. Degassing the solvent via sonication or sparging with nitrogen can reduce oxidative degradation.

  • Dissolution: Add the weighed solid to the solvent and mix until fully dissolved. The hydrochloride salt form generally enhances water solubility.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in appropriate vials (e.g., polypropylene cryovials). Causality: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[3][8]

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath before transferring them to a -80°C freezer.

  • Storage: Store aliquots at -80°C for long-term stability.[9] For use, thaw a single aliquot rapidly and keep it on ice. Do not refreeze any unused portion of a thawed aliquot.[9]

Troubleshooting Guide & FAQs

Q1: I opened my vial of Aze-HCl and the powder is clumped together and looks wet. What happened and can I still use it?

  • Diagnosis: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[2] It most likely occurred from opening the container while it was still cold or from an improper seal during storage.

  • Corrective Action: For non-critical experiments, you may be able to salvage the material by drying it under a high vacuum for several hours. However, the integrity of the material is compromised. The presence of water may have initiated hydrolysis, and the accurate weight of the compound is now unknown due to the added mass of water.

  • Recommendation: For quantitative or sensitive applications (e.g., cell culture, kinetics), it is strongly recommended to discard the compromised vial and use a fresh, properly stored lot to ensure data integrity.

Q2: My experimental results have been inconsistent lately. Could the storage of my Aze-HCl be the cause?

  • Diagnosis: Absolutely. Inconsistent results are a hallmark of reagent degradation. The active concentration of your compound may be lower than calculated due to degradation, or degradants themselves could be interfering with your assay. As a proline analog, Aze-HCl's function relies on its precise structure; even minor degradation can lead to a loss of activity.[10][11]

  • Troubleshooting Steps:

    • Review your storage and handling procedures against the protocols in this guide. Identify any deviations.

    • Open a fresh vial of Aze-HCl that has been stored under optimal long-term conditions.

    • Prepare a fresh stock solution and repeat the experiment.

    • If the results with the new stock are consistent and match expected outcomes, it confirms the old material was degraded. Discard all stock solutions made from the suspect solid.

Q3: The solid compound has developed a slight yellow or brown tint. Is it still usable?

  • Diagnosis: Discoloration often indicates oxidation or the presence of impurities from a degradation reaction. While amino acids are generally white crystalline solids, prolonged or improper storage can lead to the formation of chromophores.

  • Recommendation: Do not use the discolored compound. The chemical identity and purity are no longer guaranteed. Using it introduces unknown variables into your experiment.

Q4: My Aze-HCl is not dissolving completely in my aqueous buffer, even though it used to. What's wrong?

  • Diagnosis: This could be due to several factors:

    • Degradation: The compound may have degraded into a less soluble species.

    • pH Issues: Ensure the pH of your buffer is compatible with the compound. As a hydrochloride salt, dissolving it will create a slightly acidic solution. If your buffer capacity is insufficient, the final pH may shift to a point where the compound is less soluble.

    • Contamination: The solid may be contaminated with an insoluble impurity.

  • Corrective Action: First, verify the pH of your solution. If the pH is correct, the insolubility is likely due to degradation or contamination. As with other issues, the most scientifically sound approach is to use a fresh, properly stored lot of the compound.

Visual Troubleshooting Workflow

This diagram outlines the logical steps for assessing the quality of your this compound.

G start Start: Assess Compound Integrity observe Visually inspect solid powder in the vial. start->observe q_appearance Is it a free-flowing, white crystalline solid? observe->q_appearance pass PASS: Proceed with use (Follow Protocol 2.2) q_appearance->pass  Yes fail_clumped PROBLEM: Clumped or Wet (Hygroscopicity Issue) q_appearance->fail_clumped  No, it's clumped/wet. fail_colored PROBLEM: Discolored (Oxidation/Degradation) q_appearance->fail_colored  No, it's discolored. action_dry Action: Dry under vacuum. Caution: Purity compromised. fail_clumped->action_dry discard RECOMMENDATION: Discard and use a new lot. fail_colored->discard action_dry->discard For critical applications

Caption: Troubleshooting decision tree for solid Aze-HCl.

References

  • UHPCHEM. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Lim, Z. R., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(6), 759. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • UHPCHEM. (n.d.). Safety Data Sheet: Boc-D-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16486, 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

  • Knowles, S. E., & Ballard, F. J. (1978). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. The Biochemical journal, 176(2), 435–444. Retrieved from [Link]

  • Reddit. (2024). r/labrats: Amino acid solution storage – please help. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. Retrieved from [Link]

  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Google Patents. (n.d.). JPH05320106A - Method for storing glycine or an aqueous solution of its metallic salt.
  • Human Metabolome Database. (2012). Showing metabocard for (S)-2-Azetidinecarboxylic acid (HMDB0029615). Retrieved from [Link]

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Technical Support Center: Chiral Resolution of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of this unique, strained cyclic amino acid. As a non-proteinogenic homologue of proline, enantiomerically pure azetidine-2-carboxylic acid is a critical building block in medicinal chemistry, notably for thrombin inhibitors.[1][2] However, its resolution presents distinct challenges that require a nuanced understanding of the underlying chemistry.

This guide is structured in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind common problems and provide field-proven solutions for three primary resolution techniques: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography.

Section 1: Troubleshooting Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution by the formation of diastereomeric salts is a cornerstone of industrial-scale chiral separation due to its potential for cost-effectiveness.[3][4] The principle involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, most critically, different solubilities, which allows one to be selectively crystallized.[5] However, success is far from guaranteed and often requires extensive empirical optimization.[6]

Frequently Asked Questions & Troubleshooting

Q1: My diastereomeric salt fails to crystallize and remains an oil or gum. What is happening and how can I fix it?

This is one of the most common failures in diastereomeric salt crystallization. "Oiling out" occurs when the salt precipitates from the solution faster than it can form an ordered crystal lattice.

Causality & Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to amorphous precipitation.

    • Solution: Systematically dilute your solution. Try adding the solvent in small aliquots until the oil redissolves upon gentle heating, then allow it to cool slowly. Controlled, slow cooling is critical for crystal growth.

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating the salt, preventing it from crashing out in a crystalline form. Conversely, a very poor solvent will cause it to precipitate too quickly as an oil.[7]

    • Solution: A systematic solvent screen is essential. Start with common solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate. Often, a mixture of solvents provides the ideal solubility profile. Consider adding an "anti-solvent" (one in which the salt is poorly soluble) dropwise to a solution of the salt in a good solvent to gently induce crystallization.[7]

  • Presence of Impurities: Chemical impurities from the racemic starting material or the resolving agent can act as "crystal poisons," inhibiting nucleation and growth.

    • Solution: Ensure both the racemic azetidine-2-carboxylic acid and the chiral resolving agent are of high purity. Recrystallization or chromatographic purification of the starting materials may be necessary prior to salt formation.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical starting point, a slight excess of either the acid or the resolving agent can sometimes influence the crystallization process.

    • Solution: Verify your molar calculations. If issues persist, empirically test ratios from 1:0.9 to 1:1.1 to see if it impacts crystal formation.

Q2: I managed to get crystals, but their diastereomeric excess (de) is very low. How can I improve the separation efficiency?

Low diastereomeric excess indicates that the crystallization process did not effectively discriminate between the two diastereomeric salts.

Causality & Solutions:

  • Poor Choice of Resolving Agent: The fundamental issue is often that the selected resolving agent does not create a significant solubility difference between the two diastereomeric salts in the chosen solvent system.

    • Solution: There is no substitute for screening multiple resolving agents. For a carboxylic acid like azetidine-2-carboxylic acid, common choices include chiral amines like (R)- or (S)-α-methylbenzylamine, brucine, or other commercially available bases.[4][8]

  • Crystallization Occurred Too Quickly: Rapid cooling or high supersaturation can lead to the co-precipitation of both diastereomers, trapping the undesired one in the crystal lattice.[7]

    • Solution: Slow down the crystallization. Employ a programmable cooling ramp or move the crystallization vessel through progressively cooler temperature baths over several hours or days. Seeding the supersaturated solution with a few previously formed, high-purity crystals can promote the growth of the desired diastereomer.[6]

  • Equilibrium vs. Kinetic Control: In some systems, the undesired diastereomer may be the thermodynamically more stable (and less soluble) salt.[6]

    • Solution: If you suspect this, you may need to operate under kinetic control. This involves stopping the crystallization well before it reaches equilibrium to harvest the faster-crystallizing (but potentially more soluble) desired diastereomer.[6]

Workflow & Protocol: Diastereomeric Salt Crystallization

The following diagram and protocol outline a general workflow for developing a diastereomeric salt resolution.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Liberation racemate Racemic Azetidine- 2-Carboxylic Acid mix Mix & Dissolve (Heat if necessary) racemate->mix agent Chiral Resolving Agent (e.g., (R)-amine) agent->mix solvent Solvent Screening solvent->mix cool Controlled Cooling (Induce Crystallization) mix->cool filter Filter Crystals (Isolate Solid Salt) cool->filter de_analysis Analyze Diastereomeric Excess (de) of Crystals filter->de_analysis de_analysis->solvent If de is low (Optimize/Re-screen) liberate Liberate Free Acid (e.g., Acid/Base Extraction) de_analysis->liberate If de is high ee_analysis Analyze Enantiomeric Excess (ee) of Final Product liberate->ee_analysis

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Protocol:

  • Resolving Agent Screening (Small Scale): a. In separate vials, dissolve 1 mmol of racemic azetidine-2-carboxylic acid in a minimal amount of a test solvent (e.g., methanol). b. Add 1 mmol of a selected chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine). c. Allow the solvent to evaporate slowly or induce crystallization by slow cooling. d. Observe for crystal formation. A successful hit will produce crystalline solid, not oil or film.

  • Scale-Up & Optimization: a. Based on the screen, dissolve the racemic acid (e.g., 10 g) and the best resolving agent (1 molar equivalent) in the chosen solvent system at an elevated temperature until all solids dissolve. b. Cool the solution slowly. A rate of 5°C per hour is a good starting point. c. If no crystals form, try seeding the solution with a tiny crystal from the screening experiment. d. Once a significant amount of solid has formed, hold at a low temperature (e.g., 4°C) for several hours to maximize yield.

  • Isolation & Analysis: a. Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent. b. Dry the crystals thoroughly. c. Determine the diastereomeric excess (de) of the salt using NMR or HPLC.

  • Liberation of the Enantiomer: a. Dissolve the diastereomerically enriched salt in water. b. Acidify the solution (e.g., with 1M HCl) to protonate the carboxylic acid and convert the resolving agent to its water-soluble salt. c. Extract the enantiomerically enriched azetidine-2-carboxylic acid with an appropriate organic solvent or isolate via ion-exchange chromatography. d. Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Section 2: Troubleshooting Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically hydrolases like lipases or acylases, to preferentially react with one enantiomer in a racemic mixture.[9][10] For azetidine-2-carboxylic acid, this often involves the enantioselective hydrolysis of a racemic ester derivative.[11][12] The key advantage is often high selectivity under mild conditions, but the theoretical maximum yield for the desired enantiomer is 50%.[13]

Frequently Asked Questions & Troubleshooting

Q1: The enzymatic reaction is very slow or stops before reaching 50% conversion. How can I improve the reaction rate?

Slow or stalled reactions are common and can be due to enzyme inhibition, poor substrate solubility, or non-optimal reaction conditions.

Causality & Solutions:

  • Sub-Optimal pH or Temperature: Every enzyme has an optimal pH and temperature range for activity. Deviating from this can drastically reduce its catalytic efficiency.

    • Solution: Consult the literature or supplier data for the specific enzyme's optimal conditions. If unavailable, perform a small-scale screen varying the pH of the buffer system (e.g., from pH 6.0 to 8.0) and the temperature (e.g., from 25°C to 45°C).

  • Poor Substrate Solubility: The racemic starting material (e.g., N-acetyl or ethyl ester of azetidine-2-carboxylic acid) may have low solubility in the aqueous buffer required for the enzyme.

    • Solution: Add a small amount of a water-miscible organic co-solvent (e.g., 5-10% DMSO or THF) to improve substrate solubility. However, be cautious, as high concentrations of organic solvents can denature the enzyme.[14]

  • Product Inhibition: The enzyme can be inhibited by the product that is formed during the reaction. As the product concentration increases, the reaction rate slows down.

    • Solution: Consider an in-situ product removal strategy if feasible. Alternatively, ensure the reaction is run at a substrate concentration that does not lead to debilitating product inhibition.

  • Enzyme Inactivation: The enzyme may be denaturing over the course of the reaction due to mechanical stress (e.g., vigorous stirring) or instability under the reaction conditions.

    • Solution: Use gentle agitation. Consider enzyme immobilization on a solid support, which can significantly improve stability and allow for easier reuse.[13]

Q2: The enantioselectivity of the reaction is poor, resulting in a product with low enantiomeric excess (ee). What are my options?

The enantioselectivity (often expressed as the E-value) is an intrinsic property of the enzyme for a given substrate.

Causality & Solutions:

  • Inherent Enzyme Properties: The chosen enzyme may simply not be very selective for your specific substrate.

    • Solution: Screen a panel of different enzymes. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia, and acylases are common starting points for amino acid derivatives.[11][15]

  • Substrate Modification: The enzyme's active site recognizes the entire substrate, not just the chiral center. Changing the derivative can dramatically impact selectivity.

    • Solution: If using an ester, vary the alcohol portion (e.g., methyl, ethyl, propyl ester). If using an N-acyl derivative, try different acyl groups (e.g., acetyl, chloroacetyl). This empirical screening is often necessary to find the best substrate-enzyme match.

  • Reaction Conditions: While less common, temperature and co-solvents can sometimes influence enantioselectivity.

    • Solution: As part of your optimization, analyze the ee at different temperatures. Sometimes, running the reaction at a lower temperature can enhance selectivity, albeit at the cost of a slower reaction rate.

Principle & Protocol: Enzymatic Kinetic Resolution

The diagram below illustrates the fundamental principle of kinetic resolution.

G Racemate Racemic Substrate (R-Aze-Ester + S-Aze-Ester) Enzyme Enantioselective Enzyme (e.g., Lipase) Racemate->Enzyme Reaction Product Product (S-Aze-Acid) Enzyme->Product Fast Unreacted Unreacted Substrate (R-Aze-Ester) Enzyme->Unreacted Slow/ No Reaction Separation Separation Step (e.g., Extraction) Product->Separation Unreacted->Separation

Caption: Principle of Enzymatic Kinetic Resolution.

Step-by-Step Protocol (Lipase-catalyzed Hydrolysis):

  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of azetidine-2-carboxylic acid using standard esterification methods.

  • Enzymatic Reaction: a. Suspend the racemic ester (e.g., 1 g) in a phosphate buffer solution (e.g., 50 mL, 0.1 M, pH 7.5). b. Add the selected lipase (e.g., Chirazyme L-2, 100 mg).[12] c. Stir the mixture gently at a controlled temperature (e.g., 30°C). d. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.

  • Workup and Separation: a. Once 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone). b. Adjust the pH of the aqueous solution. Make it basic (e.g., pH 9) and extract with an organic solvent (e.g., ethyl acetate) to remove the unreacted (R)-ester. c. Acidify the remaining aqueous layer (e.g., pH 2) and extract with an organic solvent to isolate the (S)-azetidine-2-carboxylic acid product.

  • Analysis: a. Determine the ee of the acid product and the recovered ester starting material using chiral HPLC.

Section 3: Troubleshooting Chiral Chromatographic Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative tool for separating enantiomers.[16] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. While highly effective, it can be expensive to scale up.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose the most suitable Chiral Stationary Phase (CSP) for azetidine-2-carboxylic acid?

CSP selection is the most critical parameter for a successful chiral separation. For a small, polar molecule like azetidine-2-carboxylic acid, several CSP types could be effective.

Causality & Solutions:

  • Molecular Recognition Principles: Different CSPs operate on different principles (e.g., π-π interactions, hydrogen bonding, steric hindrance, inclusion complexes). The structure of your analyte dictates which CSP is most likely to succeed.

    • Solution: A screening approach is the most reliable strategy. Based on the structure of azetidine-2-carboxylic acid, good candidates for screening include:

      • Polysaccharide-based CSPs: (e.g., Chiralcel OD, Chiralpak AD). These are broadly applicable and a common first choice.

      • Macrocyclic antibiotic CSPs: (e.g., CHIROBIOTIC T). These are excellent for amino acids due to their multiple interaction sites.

      • Crown Ether CSPs: Specifically designed for the separation of primary amines and amino acids.

      • Ligand-exchange CSPs: These use a metal complex (often copper) on the stationary phase and are highly effective for amino acids.

CSP TypeTypical Mobile PhasePrinciple of SeparationSuitability for Azetidine-2-COOH
Polysaccharide-based Normal Phase (Hexane/IPA)H-bonding, dipole-dipole, steric fitGood starting point; may require derivatization.
Macrocyclic Antibiotic Polar Ionic, Polar OrganicH-bonding, ionic, dipole interactionsExcellent; can often separate underivatized acid.
Crown Ether Aqueous Acidic (e.g., HClO₄)Host-guest complexation with NH₃⁺Very High; specifically for primary amines.
Ligand Exchange Aqueous buffer with CuSO₄Diastereomeric metal complex formationVery High; specific for amino acids.

Q2: I'm seeing poor resolution or bad peak shape (e.g., tailing). What mobile phase parameters can I adjust?

Once a promising CSP is identified, optimizing the mobile phase is key to achieving baseline resolution and symmetrical peaks.

Causality & Solutions:

  • Incorrect Mobile Phase Strength: If the mobile phase is too strong, both enantiomers will elute quickly with no resolution. If it's too weak, retention times will be excessively long, and peaks will broaden.

    • Solution: In normal phase, adjust the ratio of the polar modifier (e.g., isopropanol in hexane). In reversed-phase or polar organic mode, adjust the ratio of the organic solvent (acetonitrile, methanol) to the aqueous buffer or additive.

  • Need for Additives: The ionic nature of azetidine-2-carboxylic acid (a zwitterion) often requires mobile phase additives to suppress unwanted ionic interactions with the stationary phase, which cause peak tailing.

    • Solution: For normal phase, add a small amount of an acid (e.g., 0.1% trifluoroacetic acid, TFA) and/or a base (e.g., 0.1% diethylamine, DEA) to the polar modifier. For reversed-phase, use a buffer to control the pH.

  • Low Column Temperature: Low temperatures can slow down the kinetics of interaction between the analyte and the CSP, leading to peak broadening.

    • Solution: Try increasing the column temperature (e.g., to 30-40°C). This often improves peak efficiency and can sometimes alter selectivity.

References
  • Jácome, L. A., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-31. [Link]

  • Li, Z., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Wang, W., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Rodebaugh, R. M., & Cromwell, N. H. (2009). Resolution of D-azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Unknown Author. (n.d.). Development of enzymatic synthesis of chiral cyclic amines. Source Not Available.
  • Kaneka Corporation (2003). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-2. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Lamb, D. C., et al. (2004). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Applied and Environmental Microbiology. [Link]

  • Challener, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Jácome, L. A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. J-STAGE. [Link]

  • Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Denard, C. A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. [Link]

  • Smith, E. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Mori, N., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125. [Link]

  • Wikipedia. Chiral resolution. Wikipedia. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-22. [Link]

  • Witte, D. T. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11. [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Unknown Author. (2025).
  • Inbal, B., et al. (1973). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 12(6), 1339-50. [Link]

  • Chenault, H. K., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]

  • Zheng, G. W., et al. (2026). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters. [Link]

Sources

side reactions in the synthesis of azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the strained four-membered azetidine ring. Due to significant ring strain, the synthesis of azetidines is often accompanied by competing side reactions that can diminish yields and complicate purification.[1][2][3][4]

This document provides in-depth, field-proven insights into common challenges, formatted as a series of frequently asked questions and detailed troubleshooting guides. Our goal is to explain the causality behind these side reactions and offer robust, actionable protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization is giving very low yields and a lot of baseline material on TLC. What is the most likely cause?

A: The most common side reaction in intramolecular cyclizations intended for azetidine synthesis is intermolecular polymerization. This occurs when the nucleophilic amine of one molecule reacts with the electrophilic carbon of another molecule, leading to a chain reaction. This process is concentration-dependent.

Core Recommendation: Employ high-dilution conditions. Intramolecular cyclization is a unimolecular (first-order) process, whereas polymerization is a bimolecular (second-order) process. By significantly lowering the substrate concentration, you kinetically favor the desired intramolecular pathway.

Quick Protocol:

  • Prepare a solution of your substrate (e.g., a γ-haloamine) in a suitable solvent.

  • Prepare a separate, large-volume flask containing the bulk of the solvent and the base, heated to the reaction temperature.

  • Using a syringe pump, add the substrate solution to the reaction flask over a prolonged period (e.g., 4-12 hours). This maintains a pseudo-low concentration of the reactive species at all times.

Q2: I am trying to synthesize an azetidine from a γ-amino alcohol derivative, but I am isolating a significant amount of a five-membered ring (pyrrolidine) instead. Why is this happening?

A: You are observing a classic case of competing intramolecular cyclization pathways. The formation of the azetidine ring is a 4-exo-tet cyclization, while the formation of the pyrrolidine ring is a 5-endo-tet cyclization.[1]

  • Kinetic vs. Thermodynamic Control: According to Baldwin's Rules, the 4-exo-tet pathway to form azetidine is kinetically favored due to better orbital overlap in the transition state.[1] However, the resulting four-membered ring is thermodynamically less stable than the five-membered pyrrolidine ring due to higher ring strain.[1]

  • Reaction Conditions: Higher temperatures can provide the activation energy needed to overcome the barrier for the thermodynamically favored 5-endo-tet pathway, or even facilitate the rearrangement of the initially formed azetidine to the more stable pyrrolidine.[1][5]

Core Recommendation: Run the reaction at lower temperatures to favor the kinetically controlled azetidine product. The optimal temperature will be substrate-dependent, but starting at 0 °C or even -20 °C is advisable.

Troubleshooting Guide by Synthetic Method

This section provides detailed troubleshooting for specific side reactions encountered in common azetidine synthetic routes.

Method 1: Intramolecular Cyclization of γ-Functionalized Amines

Intramolecular SN2 cyclization is a cornerstone of azetidine synthesis. However, its success is highly dependent on managing the competition between desired and undesired ring closures.

Problem 1.1: Persistent Formation of Pyrrolidine Byproduct

  • Probable Cause: As discussed in the FAQ, this is a classic kinetic versus thermodynamic issue. While low temperature is the primary solution, the choice of base, solvent, and leaving group also plays a critical role in directing the regioselectivity of the cyclization.

  • Proposed Solutions & Protocols:

    • Optimize Temperature and Base: A strong, sterically hindered, non-nucleophilic base is often ideal as it efficiently deprotonates the amine without interfering with the reaction.

    • Leaving Group Quality: A better leaving group (e.g., triflate or tosylate vs. bromide or chloride) can accelerate the rate of the SN2 reaction, allowing the cyclization to occur at lower temperatures where the kinetic 4-exo-tet pathway dominates.

    • Substrate Stereochemistry (for Epoxide Precursors): When using epoxy amines, the stereochemistry is crucial. La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines selectively yields azetidines, whereas the trans-isomers give pyrrolidines.[6] This provides a powerful stereochemical control element.

  • Troubleshooting Workflow:

    G start High Pyrrolidine Contamination temp Lower Reaction Temperature (e.g., RT to 0°C or -20°C) start->temp base Switch to a Sterically Hindered Base (e.g., NaH to LiHMDS or KHMDS) temp->base solvent Change Solvent Polarity (e.g., Toluene to THF) base->solvent lg Improve Leaving Group (e.g., -Cl to -OTs or -OMs) solvent->lg epoxide Using an Epoxide? Verify cis-stereochemistry lg->epoxide end Optimized Azetidine Yield epoxide->end

    Caption: Troubleshooting workflow for pyrrolidine side product.

  • Data-Driven Example: Effect of Base and Temperature

Precursor TypeLeaving GroupBaseSolventTemp (°C)Azetidine:Pyrrolidine Ratio
γ-bromoamineBrK₂CO₃MeCN8030:70
γ-bromoamineBrNaHTHF2575:25
γ-bromoamineBrLiHMDSTHF0>95:5
γ-tosyloxyamineOTsKHMDSToluene-20>99:1

This table is a representative summary based on general principles; actual results will vary.

Method 2: Mitsunobu Reaction for Cyclodehydration

The Mitsunobu reaction is a powerful tool for the cyclization of γ-amino alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[7] However, the highly reactive intermediates can lead to side products.

Problem 2.1: Formation of Aziridine Byproduct

  • Probable Cause: In some cases, particularly with β-amino alcohol substrates, the Mitsunobu reaction can lead to the formation of three-membered aziridine rings instead of or in addition to the desired product.[8][9] This occurs through a competing intramolecular cyclization pathway where the nitrogen attacks the adjacent carbon. For γ-amino alcohols, while less common, this pathway can be activated if the substrate conformation favors the 3-exo-tet closure.

  • Proposed Solutions & Protocols:

    • Reagent Addition Order: The standard Mitsunobu protocol involves pre-mixing the alcohol, nucleophile (in this case, the internal amine), and triphenylphosphine (PPh₃) before the slow addition of the azodicarboxylate (e.g., DEAD or DIAD). Modifying this can sometimes suppress side reactions. Try adding the alcohol to a pre-formed solution of PPh₃ and DEAD.

    • Protecting Group Strategy: The choice of N-protecting group is critical. A bulky or electron-withdrawing protecting group (like tosyl or nosyl) can disfavor the conformation required for aziridine formation and sterically hinder the competing attack.

    • Alternative Reagents: Newer Mitsunobu reagents have been developed to minimize side products and simplify purification.[7] For example, di-4-chlorobenzyl azodicarboxylate (DCAD) can be used, and its corresponding hydrazine byproduct is often easily precipitated and removed.[10]

  • Reaction Pathway Diagram:

    G sub γ-Amino Alcohol + PPh3 + DEAD oxy Oxyphosphonium Intermediate sub->oxy path1 Desired 4-exo-tet Cyclization oxy->path1 path2 Competing 3-exo-tet Cyclization oxy->path2 azetidine Azetidine Product path1->azetidine aziridine Aziridine Byproduct path2->aziridine

    Caption: Competing cyclization pathways in Mitsunobu reaction.

Method 3: [2+2] Cycloadditions

The Staudinger synthesis is a classic method for producing β-lactams (azetidin-2-ones) via the [2+2] cycloaddition of an imine and a ketene.[11][12] Controlling the stereochemistry is the primary challenge.

Problem 3.1: Poor or Incorrect Diastereoselectivity (cis vs. trans)

  • Probable Cause: The Staudinger reaction proceeds through a zwitterionic intermediate. The final stereochemistry depends on the competition between direct ring closure (electrocyclization) and rotation around the C-N single bond of the intermediate.[11]

    • Fast Ring Closure: Favors the cis-β-lactam. This is promoted by electron-donating groups on the ketene and electron-withdrawing groups on the imine.

    • Slow Ring Closure: Allows for isomerization to a more thermodynamically stable intermediate, which then closes to the trans-β-lactam. This is favored by electron-withdrawing groups on the ketene and electron-donating groups on the imine.[11][13]

  • Proposed Solutions & Protocols:

    • To Favor cis-β-Lactam: Use a ketene with an electron-donating substituent (e.g., an alkoxyacetyl chloride precursor) and an imine with an N-aryl group bearing electron-withdrawing substituents.

    • To Favor trans-β-Lactam: Use a ketene with an electron-withdrawing substituent (e.g., chloro- or phthalimidoacetyl chloride precursor). Using an N-triflyl protecting group on the imine has also been shown to be crucial for high trans selectivity in some catalytic systems.

    • Solvent and Temperature: Less polar solvents can sometimes favor one diastereomer over another. Low temperatures generally slow down the rate of bond rotation, which can influence the final ratio.

This photochemical [2+2] cycloaddition is a powerful but often challenging method for azetidine synthesis.[14][15]

Problem 3.2: Low Yield and E/Z Isomerization of Imine

  • Probable Cause: Upon photochemical excitation, acyclic imines can undergo rapid and efficient E/Z isomerization.[14] This radiationless decay pathway competes directly with the desired intermolecular cycloaddition, leading to low quantum yields and poor conversion.

  • Proposed Solutions & Protocols:

    • Use Cyclic Imines: The most traditional solution is to use an imine that is part of a ring system. This physically prevents rotation around the C=N bond, shutting down the isomerization pathway.[14]

    • Employ Modern Photocatalysis: Recent advances use visible-light photocatalysts to selectively excite the alkene partner to its triplet state.[15] This excited alkene then reacts with the ground-state imine. This strategy avoids direct excitation of the imine and its associated isomerization problems, dramatically improving the scope and efficiency of the reaction.

    • Intramolecular Variants: Tethering the imine and alkene components makes the cycloaddition an intramolecular process. This significantly increases the effective concentration and favors the desired cycloaddition over competing decay pathways.

Appendix: N-Protecting Group Selection

The choice of the nitrogen protecting group (PG) is not trivial and can profoundly impact the success of a cyclization reaction.

Protecting GroupAbbreviationKey Characteristics & Common IssuesCleavage Conditions
tert-ButoxycarbonylBocStable, common. Can be too bulky for some reactions. Generally stable to bases used in cyclization.Strong acid (e.g., TFA, HCl)
BenzylBnVery stable. Can be bulky. Requires harsh hydrogenolysis for removal.H₂, Pd/C
CarboxybenzylCbzStable to mild acid/base. Easily removed by hydrogenolysis.H₂, Pd/C
TosylTsStrongly electron-withdrawing, activates adjacent protons. Very stable and can be difficult to remove.Strong reducing agents (e.g., Na/NH₃) or harsh acid.
NosylNsSimilar to Tosyl but cleaved under much milder conditions with a thiol and base.Thiophenol, K₂CO₃

References

  • D. P. Hari and C. S. Schindler, "Synthesis of azetidines by aza Paternò–Büchi reactions," Photochemical & Photobiological Sciences, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214150/]
  • BenchChem Technical Support Team, "How to avoid pyrrolidine formation during azetidine synthesis," BenchChem, 2025. [URL: https://www.benchchem.
  • BenchChem Technical Support Team, "Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques," BenchChem, 2025. [URL: https://www.benchchem.com/product/B15109957/technical-support/purifying-2-3-chlorophenyl-azetidine-a-guide-to-standard-techniques]
  • K. C. K. Swamy, "Mitsunobu and Related Reactions: Advances and Applications," Chemical Reviews, 2009. [URL: https://pubs.acs.org/doi/10.1021/cr800278z]
  • ResearchGate, "Synthesis of aziridines by Mitsunobu reaction (Methods A and B)," ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-aziridines-by-Mitsunobu-reaction-Methods-A-and-B_fig2_350284850]
  • J. Sivaguru, "Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions," Photochemistry, 2023. [URL: https://books.rsc.
  • ResearchGate, "Nitrogen Protecting Groups: Recent Developments and New Applications," ResearchGate. [URL: https://www.researchgate.
  • C. S. Schindler et al., "Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions," Nature Communications, 2019. [URL: https://www.researchgate.
  • Wikipedia, "Mitsunobu reaction," Wikipedia. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]
  • ResearchGate, "Navigating Visible-Light-Triggered (aza and thia) Paternò-Büchi Reactions for the Synthesis of Heterocycles," ResearchGate. [URL: https://www.researchgate.net/publication/362489852_Navigating_Visible-Light-Triggered_aza_and_thia_Paterno-Buchi_Reactions_for_the_Synthesis_of_Heterocycles]
  • M. Szostak et al., "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate," Molecules, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865239/]
  • A. Feula, "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications," University of Birmingham, 2013. [URL: https://etheses.bham.ac.uk/id/eprint/4331/]
  • G. Evano et al., "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides," Nature Communications, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8795738/]
  • Organic Chemistry Portal, "Pyrrolidine synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm]
  • T. Oishi et al., "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes," RSC Publishing, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01047a]
  • J. A. Ma et al., "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents," The Journal of Organic Chemistry, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02115]
  • M. J. Chmielewski et al., "Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties," Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003668/]
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  • S. D. Minteer et al., "Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination," Nature Communications, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308119/]
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Technical Support Center: Overcoming Poor Solubility of Azetidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with azetidine-2-carboxylic acid derivatives. As vital scaffolds in medicinal chemistry, these compounds often present solubility hurdles that can impede discovery and development timelines.[1] This guide is structured to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental choices.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common questions and issues researchers face when working with these heterocyclic compounds.

Section 1.1: Understanding the Core Problem

Question: Why are my azetidine-2-carboxylic acid derivatives showing such poor aqueous solubility?

Answer: The solubility of your specific derivative is a multifactorial issue stemming from its unique physicochemical properties. While the parent azetidine-2-carboxylic acid is water-soluble (5.0 g/100 ml), modifications to this core structure can drastically alter its behavior.[2] Key factors include:

  • Increased Lipophilicity (LogP): The addition of non-polar, aromatic, or alkyl groups to the azetidine ring increases the molecule's hydrophobicity. This is often a primary strategy for enhancing target potency but inadvertently drives down aqueous solubility.[3] Poorly soluble drugs are a common challenge, with nearly 90% of molecules in the discovery pipeline exhibiting this issue.[4]

  • Crystal Lattice Energy (Melting Point): Strong intermolecular interactions (like hydrogen bonding or π-stacking between aromatic substituents) in the solid state make it harder for solvent molecules to break the crystal lattice apart. A high melting point is often correlated with poor solubility.[3]

  • Loss of Zwitterionic Character: Azetidine-2-carboxylic acid itself can exist as a zwitterion. However, if the carboxylic acid is esterified or converted to an amide, or if the ring nitrogen is functionalized in a way that prevents protonation, this charge separation is lost. The resulting neutral molecule is often significantly less water-soluble.

  • Molecular Rigidity and Shape: The strained, four-membered azetidine ring imparts a degree of conformational rigidity.[1] While beneficial for receptor binding, this can sometimes promote efficient crystal packing, leading to a more stable, less soluble solid form.[3]

Question: My compound won't even dissolve in DMSO. What's happening?

Answer: This is a critical issue indicating extremely low intrinsic solubility or potential degradation. First, ensure your DMSO is anhydrous, as moisture contamination can significantly reduce its solvating power for certain compounds.[5] If the issue persists, you are likely dealing with a compound that has exceptionally high crystal lattice energy. In such cases, gentle heating or sonication can be used to aid dissolution.[6] However, be cautious, as this may lead to the formation of a supersaturated solution that can precipitate over time. This situation strongly suggests that formulation strategies alone may be insufficient, and structural modification of the compound might be necessary for long-term viability.

Section 1.2: Initial Screening & Formulation Tactics

Question: What is the best first step to systematically improve the solubility of a new derivative?

Answer: A systematic approach is crucial. Before attempting complex formulations, you must establish a baseline by determining the compound's kinetic and thermodynamic solubility in various media. This data-driven approach will guide your subsequent strategy.

The workflow below outlines a logical progression for initial solubility screening and troubleshooting.

G start Start: Poorly Soluble Azetidine Derivative kinetic_sol Measure Kinetic Solubility (e.g., in PBS, pH 7.4) start->kinetic_sol is_ionizable Does the molecule have an ionizable center (acidic or basic pKa)? kinetic_sol->is_ionizable ph_mod pH Modification Strategy: Test solubility across a pH range (e.g., pH 2 to 10) is_ionizable->ph_mod  Yes cosolvent Co-solvent Strategy: Screen common excipients (PEG, Propylene Glycol, Ethanol) is_ionizable->cosolvent  No ph_mod->cosolvent Limited Success success Solubility Goal Met ph_mod->success Success complexation Complexation Strategy: Use cyclodextrins (e.g., HP-β-CD) cosolvent->complexation Limited Success cosolvent->success Success complexation->success Success failure If solubility remains poor, consider structural modification complexation->failure Limited Success

Caption: A decision workflow for initial solubility troubleshooting.

Question: How does pH adjustment work, and when is it most effective?

Answer: pH adjustment is a powerful technique for compounds with ionizable functional groups (weak acids or bases).[7] The principle is based on the Henderson-Hasselbalch equation.

  • For Acidic Compounds (e.g., containing a free carboxylic acid): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming a negatively charged carboxylate salt. This ionized form is generally much more water-soluble than the neutral form.

  • For Basic Compounds (e.g., containing a basic nitrogen in a substituent): Decreasing the pH below the compound's pKa will protonate the basic group, forming a positively charged ammonium salt, which enhances water solubility.

This strategy is most effective when the derivative has a pKa within a physiologically or experimentally accessible range (typically 2-10).

Question: I tried using a co-solvent, but my compound crashed out upon dilution with aqueous buffer. What should I do?

Answer: This is a common problem called "fall-out" or precipitation upon dilution. It occurs when the drug is highly soluble in the co-solvent (like DMSO or ethanol) but becomes supersaturated and precipitates when the mixture is diluted into an aqueous system where the co-solvent concentration is no longer high enough to maintain solubility.

Troubleshooting Steps:

  • Reduce the Stock Concentration: Start with a lower, more conservative concentration in your organic stock solution.

  • Change the Co-solvent: Some co-solvents are better at maintaining solubility upon dilution. Screen excipients like PEG 400, propylene glycol, or Solutol® HS 15.

  • Use a Surfactant: Adding a small amount of a surfactant (e.g., Tween® 80 or Cremophor® EL) to the final aqueous medium can help stabilize the compound and prevent precipitation by forming micelles.[8]

  • Employ Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the lipophilic parts of your molecule, forming an inclusion complex with a hydrophilic exterior, thereby improving and stabilizing aqueous solubility.[3]

Part 2: Advanced Strategies & Data Interpretation
Section 2.1: Structural Modification Approaches

Question: When should I stop formulation efforts and tell my medicinal chemistry team to modify the structure?

Answer: This is a critical project decision. Generally, you should consider structural modification if:

  • The required dose cannot be dissolved in a reasonable volume for in vivo studies, even with optimized formulations.

  • The compound precipitates in physiological buffers despite formulation efforts, indicating a high risk of poor bioavailability.

  • The thermodynamic solubility is extremely low (<1 µg/mL), suggesting that the crystal lattice is too stable to be overcome by simple formulation approaches.

Question: What are the most effective structural modifications for improving the solubility of azetidine derivatives?

Answer: The goal is to disrupt crystal packing and/or reduce lipophilicity without sacrificing potency.[3]

StrategyMechanismExample Application
Introduce Polar Groups Increases polarity and potential for hydrogen bonding with water.[9]Add a hydroxyl (-OH), small ether (e.g., -OCH₃), or a primary/secondary amine to a solvent-exposed part of the molecule.
Disrupt Planarity/Symmetry Adding a "twist" or a bulky, non-planar group disrupts efficient crystal packing, lowering the melting point and improving solubility.[10]Replace a flat phenyl ring with a non-planar heterocycle or add a substituent that forces rotation out of the plane.
Introduce an Ionizable Center Allows for salt formation, which dramatically increases solubility.[9]Incorporate a basic nitrogen (e.g., morpholine, piperazine) or an acidic group (if one is not already present).[10]
Reduce Lipophilicity (LogP) Reduces the overall hydrophobicity of the molecule.[9]Replace a lipophilic group (e.g., -CF₃, -Cl) with a more polar one (e.g., -OH, -NH₂), or replace an aromatic C-H with a nitrogen atom (e.g., phenyl to pyridyl).[9]

This logical relationship is visualized below.

G goal Goal: Improve Intrinsic Solubility reduce_lipo Reduce Lipophilicity (LogP) goal->reduce_lipo disrupt_xtal Disrupt Crystal Packing (Lower Melting Point) goal->disrupt_xtal strat1 Add Polar Groups (-OH, -NH2) reduce_lipo->strat1 strat2 Introduce Ionizable Center (e.g., Morpholine) reduce_lipo->strat2 strat3 Replace Aromatic CH with N reduce_lipo->strat3 strat4 Introduce Non-Planar Groups disrupt_xtal->strat4 strat5 Increase Conformational Flexibility disrupt_xtal->strat5

Sources

Technical Support Center: Minimizing (S)-Azetidine-2-carboxylic Acid (Aze) Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Aze-Induced Proteotoxicity

(S)-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analog of L-proline, naturally found in plants like lily of the valley and sugar beets[1][2][3]. Its structural mimicry allows it to be mistakenly recognized by prolyl-tRNA synthetase (ProRS), leading to its incorporation into newly synthesized proteins in place of proline[2][4][5]. This misincorporation is the root of its toxicity, causing protein misfolding, the accumulation of defective proteins, and the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress[6][7]. In vivo, this manifests as a range of toxic and teratogenic effects, including organ fibrosis and cellular damage[1][8][9].

This guide provides researchers with a comprehensive technical resource for understanding, troubleshooting, and minimizing Aze-induced toxicity in their in vivo experimental models.

Part 1: Frequently Asked Questions (FAQs) on Aze Toxicity Mechanisms

This section addresses fundamental questions regarding the biochemical basis of Aze's toxicity.

Q1: How exactly does Aze cause toxicity at the molecular level?

A: The toxicity of Aze stems from a case of molecular mimicry. Its four-membered ring structure is similar enough to proline's five-membered ring that it is mistakenly activated by prolyl-tRNA synthetase (ProRS) and attached to the proline-specific transfer RNA (tRNAPro)[2][4]. This "mischarged" tRNA then delivers Aze to the ribosome, where it is incorporated into growing polypeptide chains at positions designated for proline. The smaller, more rigid azetidine ring alters the protein's primary and secondary structure, leading to improper folding, aggregation, and loss of function[1][10][11]. This accumulation of misfolded proteins triggers cellular stress pathways, primarily the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis if the stress is unresolved[6][7][12].

Q2: Why is collagen particularly susceptible to Aze-induced toxicity?

A: Collagen is uniquely vulnerable due to its high proline content. Proline and hydroxyproline residues are critical for the stability of the collagen triple helix. When Aze is substituted for proline, it disrupts the required bond angles and steric conformation, preventing the proper folding and assembly of procollagen polypeptides into a stable triple-helical structure[3][8][13]. This results in the production of non-functional, unstable collagen, which is often rapidly degraded, impairing tissue integrity and contributing to fibrotic pathologies.

Q3: What are the typical observable signs of Aze toxicity in animal models?

A: In vivo, Aze toxicity can manifest in various ways depending on the dose, duration of exposure, and animal model. Common observations include:

  • Reduced growth rate and weight loss.

  • Organ-specific fibrosis , particularly in the liver and lungs, where collagen turnover is significant[8][9].

  • Teratogenic effects such as skeletal abnormalities when administered during gestation[1][14].

  • Neuropathological changes , including oligodendrocyte damage and microglial activation, as proline-rich proteins like myelin basic protein are affected[15][16].

  • At high doses, increased morbidity and mortality.

Q4: Can cells adapt to or develop resistance against Aze?

A: While most mammalian cells are sensitive, some studies on cell lines have shown that resistance can emerge. This resistance is often linked to alterations in the proline biosynthetic pathway, leading to an overproduction of endogenous L-proline[17]. This effectively increases the intracellular pool of the correct amino acid, allowing it to outcompete Aze for binding to prolyl-tRNA synthetase.

Part 2: Troubleshooting In Vivo Aze Experiments

This section is designed to help you diagnose and resolve common issues encountered during in vivo studies using Aze.

Q: My animal models are showing unexpectedly high mortality and severe weight loss, even at published dosages. What should I investigate first?

A: This issue points to excessive systemic toxicity. Here is a logical workflow to troubleshoot:

  • Verify Aze Solution:

    • Concentration & Purity: Re-verify the concentration of your dosing solution. Use a validated method like HPLC to confirm the purity of the Aze compound from your supplier[18]. Impurities can introduce confounding toxicities.

    • Solubility & Stability: Ensure the Aze is fully dissolved. For parenteral administration, check for precipitation. Prepare solutions fresh before each use to prevent degradation.

  • Review Dosing Parameters:

    • Route of Administration: The route (e.g., intraperitoneal, oral gavage, subcutaneous) significantly impacts bioavailability and peak plasma concentrations. IP injection often leads to more acute toxicity than oral administration. Ensure your route is consistent and appropriate for your experimental goals.

    • Dose Calculation: Double-check allometric scaling calculations if adapting a dose from a different species. Always re-calculate doses based on the most recent animal weights.

  • Animal Health Status:

    • Baseline Health: Ensure animals are healthy and properly acclimatized before starting the experiment. Underlying subclinical infections or stress can exacerbate toxic effects.

    • Strain Differences: Different mouse or rat strains can have varied metabolic responses and sensitivities to chemical insults[19]. If you are using a different strain from the reference literature, consider performing a preliminary dose-finding study.

  • Implement a Mitigation Strategy: If the above factors are ruled out, the dose is likely too high for your specific model or strain. Immediately implement the L-proline co-administration protocol (see Part 3) to competitively inhibit Aze's mechanism of action.

Q: I'm observing fibrosis in my target organ, but the extent is highly variable between animals in the same group. How can I reduce this variability?

A: High variability often stems from inconsistent delivery of the fibrotic agent or underlying differences in individual animal responses.

  • Refine Administration Technique:

    • Oral Gavage: Ensure consistent gavage technique to avoid accidental administration into the lungs, which would cause severe inflammation and mortality. Use appropriate gavage needle sizes for the animal's weight.

    • Injections: For IP or SC injections, ensure consistent depth and location to standardize absorption rates.

  • Control for Biological Variables:

    • Age and Sex: Use animals of the same sex and from a narrow age range, as fibrotic responses can be influenced by hormonal status and age.

    • Microbiome: The gut microbiome can influence systemic inflammation and metabolism. House animals under consistent conditions and consider co-housing to normalize gut flora across groups.

  • Standardize Tissue Harvesting and Analysis:

    • Consistent Necropsy: Harvest the same lobe of the liver or region of the lung for every animal to ensure consistency, as fibrotic deposition can be heterogeneous within an organ.

    • Blinded Analysis: All histological scoring and biochemical analyses should be performed by an individual blinded to the experimental groups to eliminate unconscious bias.

Part 3: Protocols for Minimizing Aze Toxicity

The most effective and widely validated method for mitigating Aze toxicity is through competitive inhibition with its natural counterpart, L-proline[6][7][12][14].

Protocol 1: L-Proline Co-administration for Toxicity Mitigation

This protocol describes the co-administration of L-proline to reduce the misincorporation of Aze into proteins, thereby minimizing proteotoxic stress.

Principle: By increasing the extracellular and intracellular concentration of L-proline, it can successfully outcompete Aze for binding to the active site of prolyl-tRNA synthetase. This shifts the enzymatic equilibrium in favor of charging tRNAPro with the correct amino acid, reducing the synthesis of defective, Aze-containing proteins. A recent study demonstrated that L-proline co-supplementation reduced the amount of Aze-bound proteins by 84% in microglial cells[7].

Materials:

  • (S)-Azetidine-2-carboxylic acid (Aze)

  • L-Proline

  • Sterile vehicle for administration (e.g., Phosphate-Buffered Saline (PBS) or 0.9% Saline)

  • Appropriate administration equipment (gavage needles, syringes, etc.)

Procedure:

  • Dose Ratio Determination: The molar ratio of L-proline to Aze is the critical parameter. A starting ratio of 10:1 (L-proline:Aze) is recommended for most applications. This may need to be optimized for your specific model and toxicity level (see table below).

  • Solution Preparation:

    • Prepare the Aze solution at the desired concentration in your chosen vehicle.

    • Prepare the L-proline solution separately or as a cocktail with Aze. Due to the high concentration of L-proline needed, ensure it is fully solubilized. Gentle heating and pH adjustment may be required.

    • Note: It is often most practical to prepare a concentrated L-proline stock and dilute it into the Aze solution just before administration.

  • Administration:

    • Administer the Aze/L-proline mixture to the experimental group using the same route and schedule as the Aze-only control group.

    • For optimal competition, L-proline should be administered simultaneously with Aze. If administering separately, the L-proline should be given shortly before the Aze.

  • Monitoring: Monitor animals closely for clinical signs of toxicity (weight loss, lethargy, ruffled fur) and compare the L-proline co-treated group to the Aze-only group.

  • Validation (See Part 4): At the experimental endpoint, collect tissues to quantify the reduction in toxicity markers (e.g., fibrosis, ER stress markers) and, if possible, the incorporation of Aze.

Table 1: Recommended Starting Ratios for L-Proline Co-administration

Experimental Goal Aze Dose Range (mg/kg) Recommended L-Proline:Aze Molar Ratio Expected Outcome
Mild Fibrosis Model 50 - 150 5:1 to 10:1 Maintain fibrotic phenotype while improving animal survival and health.
High-Dose Toxicity Study 150 - 600 10:1 to 20:1 Significantly reduce mortality and systemic toxicity, allowing for study of more subtle effects[15].

| Cell Culture (in vitro) | 500 - 1000 µM | 20:1 to 50:1 | Prevent apoptosis and restore normal cell function[7]. |

Part 4: Quantification & Validation Assays

Validating the efficacy of your mitigation strategy is crucial.

Q: How can I confirm that L-proline co-administration is working in my model?

A: A multi-pronged approach combining histological, biochemical, and molecular assays is recommended.

Assay 1: Histological Assessment of Fibrosis
  • Technique: Masson's Trichrome or Picrosirius Red staining of paraffin-embedded tissue sections.

  • Principle: These stains specifically color collagen fibers (blue/green for Trichrome, red for Picrosirius), allowing for visualization and quantification of fibrotic deposition.

  • Analysis: Use image analysis software (e.g., ImageJ) to quantify the stained area as a percentage of the total tissue area. Compare the Aze-only group with the Aze + L-proline group. A significant reduction in the stained area indicates successful mitigation.

Assay 2: Western Blot for ER Stress Markers
  • Technique: Standard Western blot analysis of protein lysates from target tissues.

  • Principle: Aze-induced protein misfolding robustly activates the UPR/ER stress pathways[6][7]. Probing for key markers of this pathway provides a biochemical measure of proteotoxicity.

  • Targets to Probe:

    • p-PERK (Phospho-PERK): An upstream sensor of ER stress.

    • ATF4: A transcription factor induced downstream of PERK.

    • CHOP (DDIT3): A pro-apoptotic transcription factor induced by severe or prolonged ER stress[7].

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A reduction in these markers in the L-proline co-treated group confirms decreased cellular stress.

Assay 3: Quantification of Aze Incorporation (Advanced)
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Principle: This is the most direct method to measure the outcome of competitive inhibition. It quantifies the amount of Aze that was actually incorporated into the total protein pool.

  • Procedure Outline:

    • Isolate total protein from tissue homogenates.

    • Perform acid hydrolysis to break down proteins into individual amino acids.

    • Analyze the amino acid mixture using LC-MS/MS, using a known standard to create a calibration curve for Aze.

    • Results are typically expressed as a ratio of Aze to Proline or as parts-per-million (ppm) of total protein[7][20].

  • Analysis: A statistically significant decrease in the Aze/Proline ratio in the co-treated group provides definitive evidence that L-proline competitively inhibited Aze incorporation.

Part 5: Visual Diagrams and Workflows

Diagram 1: Mechanism of (S)-Azetidine-2-carboxylic Acid (Aze) Proteotoxicity

A flowchart illustrating how Aze is misincorporated into proteins, leading to cellular stress.

Toxicity_Mechanism cluster_0 Protein Synthesis Machinery cluster_1 Cellular Consequences ProRS Prolyl-tRNA Synthetase tRNA tRNA(Pro) ProRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Misfolded Misfolded Proteins (e.g., Defective Collagen) ER_Stress ER Stress & Unfolded Protein Response Misfolded->ER_Stress Apoptosis Cell Dysfunction & Apoptosis ER_Stress->Apoptosis Pro L-Proline (Correct Substrate) Pro->ProRS Aze (S)-Aze (Toxic Mimic) Aze->ProRS Mistakenly Recognized Ribosome->Misfolded Translates

Caption: Mechanism of Aze misincorporation and subsequent proteotoxicity.

Diagram 2: Troubleshooting Workflow for Unexpected In Vivo Toxicity

A decision tree to guide researchers in diagnosing high toxicity in animal models.

Troubleshooting_Workflow Start High Mortality or Severe Morbidity Observed Check_Solution Verify Aze Solution (Purity, Concentration, Solubility) Start->Check_Solution Check_Dose Review Dosing Protocol (Calculation, Route, Technique) Check_Solution->Check_Dose Check_Animal Assess Animal Model (Health, Strain, Age/Sex) Check_Dose->Check_Animal Issue_Found Issue Identified? (e.g., Calculation Error) Check_Animal->Issue_Found Correct_Protocol Correct Protocol & Repeat Issue_Found->Correct_Protocol Yes No_Issue No Obvious Issue Found Issue_Found->No_Issue No Implement_Mitigation Implement L-Proline Co-administration (Start at 10:1 Ratio) No_Issue->Implement_Mitigation

Caption: Decision workflow for troubleshooting high Aze toxicity.

References

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  • Rojkind, M., et al. (1973). Inhibition of Liver Fibrosis by 1-azetidine-2-carboxylic Acid in Rats Treated With Carbon Tetrachloride. PubMed. Available at: [Link]

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  • Di Pardo, A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at: [Link]

  • Benn, C., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from: [Link]

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  • Di Pardo, A., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Available at: [Link]

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  • Wallace, I. M., & Bjedov, I. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. Available at: [Link]

  • Rubenstein, E. (2012). Azetidine-2-carboxylic acid in the food chain. ResearchGate. Available at: [Link]

  • Christie, S., et al. (2021). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Disease Models for Fibrosis. Retrieved from: [Link]

  • Griffin, M. F., et al. (2019). In Vivo Models for the Study of Fibrosis. Advances in Wound Care. Available at: [Link]

  • Benn, C., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Benn, C., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. The Plant Journal. Available at: [Link]

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Technical Support Center: Refining Purification Protocols for N-Protected Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-protected azetidine-2-carboxylic acids. These strained, non-canonical amino acids are pivotal building blocks in medicinal chemistry and peptide science. Their unique structural properties, including the strained four-membered ring and the polar carboxylic acid moiety, present distinct challenges during purification.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve the highest possible purity for your compounds.

Purification Strategy Decision Workflow

The first step in any purification is to select the most appropriate strategy based on the physical state of your crude material and the nature of the impurities. This decision tree outlines a logical workflow from initial work-up to final purification.

Purification_Workflow cluster_solid Solid Crude Product start Crude Reaction Mixture workup Aqueous Work-up / Initial Extraction start->workup is_solid Is the Crude Product a Solid? workup->is_solid is_oil Crude Product is an Oil or Gum is_solid->is_oil No recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_oil->column purity_check Assess Purity (TLC, LC-MS, NMR) recrystallize->purity_check triturate Trituration / Precipitation triturate->purity_check column->purity_check purity_check->column No (Oil) final_product Pure Product (>95%) purity_check->final_product Yes needs_column Impure Solid purity_check->needs_column No (Solid) needs_column->column

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of N-protected azetidine-2-carboxylic acids in a direct question-and-answer format.

Q1: My N-Boc-azetidine-2-carboxylic acid is a persistent oil and won't solidify. What should I do?

A1: This is a frequent challenge, as some N-Boc protected amino acids are notoriously difficult to crystallize and may exist as oils or gums even when pure.[3][4] The cause is often either the presence of residual solvents or impurities acting as a eutectic contaminant, or the intrinsic nature of the molecule.

  • Causality: Impurities, such as unreacted di-tert-butyl dicarbonate or solvents, can disrupt the crystal lattice formation. The bulky, lipophilic Boc group can also shield the polar functionalities that facilitate crystallization.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the oil under high vacuum for an extended period (12-24 hours), possibly with gentle heating (30-40°C), to remove all volatile residues.

    • Trituration: Dissolve the oil in a minimal amount of a solvent like diethyl ether or dichloromethane, then add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane) dropwise while vigorously stirring. This can often crash out the product as a solid.

    • Seeding: If you have a small amount of solid material from a previous batch, add a single seed crystal to the oil and let it stand. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

    • Purification via Chromatography: If trituration fails, the most reliable method is flash column chromatography to remove impurities, followed by another attempt at solidification.

Q2: My compound is streaking badly during column chromatography on silica gel. How can I fix this?

A2: Streaking is a classic sign of strong, undesirable interactions between your polar, acidic compound and the acidic silica gel stationary phase.[5] The free silanol groups (Si-OH) on the silica surface can strongly adsorb the carboxylic acid, leading to poor separation and low recovery.

  • Causality: The equilibrium of your compound adsorbing to and desorbing from the stationary phase is slow and inefficient, causing the band to broaden and streak down the column.

  • Solution: Mobile Phase Modification:

    • To suppress the ionization of the carboxylic acid and reduce its interaction with silica, add a small amount of a volatile acid to your eluent system. Acetic acid (0.5-1% v/v) is the most common and effective choice. Formic acid can also be used.

    • This modification ensures the analyte remains in its neutral, protonated form, leading to sharper bands and a more symmetrical peak shape.

Q3: How do I perform an effective acid-base extraction for my crude product?

A3: Acid-base extraction is a powerful and highly effective first-pass purification technique for separating your acidic product from neutral or basic impurities.[6][7][8] The strategy relies on changing the protonation state of the carboxylic acid to selectively move it between immiscible organic and aqueous layers.

  • Causality: In its protonated form (R-COOH), the compound is soluble in organic solvents. When deprotonated by a base to its carboxylate salt form (R-COO⁻Na⁺), it becomes ionic and preferentially dissolves in the aqueous layer.[7][9]

  • Validated Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use of a strong base like NaOH should be avoided as it can potentially promote ring-opening of the strained azetidine.[1][6]

    • Separate the layers. Your deprotonated product is now in the aqueous layer. The organic layer contains neutral impurities.

    • Re-acidify the aqueous layer carefully by adding 1M HCl dropwise until the pH is ~2-3 (check with pH paper). Your product will precipitate out as a solid or may need to be extracted back into an organic solvent.[7][10]

    • Collect the solid by filtration or perform back-extraction with ethyl acetate, dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Q4: What are the best methods for assessing the final purity of my compound?

A4: Relying on a single analytical technique is insufficient. A combination of methods is required to confirm purity and structural integrity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of separating the main compound from even minor impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of your compound.

  • Melting Point: For crystalline solids, a sharp melting point range (within 1-2°C) is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Acidic Modifier

This protocol is designed for separating N-protected azetidine-2-carboxylic acids from impurities of similar polarity.

Parameter Guideline Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[13]
Adsorbent Ratio 30-50:1 (Silica:Crude Product by weight)Provides sufficient surface area for effective separation.
Typical Eluent Dichloromethane/Methanol or Ethyl Acetate/HexanesStart with a less polar system and gradually increase polarity.
Acidic Modifier 0.5-1% Acetic Acid (v/v)Suppresses ionization of the carboxylic acid, preventing streaking.[5]
Loading Method Dry loading is preferredAdsorbing the compound onto a small amount of silica before loading ensures a tight starting band and better resolution.

Step-by-Step Methodology:

  • Prepare the Column: Slurry pack the appropriate amount of silica gel in the initial, low-polarity eluent.

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol, DCM). Add a small amount of silica gel (~2-3x the weight of your product) and concentrate the mixture to a dry, free-flowing powder.

  • Load and Run: Carefully add the sample-adsorbed silica to the top of the column. Begin eluting with your solvent system, gradually increasing the polarity.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid modifier is volatile and will be removed under high vacuum.

Protocol 2: Recrystallization from a Two-Solvent System

This is the preferred method for obtaining highly pure, crystalline material from a crude solid.[10]

Solvent Type Examples Role
"Good" Solvent Ethyl Acetate, Acetone, MethanolDissolves the compound completely when hot.
"Poor" Solvent (Anti-solvent) Hexanes, Pentane, Diethyl Ether, WaterCompound is insoluble or poorly soluble, even when hot.

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent pair where your compound is highly soluble in the "good" solvent and poorly soluble in the "poor" solvent.

  • Dissolution: Place the crude solid in a flask and add the minimum volume of the hot "good" solvent required to fully dissolve it.

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.[14] Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualization of Key Interactions

The interaction between the acidic analyte and the silica gel surface is a critical concept in the chromatography of these compounds.

Analyte_Silica_Interaction cluster_silica Silica Gel Surface cluster_analyte Azetidine-COOH cluster_modified With Acetic Acid Modifier Si-OH Si-OH Si-O⁻ Si-O⁻ R-COOH R-COOH (Neutral) R-COO⁻ R-COO⁻ (Anionic) R-COO⁻->Si-OH Strong H-Bonding (Causes Streaking) R-COOH_mod R-COOH (Protonated) Si-OH_mod Si-OH R-COOH_mod->Si-OH_mod Weak Interaction (Good Elution)

Caption: Analyte-stationary phase interactions in chromatography.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiodivergent synthesis of N-protected azetidine-2-carboxylic acid. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ACS Publications. (1984). Separation of polar compound classes in liquid fossil fuels by liquid chromatography with aprotic dipolar solvents. Analytical Chemistry, 56(14), 2829–2834.
  • ResearchGate. (n.d.). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride. Request PDF. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2608.
  • Chemistry For Everyone (YouTube Channel). (2025). Do Polar Compounds Elute First In Column Chromatography?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of Poly-( L-azetidine-2-carboxylic acid). Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475.
  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • HETEROCYCLES. (2018).
  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Agilent. (n.d.). Amino Acid Analysis Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2002). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 67(15), 5402-5405.
  • Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. 11, 1269875.

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Validation & Comparative

A Comparative Guide to (S)-Azetidine-2-carboxylic acid vs. L-proline Incorporation in Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the incorporation of (S)-Azetidine-2-carboxylic acid (Aze) versus its natural analog, L-proline, into nascent polypeptide chains. We will delve into the underlying biochemical mechanisms, the profound structural and functional consequences for proteins, and provide robust experimental protocols to empower researchers in their investigations of this proline analog.

Introduction: The Unique Role of L-proline and the Challenge of its Mimic, (S)-Azetidine-2-carboxylic acid

L-proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine within a five-membered pyrrolidine ring. This rigid structure imposes significant conformational constraints on the polypeptide backbone, critically influencing protein folding, stability, and function.[1] Proline is essential for the structural integrity of key proteins like collagen, where it is abundant and often post-translationally modified.

(S)-Azetidine-2-carboxylic acid (Aze) is a naturally occurring, non-proteinogenic amino acid that acts as a potent proline analog.[2] Its structural similarity, differing only by a smaller four-membered azetidine ring, allows it to be mistakenly recognized by the cellular machinery responsible for protein synthesis.[3][4] This misincorporation can lead to a cascade of detrimental effects, including protein misfolding, cellular stress, and toxicity.[3][4][5][6] Understanding the comparative dynamics of Aze and L-proline incorporation is therefore crucial for researchers studying protein engineering, toxicology, and the pathogenesis of certain diseases.

Structural and Chemical Properties: A Tale of Two Rings

The seemingly subtle difference in ring size between L-proline and Aze has profound implications for their chemical properties and, consequently, their impact on protein structure.

PropertyL-proline(S)-Azetidine-2-carboxylic acidReference
Molecular Formula C₅H₉NO₂C₄H₇NO₂[2]
Molar Mass 115.13 g/mol 101.10 g/mol [2]
Ring Structure 5-membered pyrrolidine ring4-membered azetidine ring[2]
Conformational Flexibility RestrictedMore flexible than proline[7]

The smaller four-membered ring of Aze is more strained than the five-membered ring of proline. This increased strain alters the bond angles and torsional preferences of the polypeptide backbone when Aze is incorporated, leading to significant perturbations in local and global protein conformation.[7]

Diagram 1: Structural Comparison of L-proline and (S)-Azetidine-2-carboxylic acid

G cluster_proline L-proline cluster_aze (S)-Azetidine-2-carboxylic acid Proline Aze

Caption: Chemical structures of L-proline and its analog, (S)-Azetidine-2-carboxylic acid.

The Gateway to Incorporation: Prolyl-tRNA Synthetase

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases, enzymes that charge tRNAs with their cognate amino acids. Prolyl-tRNA synthetase (ProRS) is responsible for attaching L-proline to its tRNA (tRNAPro). However, due to the structural similarity of Aze, ProRS can mistakenly recognize and activate Aze, leading to the formation of Aze-tRNAPro. This mischarged tRNA then delivers Aze to the ribosome, resulting in its incorporation into the growing polypeptide chain.[3][5]

Diagram 2: The Competing Reactions at Prolyl-tRNA Synthetase

G ProRS Prolyl-tRNA Synthetase (ProRS) Pro_tRNA_Pro Pro-tRNAPro (Correctly charged) ProRS->Pro_tRNA_Pro + tRNAPro + ATP Aze_tRNA_Pro Aze-tRNAPro (Mischarged) ProRS->Aze_tRNA_Pro + tRNAPro + ATP Pro L-proline Pro->ProRS Aze (S)-Azetidine-2-carboxylic acid Aze->ProRS tRNA_Pro tRNAPro Ribosome Ribosome Pro_tRNA_Pro->Ribosome Aze_tRNA_Pro->Ribosome Protein_Pro Protein with Proline Ribosome->Protein_Pro Protein_Aze Protein with Aze Ribosome->Protein_Aze

Caption: Competition between L-proline and Aze for Prolyl-tRNA Synthetase.

Experimental Data: The Consequences of Misincorporation

The incorporation of Aze in place of L-proline has significant and measurable consequences on cellular health and protein function. Below, we present a summary of expected experimental outcomes based on published literature.

Impact on Cell Viability

The cytotoxic effects of Aze can be readily quantified using a standard MTT assay, which measures the metabolic activity of cells.

Cell LineTreatmentConcentrationResult (vs. Control)Reference
Human Dermal Fibroblasts(S)-Azetidine-2-carboxylic acid1 mMDecreased cell viabilityHypothetical, based on known toxicity
Human Dermal FibroblastsL-proline1 mMNo significant changeHypothetical
Human Dermal FibroblastsAze (1 mM) + L-proline (5 mM)-Partial rescue of viabilityHypothetical, based on competitive inhibition
Alteration of Protein Structure and Function: The Case of Collagen

Collagen, a protein rich in proline, is particularly susceptible to the deleterious effects of Aze incorporation. The altered geometry of the Aze ring disrupts the stable triple-helical structure of collagen, impairing its proper folding and assembly into fibrils.[8][9][10][11][12]

PropertyNormal CollagenAze-Containing CollagenReference
Thermal Stability (Tm) 36.5 ± 1°C37 ± 1°C (insignificant change)[13]
Tensile Strength 1.00 N/mm²0.62 N/mm² (significantly reduced)[13]
Fibril Assembly Normal fibrillogenesisImpaired fibrillogenesis, formation of finer, precipitated fibrils[12]
Post-translational Modifications Normal glycosylationIncreased glycosylation of hydroxylysine[8][9]

Diagram 3: Impact of Aze Incorporation on Collagen Structure

G cluster_normal Normal Collagen cluster_aze Aze-Containing Collagen Pro1 Proline Gly1 Glycine Pro1->Gly1 TripleHelix Stable Triple Helix Pro2 Proline Gly1->Pro2 Fibril Organized Fibril TripleHelix->Fibril Aze1 Azetidine Gly2 Glycine Aze1->Gly2 UnstableHelix Unstable Triple Helix Pro3 Proline Gly2->Pro3 DisruptedFibril Disrupted Fibril Assembly UnstableHelix->DisruptedFibril G cluster_light Control cluster_heavy Treatment LightCells Cells in 'Light' Proline Medium Combine Combine Lysates LightCells->Combine HeavyCells Cells in 'Heavy' Proline Medium AzeTreatment Treat with Aze HeavyCells->AzeTreatment AzeTreatment->Combine Digest Trypsin Digest Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Quantify Heavy/Light Ratios) LCMS->Analysis

Caption: A SILAC workflow to quantify Aze incorporation in proteins.

Conclusion

(S)-Azetidine-2-carboxylic acid serves as a powerful tool for investigating the consequences of proline substitution in protein structure and function. Its misincorporation, driven by the promiscuity of prolyl-tRNA synthetase, leads to significant cellular toxicity and protein destabilization, with particularly pronounced effects on proline-rich proteins like collagen. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of Aze and to further unravel the intricate mechanisms governing protein synthesis fidelity and the cellular response to proteotoxic stress.

References

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A Comparative Guide to the Structural Validation of (S)-Azetidine-2-carboxylic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a vital building block in medicinal chemistry.[1][2] Its strained four-membered ring offers a unique conformational rigidity that can enhance the pharmacological properties of drug candidates.[3][4] However, this same ring strain makes its precise structural characterization both critical and challenging. An unambiguous determination of its stereochemistry and solid-state conformation is paramount for understanding its biological activity and for the rational design of novel therapeutics.

While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] This guide will detail the crystallographic workflow, compare its utility against other common analytical methods, and provide the experimental data necessary to validate the structure of (S)-Azetidine-2-carboxylic acid.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall molecular conformation with high precision.[7] The resulting electron density map offers direct, unambiguous evidence of the molecular structure, making it the gold standard for structural validation.[5][6]

Experimental Protocol: From Powder to Structure

The successful crystallographic analysis of (S)-Azetidine-2-carboxylic acid hinges on the growth of high-quality single crystals. The following protocol outlines the key steps from crystallization to final structure validation.

1. Crystallization of (S)-Azetidine-2-carboxylic Acid

The primary challenge in the crystallographic analysis of small, flexible molecules is often obtaining crystals suitable for diffraction.[6] For (S)-Azetidine-2-carboxylic acid, a slow evaporation method is typically effective.

  • Step 1: Solvent Selection and Solution Preparation: Dissolve the purified (S)-Azetidine-2-carboxylic acid in a suitable solvent system. A mixture of water and a more volatile organic solvent, such as ethanol or isopropanol, often yields the best results. The goal is to create a solution that is near-saturated at room temperature.

  • Step 2: Slow Evaporation: Loosely cover the container holding the solution to allow for the slow evaporation of the more volatile solvent. This gradual increase in concentration encourages the formation of well-ordered crystals. Place the container in a vibration-free environment at a constant temperature.

  • Step 3: Crystal Harvesting: Monitor the container for the formation of small, transparent crystals. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a small loop or spatula.

2. Data Collection

  • Step 1: Crystal Mounting: Under a microscope, select a single, well-formed crystal and mount it on a goniometer head.[5]

  • Step 2: Cryo-protection and Data Acquisition: The mounted crystal is typically cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[5] A modern diffractometer then collects a series of diffraction images as the crystal is rotated in the X-ray beam.[8]

3. Structure Solution and Refinement

  • Step 1: Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.[9]

  • Step 2: Structure Solution: The processed data is then used to solve the crystal structure, often using direct methods to generate an initial electron density map.[10]

  • Step 3: Refinement: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions. This iterative process continues until the model converges and key refinement statistics, such as the R-factor, are minimized.[10]

Workflow for X-ray Crystallographic Validation

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination A Dissolve in Suitable Solvent B Slow Evaporation A->B C Harvest Single Crystal B->C D Mount Crystal on Goniometer C->D E X-ray Diffraction (100 K) D->E F Process Diffraction Data E->F G Solve Structure (Direct Methods) F->G H Refine Atomic Model G->H I Validate Final Structure H->I

Caption: Workflow for the structural validation of (S)-Azetidine-2-carboxylic acid by X-ray crystallography.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides definitive structural data, other techniques offer complementary information and may be more suitable in certain contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For (S)-Azetidine-2-carboxylic acid, ¹H and ¹³C NMR provide information about the connectivity of atoms and the chemical environment of each nucleus.[11][12]

  • Advantages: NMR is non-destructive and provides data on the molecule's structure and dynamics in solution, which can be more biologically relevant than the solid-state structure.

  • Limitations: While NMR can confirm the constitution of the molecule, it does not directly provide the high-resolution three-dimensional structural information (bond lengths and angles) that X-ray crystallography does. Determining the absolute stereochemistry solely by NMR can also be challenging without the use of chiral derivatizing agents.

Computational Modeling

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to predict the geometry and energetic properties of molecules.[13][14]

  • Advantages: Computational models can provide insights into the conformational preferences and electronic properties of (S)-Azetidine-2-carboxylic acid. These methods are particularly useful for rationalizing observed reactivities and for guiding synthetic efforts.[13]

  • Limitations: The accuracy of computational models is dependent on the level of theory and basis set used. Experimental validation, ideally through X-ray crystallography, is essential to confirm the predicted structures.

Comparison of Analytical Techniques

cluster_main Structural Validation of (S)-Azetidine-2-carboxylic acid Xray X-ray Crystallography + Unambiguous 3D structure + Absolute stereochemistry - Requires single crystals NMR NMR Spectroscopy + Structure in solution + Dynamic information - Indirect 3D information Xray->NMR Complementary Information Comp Computational Modeling + Predicts geometry + Energetic insights - Requires experimental validation Xray->Comp Experimental Validation NMR->Comp Input for Calculations

Caption: Comparison of analytical techniques for the structural validation of (S)-Azetidine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key crystallographic data for L-azetidine-2-carboxylic acid, the naturally occurring (S)-enantiomer. This data provides the definitive validation of its structure.[15]

ParameterValue
Chemical FormulaC₄H₇NO₂
Molecular Weight101.10 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.457
b (Å)9.810
c (Å)6.328
Volume (ų)462.9
Z (Molecules per unit cell)4
Ring Puckering Angle (°)11

Data obtained from the crystal structure determination of L-azetidine-2-carboxylic acid.[15] The molecule exists as a zwitterion in the crystalline state, and the azetidine ring is puckered.[15]

Conclusion

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural data for (S)-Azetidine-2-carboxylic acid. The experimental protocol outlined in this guide, from crystallization to structure refinement, offers a robust pathway to validate its three-dimensional structure. While NMR spectroscopy and computational modeling are valuable complementary techniques, X-ray crystallography remains the gold standard for unambiguous structural elucidation in the solid state. For drug development professionals, this level of structural certainty is indispensable for understanding structure-activity relationships and for the design of next-generation therapeutics.

References

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  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents.
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  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (2018). Available at: [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | The Journal of Organic Chemistry - ACS Publications. (2016). Available at: [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (2005). Available at: [Link]

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  • 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (S)-Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. (S)-Azetidine-2-carboxylic acid, a constrained non-proteinogenic amino acid, serves as a vital chiral building block in the synthesis of a multitude of pharmaceutical agents. Its rigid four-membered ring structure imparts unique conformational constraints on peptides and small molecules, often leading to enhanced biological activity and metabolic stability. Consequently, ensuring the enantiomeric purity of (S)-Azetidine-2-carboxylic acid is a non-negotiable aspect of quality control in its synthesis and application.

This guide provides a comparative analysis of the primary analytical techniques employed for the determination of the enantiomeric excess (% ee) of (S)-Azetidine-2-carboxylic acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chiral purity assessment.

The Imperative of Chirality: Why Enantiomeric Purity Matters

The biological environment is inherently chiral. Receptors, enzymes, and other biological macromolecules are composed of L-amino acids and D-sugars, creating stereospecific binding pockets and active sites. As a result, the two enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer). Therefore, the synthesis and use of single-enantiomer drugs are often preferred to minimize off-target effects and improve the therapeutic index. For a chiral building block like (S)-Azetidine-2-carboxylic acid, its enantiomeric purity directly dictates the stereochemical integrity of the final active pharmaceutical ingredient (API).

A Comparative Overview of Analytical Techniques

The determination of enantiomeric purity can be approached through several analytical techniques. The most prevalent and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. The choice of method often depends on factors such as the required accuracy and precision, sensitivity, sample throughput, and the availability of instrumentation and expertise.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Optical Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives on an achiral column.Separation of volatile enantiomeric derivatives based on their interaction with a chiral stationary phase.Differentiation of enantiomers in a chiral environment (using chiral solvating or derivatizing agents) leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral molecule in solution.
Sample Preparation Can be direct or require derivatization.Derivatization is mandatory to ensure volatility.Can be direct (with a chiral solvating agent) or require derivatization.Simple dissolution in a suitable solvent.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate to low (mg to µg level).Low (mg level).
Accuracy & Precision High (typically <2% RSD).High (typically <2% RSD).High (can provide absolute quantification).Moderate (dependent on concentration and specific rotation).
Throughput Moderate to high.Moderate.Low to moderate.High.
Key Advantage Broad applicability and well-established methods.Excellent resolution and sensitivity.Provides structural information and can be non-destructive.Simple, rapid, and non-destructive.
Key Limitation Can require method development; chiral columns can be expensive.Limited to volatile and thermally stable compounds; derivatization is often necessary.Lower sensitivity compared to chromatographic methods.Insensitive for samples with low optical rotation or low concentration.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely used and versatile technique for the enantioselective analysis of chiral compounds.[1][2] It offers high resolution, sensitivity, and accuracy. The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Mechanism of Chiral Recognition in HPLC

Direct enantiomeric separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different association constants, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including amino acid derivatives, due to a combination of hydrogen bonding, dipole-dipole, and steric interactions that contribute to chiral recognition.[3]

Indirect separation relies on the reaction of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional achiral column (e.g., C18).[3]

Experimental Protocols for Chiral HPLC Analysis

This method, based on a reported procedure for confirming the enantiomeric purity of (S)-Azetidine-2-carboxylic acid, involves derivatization to the N-benzoyl methyl ester derivative.[4] This approach enhances the chromatographic properties and allows for excellent separation on a polysaccharide-based CSP.

Step 1: Derivatization of (S)-Azetidine-2-carboxylic Acid

Derivatization_Workflow cluster_step1 Step 1: N-Benzoylation cluster_step2 Step 2: Esterification A (S)-Azetidine-2-carboxylic acid B Benzoyl Chloride, aq. NaOH A->B Reaction C N-Benzoyl-(S)-Azetidine-2-carboxylic acid B->C Product D N-Benzoyl-(S)-Azetidine-2-carboxylic acid E Diazomethane in Diethyl Ether D->E Reaction F N-Benzoyl-(S)-Azetidine-2-carboxylic acid methyl ester E->F Final Product

Caption: Workflow for the derivatization of (S)-Azetidine-2-carboxylic acid.

  • N-Benzoylation: Dissolve a small portion of (S)-Azetidine-2-carboxylic acid in an aqueous sodium hydroxide solution. Add benzoyl chloride dropwise while stirring vigorously at room temperature. The reaction is typically complete within 1-2 hours. Acidify the reaction mixture to precipitate the N-benzoyl derivative, which can be collected by filtration.

  • Esterification: Dissolve the dried N-benzoyl-(S)-Azetidine-2-carboxylic acid in diethyl ether. Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood by experienced personnel. After the reaction is complete (typically 30 minutes), carefully quench the excess diazomethane with a few drops of acetic acid. The resulting solution contains the N-benzoyl-(S)-Azetidine-2-carboxylic acid methyl ester.

Step 2: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Daicel Chiralcel OD (250 x 4.6 mm, 10 µm).[4]

  • Mobile Phase: n-Hexane / 2-Propanol (7:1, v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Expected Retention Times: (S)-enantiomer: ~63.4 min; (R)-enantiomer: ~56.7 min.[4]

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Direct analysis of the underivatized amino acid is advantageous as it avoids the time-consuming and potentially error-introducing derivatization step. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are well-suited for the separation of underivatized amino acids.[5]

Direct_HPLC_Workflow A Prepare sample solution of (S)-Azetidine-2-carboxylic acid in mobile phase B Inject onto Chiral HPLC System A->B C Separate enantiomers on a macrocyclic glycopeptide-based CSP B->C D Detect enantiomers using UV or Mass Spectrometry C->D E Quantify peak areas to determine % ee D->E

Caption: Workflow for the direct chiral HPLC analysis.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS detection for higher sensitivity and specificity.

  • Injection Volume: 5 µL.

Rationale for Method Selection: The indirect method (Method A) offers excellent resolution and is based on a validated literature procedure for this specific molecule, providing a high degree of confidence.[4] The direct method (Method B) is a faster alternative, but may require more optimization of the mobile phase to achieve baseline separation. The choice between the two will depend on the specific laboratory workflow and the required level of validation.

Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral GC is a powerful technique for the separation of enantiomers, offering very high resolution and sensitivity.[6] A key requirement for GC analysis is that the analyte must be volatile and thermally stable. Since amino acids are non-volatile zwitterions, derivatization is a mandatory step.[7]

Mechanism of Chiral Recognition in GC

Similar to chiral HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase. These phases are typically based on cyclodextrin derivatives coated onto a fused silica capillary column. The chiral cavities of the cyclodextrins allow for enantioselective interactions based on inclusion complexation and hydrogen bonding.

Experimental Protocol for Chiral GC Analysis

Step 1: Derivatization

A two-step derivatization is typically employed for amino acids: esterification of the carboxylic acid group followed by acylation of the amino group.

GC_Derivatization_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation A (S)-Azetidine-2-carboxylic acid B Anhydrous HCl in Methanol A->B Reaction C (S)-Azetidine-2-carboxylic acid methyl ester B->C Product D (S)-Azetidine-2-carboxylic acid methyl ester E Trifluoroacetic Anhydride (TFAA) D->E Reaction F N-TFA-(S)-Azetidine-2-carboxylic acid methyl ester E->F Volatile Product

Caption: Derivatization workflow for chiral GC analysis.

  • Esterification: Suspend the (S)-Azetidine-2-carboxylic acid sample in anhydrous methanol. Bubble dry HCl gas through the suspension or add acetyl chloride dropwise at 0°C. Heat the mixture at 70°C for 1-2 hours. Evaporate the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Acylation: Dissolve the methyl ester hydrochloride in dichloromethane and add trifluoroacetic anhydride (TFAA). Heat the mixture at 100°C for 10-15 minutes in a sealed vial. After cooling, the sample is ready for GC analysis.

Step 2: GC Analysis

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: Chirasil-Val capillary column (25 m x 0.25 mm i.d.).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID) or MS transfer line at 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

  • Injection: 1 µL, split ratio 50:1.

Rationale for Experimental Choices: The choice of derivatization reagents (methanolic HCl and TFAA) is based on their ability to produce volatile and thermally stable derivatives with good chromatographic properties. The Chirasil-Val column is a commonly used chiral stationary phase for the separation of amino acid enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Approach

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[8] The principle lies in converting the pair of enantiomers into a pair of diastereomers in situ by using a chiral auxiliary. This can be either a chiral solvating agent (CSA), which forms non-covalent diastereomeric complexes, or a chiral derivatizing agent (CDA), which forms covalent diastereomeric adducts. These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Mechanism of Enantiomeric Discrimination by NMR

In the presence of a chiral solvating agent, the enantiomers of the analyte will form rapidly exchanging diastereomeric complexes with the CSA. These complexes have different average magnetic environments, leading to separate resonances for at least one proton in the enantiomers. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.

Experimental Protocol for NMR Analysis

NMR_Workflow A Accurately weigh the (S)-Azetidine-2-carboxylic acid sample B Dissolve in a suitable deuterated solvent (e.g., CDCl3 or Benzene-d6) A->B C Add a molar excess of a Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol B->C D Acquire a high-resolution 1H NMR spectrum C->D E Identify and integrate the separated signals corresponding to the two enantiomers D->E F Calculate the enantiomeric excess E->F

Caption: Workflow for NMR determination of enantiomeric excess.

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (S)-Azetidine-2-carboxylic acid sample into an NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6).

    • Add 1.1 to 1.5 molar equivalents of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

    • Gently shake the tube to ensure complete dissolution and complexation.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor enantiomer.

  • Data Analysis:

    • Identify a proton signal of the analyte that shows clear separation for the two enantiomers. The α-proton is often a good candidate.

    • Carefully integrate the separated signals corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the integral values.

Rationale for CSA Selection: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a well-known CSA that interacts with carboxylic acids through hydrogen bonding. The large aromatic ring of the CSA creates a strong anisotropic effect, which often leads to significant chemical shift differences between the diastereomeric complexes.

Optical Polarimetry: A Classic and Rapid Technique

Polarimetry is the oldest method for assessing enantiomeric purity. It is a simple, rapid, and non-destructive technique that measures the extent to which a chiral compound rotates plane-polarized light. The measured rotation is proportional to the concentration of the chiral substance and the length of the light path.

Principle of Polarimetry

The enantiomeric excess of a sample can be determined by comparing its measured specific rotation to the known specific rotation of the pure enantiomer. The specific rotation is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

Formula for Enantiomeric Excess (% ee): % ee = ( [α]observed / [α]pure enantiomer ) x 100

Where:

  • [α]observed is the specific rotation of the sample.

  • [α]pure enantiomer is the specific rotation of the enantiomerically pure substance.

The specific rotation of L-Azetidine-2-carboxylic acid has been reported as [α]D²⁴ = -107.6° (c=3.1 in H₂O).[9]

Experimental Protocol for Polarimetry

Polarimetry_Workflow A Accurately prepare a solution of (S)-Azetidine-2-carboxylic acid of known concentration in water (e.g., 3.1 g/100 mL) B Calibrate the polarimeter with the pure solvent A->B C Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present B->C D Measure the observed optical rotation (α) C->D E Calculate the specific rotation [α] using the formula: [α] = α / (l x c) D->E F Calculate the enantiomeric excess using the known specific rotation of the pure enantiomer E->F

Caption: Workflow for determining enantiomeric excess by polarimetry.

  • Instrument: A calibrated polarimeter.

  • Sample Preparation:

    • Accurately weigh a sample of (S)-Azetidine-2-carboxylic acid.

    • Dissolve it in a precise volume of deionized water to achieve a known concentration (e.g., 3.1 g/100 mL).

  • Measurement:

    • Calibrate the polarimeter with a blank (deionized water).

    • Fill the sample cell (of a known path length, e.g., 1 dm) with the sample solution.

    • Measure the optical rotation at the sodium D-line (589 nm) and a controlled temperature (e.g., 24°C).

  • Calculation:

    • Calculate the specific rotation of the sample.

    • Calculate the enantiomeric excess using the formula provided above.

Limitations and Considerations: The accuracy of polarimetry is highly dependent on the accuracy of the concentration measurement and the purity of the sample. Impurities, even if achiral, can affect the measurement. This method is also less sensitive than chromatographic techniques and may not be suitable for determining very high enantiomeric purities with high precision.

Trustworthiness: Validation of Analytical Methods

To ensure the reliability and accuracy of the results, any analytical method used for determining enantiomeric purity must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer, impurities, and degradation products.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the chosen analytical method, researchers can have a high degree of confidence in the reported enantiomeric purity of their (S)-Azetidine-2-carboxylic acid samples.

Conclusion

The confirmation of the enantiomeric purity of (S)-Azetidine-2-carboxylic acid is a critical step in ensuring the quality and safety of the many pharmaceutical compounds derived from this important chiral building block. This guide has provided a comparative overview of the most common and effective analytical techniques for this purpose.

  • Chiral HPLC stands out as the most versatile and widely applicable method, offering a balance of high resolution, sensitivity, and accuracy, with both direct and indirect approaches available.

  • Chiral GC provides exceptional resolution and sensitivity but is limited by the need for derivatization to ensure sample volatility.

  • NMR Spectroscopy offers a unique, non-separative approach that can provide absolute quantification, though with lower sensitivity than chromatographic methods.

  • Polarimetry is a simple and rapid technique, but it lacks the sensitivity and precision of the other methods for the determination of high enantiomeric purities.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the sample throughput needs. In all cases, a thorough validation of the chosen method is paramount to ensure the integrity and reliability of the results.

References

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  • ResearchGate. (2010). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. [Link]

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A Tale of Two Isomers: A Comparative Guide to the Biological Effects of (S)- and (R)-Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of Chirality

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid, a structural analog of proline where the five-membered pyrrolidine ring is replaced by a more strained four-membered azetidine ring.[1] It is found naturally in plants like the lily-of-the-valley (Convallaria majalis) and in sugar beets.[1][2] Like many biological molecules, Aze exists as two non-superimposable mirror images, or enantiomers: (S)-Azetidine-2-carboxylic acid (L-Aze) and (R)-Azetidine-2-carboxylic acid (D-Aze). In the world of biochemistry, this subtle difference in three-dimensional arrangement is not trivial; it is the deciding factor between biological activity and inertness.

This guide provides an in-depth comparison of the biological effects of (S)-Aze and its (R)-enantiomer. We will explore the molecular basis for their differential activities, detail the downstream cellular consequences, and provide robust experimental protocols for researchers to validate these differences. The central narrative is one of strict stereoselectivity, where the cellular machinery for protein synthesis recognizes one isomer while ignoring the other, leading to profoundly different outcomes.

Section 1: The Foundation of Biological Stereoselectivity

The machinery of life is overwhelmingly chiral. The enzymes responsible for synthesizing, recognizing, and incorporating amino acids into proteins—specifically the aminoacyl-tRNA synthetases—have active sites that are exquisitely shaped to bind and process L-amino acids (the (S)-enantiomers). This stereospecificity is a fundamental principle that ensures the fidelity of protein synthesis. Any deviation from this L-configuration typically results in a molecule that cannot fit correctly into the enzyme's active site, much like a left-handed glove will not fit a right hand. This principle is the cornerstone for understanding the divergent biological fates of the (S)- and (R)-enantiomers of azetidine-2-carboxylic acid.

Section 2: (S)-Azetidine-2-carboxylic Acid: The Proline "Impostor"

The (S)-enantiomer of Aze is a potent biological effector precisely because its shape is sufficiently similar to L-proline to be recognized by the cellular machinery.

Mechanism of Action: A Case of Mistaken Identity

The toxicity of (S)-Aze stems from its ability to act as a "proline impostor."[3] Prolyl-tRNA synthetase (ProRS), the enzyme that charges transfer RNA (tRNA) with proline, is unable to perfectly discriminate between L-proline and (S)-Aze.[1] Consequently, (S)-Aze is mistakenly attached to tRNAPro and is subsequently incorporated into nascent polypeptide chains at positions designated for proline residues during protein translation.[4] This misincorporation has been demonstrated in various systems, including the synthesis of hemoglobin, collagen, and keratin.[1][4][5]

Consequences of Misincorporation: From Misfolding to Cellular Mayhem

The substitution of the flexible five-membered proline ring with the rigid, strained four-membered azetidine ring has profound structural consequences.[6]

  • Protein Misfolding and Destabilization: The altered bond angles and reduced conformational flexibility of the Aze residue disrupt the secondary and tertiary structures of proteins.[6] This is particularly detrimental in proline-rich structural proteins like collagen, where it prevents the formation of a stable triple-helical conformation.[2]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[7][8] (S)-Aze treatment has been shown to induce key markers of the UPR, including the cleavage of ATF6 and the phosphorylation of eIF2α, leading to a global stress response.[7][9]

  • Cellular Toxicity: The culmination of these molecular defects results in a wide range of toxic effects. (S)-Aze exposure leads to reduced cell viability, inhibition of cell proliferation, and the induction of apoptosis (programmed cell death) through an increase in pro-apoptotic proteins like BAX.[2][10] It also exhibits pro-inflammatory effects in certain cell types, such as microglia.[8][10] In whole organisms, these effects manifest as growth inhibition and significant teratogenic (development-disrupting) disorders.[1][2]

G SAze (S)-Aze enters cell ProRS Prolyl-tRNA Synthetase SAze->ProRS Mistakenly recognized tRNA tRNAPro ProRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers Aze Protein Nascent Polypeptide Chain Ribosome->Protein Incorporates Aze instead of Proline Misfolded Misfolded Protein (Aze-containing) Protein->Misfolded ER Endoplasmic Reticulum Misfolded->ER Accumulates in UPR Unfolded Protein Response (UPR) (p-eIF2α, ATF6 activation) ER->UPR Triggers Apoptosis Apoptosis / Cell Death UPR->Apoptosis Leads to

Figure 1: Mechanism of (S)-Azetidine-2-carboxylic acid toxicity.

Section 3: (R)-Azetidine-2-carboxylic Acid: The Silent Stereoisomer

In stark contrast to its (S)-enantiomer, (R)-Azetidine-2-carboxylic acid is generally considered biologically inert with respect to the primary mechanism of proline antagonism.

The Chirality Barrier: Rejected by the Synthetase

The stereospecificity of the prolyl-tRNA synthetase active site is the critical checkpoint. The three-dimensional arrangement of the carboxyl and amino groups of (R)-Aze does not permit effective binding. Therefore, (R)-Aze is not activated and charged onto tRNAPro. This fundamental inability to enter the protein synthesis pathway means it cannot be incorporated into proteins. Experimental evidence supports this principle; for instance, the growth-inhibitory effects of Aze in plants are reversed by the addition of L-proline, but not D-proline, indicating the biological process is specific to the L-configuration.[7]

Absence of Downstream Consequences

Because (R)-Aze is not incorporated into proteins, the entire cascade of toxic events initiated by (S)-Aze is averted. There is no widespread protein misfolding, no induction of the UPR, and consequently, no associated cytotoxicity or pro-apoptotic signaling stemming from this mechanism. While it is theoretically possible for (R)-Aze to interact with other cellular targets, its primary and most potent mode of action is nullified by its stereochemistry.

Section 4: Summary of Comparative Biological Effects

The differential interaction with prolyl-tRNA synthetase is the lynchpin that dictates the divergent biological activities of the Aze enantiomers.

Feature(S)-Azetidine-2-carboxylic acid (L-Aze)(R)-Azetidine-2-carboxylic acid (D-Aze)
Recognition by Prolyl-tRNA Synthetase Yes, acts as a substrate.[1]No, not recognized due to stereospecificity.
Incorporation into Proteins Yes, in place of L-proline.[4]No.
Effect on Protein Structure Causes misfolding and destabilization.[2][6]None.
Induction of ER Stress / UPR Yes, a potent inducer.[7][9]No.
Cellular Toxicity Cytotoxic, pro-apoptotic, anti-proliferative.[2][10]Generally considered non-toxic.
In Vivo Effects Teratogenic, growth-inhibitory.[1]Generally considered inert.
Reversal of Toxicity by Proline Reversed by L-Proline.[2][7]Not applicable (not toxic).

Section 5: Experimental Framework for Enantiomer Comparison

To empirically validate the differential effects of the (S) and (R) enantiomers, a series of well-defined experiments can be performed. The following protocols provide a self-validating system to compare their biological impact.

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Parallel Assays cluster_2 Step 3: Data Analysis Cells Culture Human Fibroblasts (or other relevant cell line) Control Vehicle Control (e.g., PBS) SAze Treat with (S)-Aze (Dose-response) RAze Treat with (R)-Aze (Dose-response) Assay1 Assay 1: Cytotoxicity (MTT/Resazurin) Measure Cell Viability Control->Assay1 Assay2 Assay 2: Protein Synthesis (Cell-free or Radiolabeling) Measure Incorporation Control->Assay2 Assay3 Assay 3: ER Stress (Western Blot) Measure UPR Markers (BiP, p-eIF2α) Control->Assay3 SAze->Assay1 SAze->Assay2 SAze->Assay3 RAze->Assay1 RAze->Assay2 RAze->Assay3 Result1 Compare IC50 values Assay1->Result1 Result2 Compare inhibition of protein synthesis Assay2->Result2 Result3 Compare UPR marker expression levels Assay3->Result3

Figure 2: Experimental workflow for comparing Aze enantiomers.

Experiment 1: Comparative Cytotoxicity Assessment
  • Objective: To quantify and compare the dose-dependent effects of (S)-Aze and (R)-Aze on cell viability.

  • Principle: Assays like the MTT or Resazurin assay measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[11][12] A reduction in metabolic activity indicates cytotoxicity.

  • Methodology:

    • Cell Plating: Seed human fibroblast cells (or a cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight. Causality: This density ensures cells are in a logarithmic growth phase and provides a robust signal.

    • Treatment: Prepare serial dilutions of (S)-Aze and (R)-Aze (e.g., from 1 µM to 2000 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.

    • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator. Causality: This duration is typically sufficient for (S)-Aze to be incorporated into proteins and elicit a cytotoxic response.

    • Assay: Add 10 µL of Resazurin reagent (or 20 µL of MTT solution) to each well. Incubate for 2-4 hours.

    • Measurement: Read the fluorescence (for Resazurin) or absorbance (for MTT after solubilizing formazan crystals) on a plate reader.

    • Analysis: Normalize the readings to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each enantiomer.

  • Expected Outcome:

CompoundExpected IC₅₀
(S)-Azetidine-2-carboxylic acidIn the µM to low mM range
(R)-Azetidine-2-carboxylic acidNo significant inhibition observed
Experiment 2: In Vitro Protein Synthesis Assay
  • Objective: To directly measure the effect of each enantiomer on the process of protein translation.

  • Principle: A cell-free in vitro translation (IVT) system, such as a rabbit reticulocyte lysate, contains all the necessary machinery (ribosomes, tRNAs, synthetases) for protein synthesis.[13][14] The effect of the enantiomers can be measured by quantifying the synthesis of a reporter protein (e.g., Luciferase) or by measuring the competitive inhibition of radiolabeled L-proline incorporation.

  • Methodology (Luciferase Reporter):

    • Reaction Setup: In a microcentrifuge tube, combine the IVT lysate, reaction mix, and a Luciferase mRNA template according to the manufacturer's protocol.

    • Inhibitor Addition: Add (S)-Aze, (R)-Aze, or a vehicle control to the reactions at a fixed concentration (e.g., 5 mM). Include a known translation inhibitor like cycloheximide as a positive control.

    • Initiation: Start the translation reaction and incubate at 30°C for 60-90 minutes.

    • Measurement: Add Luciferase assay reagent to each reaction and immediately measure the luminescence using a luminometer.

    • Analysis: Express the luminescence of the treated samples as a percentage of the vehicle control.

  • Expected Outcome: (S)-Aze will significantly reduce luciferase signal, indicating interference with protein synthesis. (R)-Aze will have little to no effect, similar to the vehicle control.

Experiment 3: Western Blot for ER Stress Markers
  • Objective: To determine if the enantiomers differentially induce the Unfolded Protein Response.

  • Principle: The UPR is characterized by the increased expression of specific marker proteins.[10] Western blotting can detect these markers in cell lysates.

  • Methodology:

    • Cell Treatment: Culture cells in 6-well plates and treat with a fixed, sub-lethal concentration of (S)-Aze (e.g., 500 µM), the same concentration of (R)-Aze, and a vehicle control for 6-12 hours. Use a known ER stress inducer like Tunicamycin as a positive control.

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against UPR markers (e.g., BiP/GRP78, phospho-eIF2α) and a loading control (e.g., β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Expected Outcome: The lysate from cells treated with (S)-Aze will show a significant increase in the expression of BiP and phosphorylated eIF2α, similar to the Tunicamycin control. The (R)-Aze and vehicle control samples will show only basal levels of these markers.

Conclusion

The biological activity of azetidine-2-carboxylic acid is a stark illustration of stereoselectivity in a biological context. Its effects are almost exclusively attributable to the (S)-enantiomer , which acts as a molecular mimic of L-proline, leading to its incorporation into proteins, subsequent protein misfolding, ER stress, and cytotoxicity. The (R)-enantiomer , unable to pass the chiral checkpoint of the prolyl-tRNA synthetase, remains a silent bystander. This clear dichotomy not only provides a fascinating case study in toxicology and biochemistry but also underscores a critical principle for drug development: the stereochemistry of a molecule is not a minor detail but a primary determinant of its biological function.

References

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  • Raaphorst, G. P., et al. (1999). Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells. Radiation and Oncology Investigations. [Link]

  • Al-Dalahmah, O., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PMC. [Link]

  • Eisin, M., et al. (1983). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

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  • Dolman, N. P., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. [Link]

  • Rubenstein, E., & Dryer, R. L. (1980). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. The Journal of Biological Chemistry. [Link]

  • Rojkind, M., & DeLeon, L. D. (1970). Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. Journal of Clinical Investigation. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of (S)-Azetidine-2-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Proline Analogue

(S)-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid, notable for its structural similarity to proline, differing only by the four-membered ring of azetidine versus proline's five.[1] This structural mimicry allows Aze to be mistakenly incorporated in place of proline during protein synthesis, potentially leading to altered protein structures and functions, which underpins its toxic and teratogenic effects.[2][3] Found in plants like lily-of-the-valley and sugar beets, its presence in the food chain and its potential use in novel therapeutics necessitates robust and reliable quantitative methods for its analysis in complex biological matrices such as plasma, urine, and tissue homogenates.[1][4]

The quantification of Aze presents a classic bioanalytical challenge. As a small, highly polar zwitterion, it exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and lacks a strong native chromophore for UV detection.[5][6] Furthermore, its non-volatile nature precludes direct analysis by gas chromatography.[7][8] This guide provides an in-depth comparison of the three principal analytical strategies employed to overcome these challenges: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with optical detection. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative framework to guide researchers in selecting the optimal method for their specific application.

Strategy 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its unparalleled sensitivity and specificity. For a polar analyte like Aze, the choice of chromatographic mode is the most critical decision.

The Causality of Chromatographic Choice: HILIC vs. Derivatization-RPLC

Standard Reversed-Phase Liquid Chromatography (RPLC) struggles to retain highly polar compounds like Aze. To address this, two paths can be taken:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most direct and elegant solution. HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent.[9][10] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like Aze can partition, providing excellent retention without chemical modification.[11] This approach simplifies sample preparation and avoids potential variability from a derivatization step.

  • Derivatization followed by RPLC: An alternative is to chemically modify the carboxylic acid and/or amine group of Aze to make it less polar (more hydrophobic). This increases its retention on a standard C18 column.[12][13] While effective, this adds an extra step to the workflow, which can introduce variability and may require more rigorous optimization.

For its simplicity and robustness, this guide will focus on the HILIC-MS/MS approach.

Experimental Workflow: HILIC-MS/MS

HILIC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) ISTD Add Internal Standard (IS) Sample->ISTD Precip Protein Precipitation (e.g., cold Acetonitrile) ISTD->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate & Reconstitute in Injection Solvent Supernatant->Dry Inject Inject onto HILIC Column Dry->Inject HPLC HILIC Separation Inject->HPLC MS ESI+ Ionization HPLC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Integrate Peak Integration (Analyte & IS) MSMS->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: HILIC-MS/MS workflow for (S)-Azetidine-2-carboxylic acid analysis.

Detailed Experimental Protocol: HILIC-MS/MS

1. Sample Preparation (Plasma/Serum)

  • Rationale: The primary goal is to remove proteins, which interfere with chromatography and contaminate the MS ion source. Acetonitrile is an excellent choice as it serves as both a protein precipitant and is a primary component of the HILIC mobile phase.

  • Step 1: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of a suitable internal standard (e.g., deuterated Aze or a structural analogue like D4-Proline).

  • Step 2: Add 400 µL of ice-cold acetonitrile. The cold temperature enhances protein precipitation.

  • Step 3: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Step 4: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.

  • Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Step 7: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.

2. Instrumental Analysis

  • LC System: UPLC/HPLC system capable of high-pressure gradients.

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions for Aze (C₄H₇NO₂; MW: 101.10):

    • Precursor Ion (Q1): m/z 102.1 [M+H]⁺

    • Product Ion (Q3): m/z 56.1 (loss of H₂O and CO) - Note: Specific transitions must be empirically optimized on the instrument.

Performance Characteristics (LC-MS/MS)
ParameterTypical PerformanceRationale / Comment
Limit of Quantification (LOQ) 0.1 - 10 ng/mLHigh sensitivity is inherent to MS/MS, ideal for pharmacokinetic studies.
Linearity (r²) >0.995Wide dynamic range is achievable with stable isotope labeled internal standards.
Precision (%RSD) <15%Excellent reproducibility is a hallmark of well-developed LC-MS/MS methods.[14]
Accuracy (%Bias) 85 - 115%High accuracy ensures the measured value is close to the true value.[15][16]
Specificity ExcellentMRM detection is highly specific, minimizing interference from matrix components.
Throughput High (3-10 min/sample)Fast gradients on UPLC systems allow for rapid analysis.[17]

Strategy 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and robust technique, but its application to amino acids is contingent on a critical step: derivatization.

The Causality of Derivatization

Amino acids like Aze are polar and non-volatile; they will not pass through a GC column in their native state.[8] Derivatization is a chemical reaction that converts the polar functional groups (amine and carboxylic acid) into nonpolar, volatile moieties.[7] Silylation is a common and effective method, where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][8][18] This increases volatility and thermal stability, allowing the analyte to be analyzed by GC. A method for Aze using silylation has been successfully developed.[4]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) CleanUp Sample Clean-Up (e.g., SPE) Sample->CleanUp DryDown1 Evaporate to Complete Dryness CleanUp->DryDown1 Deriv Add Silylation Reagent (e.g., BSTFA) & Solvent DryDown1->Deriv Heat Heat Reaction (e.g., 70°C for 60 min) Deriv->Heat Ready Cool to Room Temp Heat->Ready Inject Inject into GC Ready->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC MS EI Ionization & MS Detection (Scan or SIM mode) GC->MS

Caption: GC-MS workflow for (S)-Azetidine-2-carboxylic acid analysis via silylation.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation & Derivatization

  • Rationale: Water is detrimental to silylation reagents and must be completely removed. A more rigorous clean-up like Solid-Phase Extraction (SPE) is often preferred over protein precipitation to remove salts and other interferences that can affect the derivatization reaction.

  • Step 1: Perform sample clean-up using a suitable SPE cartridge (e.g., a cation exchange resin to retain the amino acid). Elute the analyte and add an internal standard.

  • Step 2: Evaporate the sample to complete dryness in a reaction vial. This step is critical as moisture will quench the derivatization reagent.[7]

  • Step 3: Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or BSTFA) and 50 µL of a solvent like pyridine or acetonitrile.

  • Step 4: Cap the vial tightly and heat at 70-100°C for 60 minutes to drive the reaction to completion.[7]

  • Step 5: Cool the vial to room temperature before injection. The derivatives are sensitive to moisture and should be analyzed promptly.

2. Instrumental Analysis

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Performance Characteristics (GC-MS)
ParameterTypical PerformanceRationale / Comment
Limit of Quantification (LOQ) 5 - 50 ng/mLGood sensitivity, though often slightly less than optimized LC-MS/MS.[19]
Linearity (r²) >0.99Good linearity is achievable over a reasonable concentration range.
Precision (%RSD) <20%The multi-step derivatization can introduce more variability than direct injection methods.
Accuracy (%Bias) 80 - 120%Accuracy depends heavily on the completeness and reproducibility of the derivatization step.
Specificity Good to ExcellentMass spectral libraries and unique fragmentation patterns provide good specificity.
Throughput Medium (20-30 min/sample)GC run times are typically longer than modern UPLC methods.

Strategy 3: HPLC with Optical Detection (UV/Fluorescence)

Before the widespread adoption of mass spectrometry, HPLC with UV or fluorescence detection was the workhorse for amino acid analysis. This approach remains a viable, cost-effective alternative.

The Causality of Derivatization for Detection

Aze lacks a strong chromophore, meaning it absorbs very little UV light, making sensitive detection impossible.[6][20] Therefore, derivatization is mandatory to attach a molecule (a "tag") that is either highly UV-absorbent or fluorescent.[21]

  • Pre-column derivatization: The sample is reacted with the tagging agent before injection.

  • Post-column derivatization: The sample is injected, separated on the column, and then mixed with the reagent in a post-column reactor before flowing to the detector.[22]

A method using post-column derivatization with fluorescence detection has been reported for Aze, demonstrating the feasibility of this approach.[22]

Experimental Workflow: HPLC-Fluorescence (Pre-column)

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_deriv Pre-Column Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) CleanUp Protein Precipitation & Supernatant Collection Sample->CleanUp Deriv Mix aliquot with buffer & derivatizing reagent (e.g., OPA/Thiol) CleanUp->Deriv React React at Room Temp (e.g., 2 min) Deriv->React Inject Inject onto RPLC Column (C18) React->Inject HPLC RPLC Separation Inject->HPLC FLD Fluorescence Detection (e.g., Ex: 340 nm, Em: 450 nm) HPLC->FLD

Caption: HPLC-FLD workflow using pre-column derivatization with OPA.

Detailed Experimental Protocol: HPLC-Fluorescence

1. Sample Preparation & Derivatization (using OPA)

  • Rationale: Ortho-phthalaldehyde (OPA) reacts rapidly with primary amines (like the one in Aze) in the presence of a thiol to produce a highly fluorescent isoindole derivative. This reaction is fast and performed at room temperature.

  • Step 1: Prepare a protein-free supernatant as described in the LC-MS/MS section.

  • Step 2: In an autosampler vial, combine 10 µL of the sample supernatant, 80 µL of a borate buffer (pH 9.5), and 10 µL of an OPA/thiol reagent solution.

  • Step 3: Allow the reaction to proceed for 2 minutes at room temperature before injection. Note that OPA derivatives can be unstable, so the timing between derivatization and injection should be consistent and automated if possible.

2. Instrumental Analysis

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: A high-quality RPLC C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

  • Gradient: A suitable gradient starting from a low percentage of B to a high percentage of B to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm (typical for OPA derivatives).

Performance Characteristics (HPLC-Fluorescence)
ParameterTypical PerformanceRationale / Comment
Limit of Quantification (LOQ) 50 - 500 ng/mLLess sensitive than MS-based methods but sufficient for many applications.
Linearity (r²) >0.99Good linearity can be achieved with careful optimization.
Precision (%RSD) <20%Dependent on the reproducibility of the derivatization reaction.
Accuracy (%Bias) 80 - 120%Can be affected by derivative stability and matrix interferences.
Specificity ModerateSpecificity is lower than MS. Co-eluting fluorescent compounds from the matrix can interfere.
Throughput Low to MediumLonger run times and potential for manual derivatization steps can reduce throughput.

Comparative Guide: Choosing the Right Method

The optimal analytical method depends entirely on the specific requirements of your research, including required sensitivity, sample throughput, and available instrumentation.

FeatureHILIC-MS/MSGC-MS (with Silylation)HPLC-Fluorescence (with OPA)
Sensitivity Excellent (sub-ng/mL)Good (low ng/mL)Moderate (mid-to-high ng/mL)
Specificity Excellent Very Good Moderate
Sample Prep Complexity LowHigh (requires complete drying)Medium (requires timed reaction)
Robustness HighModerate (sensitive to moisture)Moderate (derivative stability)
Throughput High MediumLow to Medium
Instrument Cost HighMediumLow
Best For... PK/PD studies, low-level biomarker quantification, high-throughput screening.Metabolomics, labs with existing GC-MS expertise, targeted analysis.Routine QC, high-concentration monitoring, resource-limited labs.

Conclusion and Senior Scientist's Recommendation

For researchers requiring the highest quality data for drug development, pharmacokinetic studies, or sensitive biomarker discovery, HILIC-MS/MS is the unequivocally superior method for the quantitative analysis of (S)-Azetidine-2-carboxylic acid. Its combination of minimal sample preparation, high sensitivity, unparalleled specificity, and high throughput represents the current state-of-the-art.

GC-MS serves as a robust and reliable alternative, particularly in laboratories where GC-MS is the primary analytical platform. However, the stringent requirement for anhydrous conditions and the added complexity of the derivatization step make it less efficient and potentially more variable than HILIC-MS/MS.

HPLC with fluorescence detection remains a viable and highly cost-effective option for applications where the ultimate sensitivity is not required. It is an excellent choice for analyzing formulations or biological samples where Aze concentrations are expected to be relatively high.

Ultimately, the choice of method is a balance of performance, cost, and practicality. By understanding the fundamental principles and practical workflows of each technique, researchers can confidently select and implement the most appropriate strategy to achieve their scientific goals.

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comparing different synthetic routes to (s)-Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (S)-Azetidine-2-carboxylic Acid

(S)-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a crucial chiral building block in medicinal chemistry and drug development. Its constrained four-membered ring structure imparts unique conformational properties to peptides and peptidomimetics, making it a valuable scaffold for designing novel therapeutics. This guide provides a comprehensive comparison of various synthetic strategies to obtain this important molecule, offering insights into the rationale behind different experimental choices and providing detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of (S)-Azetidine-2-carboxylic Acid

(S)-Azetidine-2-carboxylic acid is a proline analogue that has garnered significant attention in the pharmaceutical industry. Its incorporation into bioactive molecules can enhance metabolic stability, receptor binding affinity, and cell permeability. It is a key component in the synthesis of various compounds, including thrombin inhibitors and nicotinic receptor tracers. The efficient and enantioselective synthesis of this molecule is therefore of paramount importance. This guide will explore and compare several prominent synthetic routes, evaluating them on criteria such as overall yield, enantiomeric purity, scalability, cost-effectiveness, and procedural complexity.

Synthetic Strategies: A Comparative Analysis

Several distinct synthetic strategies have been developed to produce (S)-azetidine-2-carboxylic acid, each with its own set of advantages and challenges. The choice of a particular route often depends on the desired scale of production, the availability of starting materials, and the specific purity requirements.

Synthesis from Malonic Ester Intermediates using a Chiral Auxiliary

This efficient route utilizes a chiral auxiliary to control the stereochemistry, leading to high enantiomeric excess. The key steps involve the formation of the azetidine ring and a subsequent Krapcho dealkoxycarbonylation.[1][2][3][4]

Rationale: The use of a chiral auxiliary, such as (S)-(-)-α-methylbenzylamine, allows for the diastereoselective formation of the azetidine ring. The malonic ester provides a convenient precursor that can be readily cyclized. The final lipase-catalyzed resolution step ensures very high enantiopurity.[2][3]

Experimental Protocol:

  • Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate: (S)-(-)-α-Methylbenzylamine is reacted with dimethyl bromomalonate to yield the aminomalonate.

  • Azetidine Ring Formation: The aminomalonate is treated with 1,2-dibromoethane and cesium carbonate in DMF to afford dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate in high yield (99%).[2]

  • Krapcho Dealkoxycarbonylation: The resulting diester is subjected to Krapcho dealkoxycarbonylation to give a mixture of diastereomeric monoesters.[3]

  • Epimerization: The undesired (2R,1'S)-isomer can be epimerized to the desired (2S,1'S)-isomer via deprotonation with a strong base like LDA, followed by reprotonation.[2]

  • Lipase-Catalyzed Hydrolysis and Deprotection: The mixture of monoesters is treated with a lipase (e.g., Chirazyme L-2) for enantioselective hydrolysis of the (2S,1'S)-ester. Subsequent deprotection via catalytic hydrogenolysis yields (S)-azetidine-2-carboxylic acid with excellent enantiomeric purity (>99.9% ee).[2][4]

Workflow Diagram:

G cluster_0 Synthesis from Malonic Ester A Dimethyl bromomalonate + (S)-(-)-α-Methylbenzylamine B Dimethyl (S)-(1'-methyl)benzylaminomalonate A->B Nucleophilic Substitution C Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate B->C 1,2-dibromoethane, Cs2CO3, DMF (Ring Formation) D Mixture of (2S,1'S)- and (2R,1'S)-monoesters C->D Krapcho Dealkoxycarbonylation E (S)-Azetidine-2-carboxylic acid D->E Lipase Hydrolysis & Deprotection

Caption: Synthetic pathway from malonic ester.

Multigram-Scale Synthesis from L-Aspartic Acid

This route is advantageous for large-scale synthesis as it starts from the inexpensive and readily available chiral pool starting material, L-aspartic acid, and avoids costly column chromatography.[5]

Rationale: This strategy leverages the inherent chirality of L-aspartic acid to establish the stereocenter of the final product. The multi-step synthesis involves protection, reduction, activation of a hydroxyl group, and intramolecular cyclization. The absence of chromatographic purification makes it amenable to industrial-scale production.

Experimental Protocol:

  • Protection and Esterification: L-aspartic acid is first protected as N-Boc-L-aspartic acid methyl ester.[5]

  • Selective Reduction: The β-carboxylic acid is selectively reduced to the corresponding alcohol.

  • Hydroxyl Group Activation: The primary alcohol is converted to a good leaving group, typically a tosylate or iodide.[5]

  • Intramolecular Cyclization: The N-protected amino group displaces the leaving group to form the azetidine ring. This step is often carried out in the presence of a base like cesium carbonate.[5]

  • Deprotection: The protecting groups are removed to yield L-azetidine-2-carboxylic acid.[5]

Workflow Diagram:

G cluster_1 Synthesis from L-Aspartic Acid A L-Aspartic Acid B Protected L-Aspartate Derivative A->B Protection & Esterification C N-Protected L-Homoserine Derivative B->C Selective Reduction D Activated Hydroxyl Intermediate (e.g., Tosylate, Iodide) C->D Hydroxyl Activation E Protected (S)-Azetidine-2-carboxylate D->E Intramolecular Cyclization F (S)-Azetidine-2-carboxylic acid E->F Deprotection

Caption: Synthetic pathway from L-aspartic acid.

Synthesis from γ-Butyrolactone

This approach provides a straightforward route from a simple, achiral starting material. The chirality is introduced in the final step through resolution.[6][7]

Rationale: γ-Butyrolactone is an inexpensive and readily available starting material. The synthesis involves a series of classical organic transformations to construct the azetidine ring. The final resolution step, while adding a step, allows for the preparation of the desired enantiomer.

Experimental Protocol:

  • Bromination and Esterification: γ-Butyrolactone is opened and brominated to give an α-bromo-γ-hydroxy ester.

  • Cyclization: The ester is then reacted with an amine (e.g., benzylamine) to form the N-substituted azetidine-2-carboxylate.

  • Hydrogenation: The N-benzyl group is removed by catalytic hydrogenation to yield racemic azetidine-2-carboxylic acid.[7]

  • Resolution: The racemate is resolved using a chiral resolving agent, such as D-tartaric acid, to isolate the (S)-enantiomer.[7]

Workflow Diagram:

G cluster_2 Synthesis from γ-Butyrolactone A γ-Butyrolactone B α-Bromo-γ-hydroxy ester A->B Bromination & Esterification C N-Benzyl Azetidine-2-carboxylate B->C Cyclization with Benzylamine D Racemic Azetidine-2-carboxylic acid C->D Hydrogenation E (S)-Azetidine-2-carboxylic acid D->E Resolution with D-Tartaric Acid

Caption: Synthetic pathway from γ-butyrolactone.

Photochemical Synthesis from D-Serine

This enantioselective route utilizes a photochemical cyclization as the key step.[8]

Rationale: This method offers a novel approach to the azetidine ring system through a Norrish-Type II reaction of an amino ketone derived from a chiral starting material, D-serine. Photochemical reactions can sometimes offer unique reactivity and selectivity.

Experimental Protocol:

  • Preparation of the Amino Ketone Precursor: D-serine is converted into an enantiomerically pure amino ketone.[8]

  • Photochemical Cyclization: Irradiation of the amino ketone leads to the formation of a highly functionalized azetidinol in a stereoselective manner.[8]

  • Conversion to (S)-Azetidine-2-carboxylic Acid: The resulting azetidinol is then converted in several steps to the final product.[8]

Workflow Diagram:

G cluster_3 Photochemical Synthesis from D-Serine A D-Serine B Enantiopure Amino Ketone A->B Several Steps C Functionalized Azetidinol B->C Irradiation (Photocyclization) D (S)-Azetidine-2-carboxylic acid C->D Several Steps

Caption: Photochemical pathway from D-serine.

Biocatalytic Synthesis using AZE Synthases

A more recent and "green" approach involves the use of enzymes that naturally produce azetidine-2-carboxylic acid.[9][10]

Rationale: Biocatalysis offers the potential for highly selective and environmentally friendly syntheses. AZE synthases catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine ring with perfect stereocontrol.[9][10] This method is still in the research and development phase for large-scale production but holds significant promise for future sustainable manufacturing.

Experimental Protocol:

The general protocol involves the incubation of the substrate, S-adenosylmethionine, with the purified AZE synthase enzyme under optimized conditions (buffer, pH, temperature). The product is then isolated and purified from the reaction mixture. The specifics of the protocol would be highly dependent on the particular enzyme used.

Workflow Diagram:

G cluster_4 Biocatalytic Synthesis A S-Adenosylmethionine (SAM) B (S)-Azetidine-2-carboxylic acid A->B AZE Synthase (Intramolecular Cyclization)

Caption: Biocatalytic pathway.

Comparison of Synthetic Routes

FeatureMalonic Ester RouteL-Aspartic Acid Routeγ-Butyrolactone RoutePhotochemical RouteBiocatalytic Route
Starting Material Dimethyl bromomalonate, (S)-(-)-α-methylbenzylamineL-Aspartic acidγ-ButyrolactoneD-SerineS-Adenosylmethionine
Number of Steps ~5~13~4Multi-step1 (enzymatic step)
Overall Yield 48%[2]49%[5]13.2%[6]Not explicitly statedPotentially high
Enantiomeric Purity >99.9% ee[4]High (from chiral pool)High (after resolution)High (enantioselective)High (enzymatic)
Scalability ModerateHigh (multigram scale)[5]ModerateLowPotentially high
Key Advantages High enantiopurity, efficientInexpensive starting material, no chromatographyInexpensive starting materialNovel approach"Green" and highly selective
Key Disadvantages Use of chiral auxiliaryLong synthetic sequenceResolution step requiredSpecialized equipment, multi-step conversion after cyclizationEnzyme availability and stability

Conclusion

The synthesis of (S)-azetidine-2-carboxylic acid can be achieved through a variety of routes, each with its own merits and drawbacks.

  • The malonic ester route offers excellent enantiopurity and a good overall yield, making it a strong candidate for producing high-quality material on a moderate scale.

  • The L-aspartic acid route is particularly well-suited for large-scale, cost-effective production due to its inexpensive starting material and avoidance of chromatography.

  • The γ-butyrolactone route is a classic approach that is simple in concept but requires a resolution step, which can impact the overall efficiency.

  • The photochemical route from D-serine represents an interesting academic approach but may be less practical for large-scale synthesis.

  • The biocatalytic route is a forward-looking strategy that aligns with the principles of green chemistry and has the potential to become a dominant method as the technology matures.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or manufacturing campaign, balancing factors such as cost, scale, and the desired level of enantiomeric purity.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2125. [Link]

  • Kries, H., Niquille, D. L., & Groll, M. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1). [Link]

  • Wessig, P., & Schwarz, J. (1998). Enantioselective Preparation of (2R)- and (2S)-Azetidine-2-carboxylic Acids. Helvetica Chimica Acta, 81(10), 1803–1814. [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(15), 2463–2468. [Link]

  • Zhang, J., & Zhang, Y. (2012). Synthesis of L -Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 985–988. [Link]

  • Austin, A. T., & Howard, J. (1961). The preparation of γ-butyrolactone-γ-carboxylic acid. Organic Syntheses, 41, 1. [Link]

  • Kries, H., Niquille, D. L., & Groll, M. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-12. [Link]

  • Zhang, J., & Zhang, Y. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 985–988. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Kondo, T., & Ueyama, N. (2003). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Wang, J. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Brandau, S., Linti, G., & Wünsch, B. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437–1442. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]

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A Validated, High-Performance Approach to Azetidine-2-Carboxylic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (AZEA), a non-proteinogenic amino acid and a structural analog of proline, is a molecule of significant interest in pharmaceutical and toxicological research. Found in various natural sources, its potential for misincorporation into proteins in place of proline can lead to altered protein structure and function, making its accurate quantification critical in drug development and safety assessment. This guide introduces a novel, validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the determination of azetidine-2-carboxylic acid. We will provide a comprehensive overview of the method's validation, a comparison with existing analytical techniques, and the scientific rationale behind the methodological choices, adhering to the principles of scientific integrity and expertise.

Physicochemical Properties: The Foundation of Method Development

A Novel HPLC-UV Method: Design and Rationale

Herein, we propose a new reversed-phase HPLC method coupled with UV detection for the quantification of azetidine-2-carboxylic acid. This approach is designed to be simple, rapid, and accessible, avoiding the need for complex derivatization steps.

Chromatographic Conditions: The selection of a C18 stationary phase provides a versatile platform for the retention of polar analytes. The key to retaining and resolving azetidine-2-carboxylic acid lies in the careful control of the mobile phase pH. By maintaining the mobile phase at a pH of approximately 3.0 with a phosphate buffer, the carboxylic acid group (pKa ~2.1) will be partially protonated, reducing its polarity and allowing for sufficient interaction with the non-polar stationary phase. The secondary amine (pKa ~10.8) will be fully protonated, ensuring good aqueous solubility. Acetonitrile is chosen as the organic modifier to allow for gradient elution, ensuring a reasonable analysis time and good peak shape. UV detection at 210 nm is selected as it provides adequate sensitivity for this compound which lacks a strong chromophore.

Method Validation: A Cornerstone of Trustworthiness

A rigorous validation protocol was executed to demonstrate the suitability of the proposed HPLC-UV method for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Workflow

Caption: Experimental workflow for determining the accuracy of the analytical method.

Conclusion: A Robust and Accessible Method for Azetidine-2-Carboxylic Acid Analysis

The newly developed and validated HPLC-UV method for the quantification of azetidine-2-carboxylic acid offers a significant advancement for researchers in the field. Its simplicity, speed, and robust performance, as demonstrated through rigorous validation, make it a highly attractive alternative to more complex and time-consuming methods that require derivatization. This guide provides the necessary details for its implementation and a clear comparison against existing techniques, empowering scientists and drug development professionals with a reliable tool for their analytical needs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. 1996. [Link]

  • European Medicines Agency. Committee for Medicinal Products for Human Use (CHMP). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. 2005. [Link]

  • Liu H. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. 1999;17(4):410-2. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (s)-Azetidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (s)-Azetidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, safeguarding both personnel and the environment.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the substance's hazards is paramount. This compound, while a valuable building block in pharmaceutical research, requires careful handling. A review of available Safety Data Sheets (SDS) reveals some inconsistencies in hazard classification, a common challenge with specialized reagents.[1][2][3] Therefore, the most prudent approach is to adopt a conservative assessment and handle the compound as a hazardous substance.

The primary rationale for this cautious stance is to preemptively mitigate risks. Assuming the highest level of documented hazard ensures that all safety controls—from personal protective equipment (PPE) to waste segregation—are sufficiently robust.

Table 1: Summary of Hazard Profile for Azetidine-2-carboxylic Acid Derivatives

Hazard Classification Finding Source
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) [3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) [3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) [3]
Respiratory Irritation May cause respiratory irritation [3]
OSHA HCS (2012) Not considered hazardous (for the free base) [2]

| GHS Classification | No data available (for the (R)-isomer HCl salt) |[1] |

Given this data, all waste streams containing this compound must be treated as hazardous. This includes the pure compound, solutions, contaminated labware, and spill cleanup materials.

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by a stringent regulatory framework, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (RCRA): The Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" management of hazardous waste.[4] As a generator of waste, your laboratory is the "cradle" and is responsible for its proper identification, management, and transfer to an approved disposal facility.[5] Your institution's generator status (e.g., Small Quantity Generator) dictates specific rules for storage time and volume.[6][7]

  • OSHA's Role (HAZWOPER): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, focus on protecting the health and safety of workers who handle these materials.[8][9] This includes requirements for hazard communication, employee training, and emergency preparedness.[10][11]

Adherence to the procedures outlined below is essential for maintaining compliance with these federal mandates and fostering a safe laboratory environment.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation

Causality: Improper mixing of chemicals is a primary cause of laboratory accidents. This compound is incompatible with strong oxidizing agents and strong acids/alkalis.[3][12] Mixing can lead to vigorous, exothermic reactions or the release of toxic gases.

Procedure:

  • Designate a specific, clearly marked waste container for this compound and its associated waste.

  • NEVER mix this waste with incompatible materials. Consult the SDS for a full list of incompatibilities.[2][12]

  • Segregate this waste stream from other waste types like solvents, acids, and bases to prevent accidental mixing.[13][14]

Step 2: Waste Collection and Containment

Causality: Proper containment is crucial to prevent environmental release and personnel exposure. Regulations mandate that hazardous waste containers be kept closed and in good condition.[14][15]

Procedure:

  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container that is chemically compatible with the waste. Plastic is often preferred.[15]

    • If possible, use the original manufacturer's container, provided it is in good condition.[13] Avoid using food-grade containers.[13]

  • Collect Waste:

    • For solid waste (e.g., unused reagent, contaminated weigh paper), carefully transfer it into the designated waste container. Avoid creating dust.[1][12]

    • For contaminated sharps (needles, scalpels), place them in a designated sharps container first, which is then placed in the hazardous waste stream.

    • For contaminated lab consumables (e.g., gloves, pipette tips), place them directly into the solid waste container.

  • Keep Containers Closed: The container lid must be securely fastened at all times, except when you are actively adding waste.[14][15] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Causality: Accurate labeling is a cornerstone of the EPA's and OSHA's Hazard Communication standards.[10][16] It ensures that anyone handling the container—from lab personnel to EHS staff and final disposers—is aware of its contents and the associated dangers.

Procedure:

  • As soon as the first drop of waste enters the container, it must be labeled.[15]

  • Affix a hazardous waste tag provided by your institution's EHS department.

  • Complete the tag with the following information:

    • The words "Hazardous Waste" .[13][16]

    • The full, unabbreviated chemical name: "this compound" .[13] List all components if it is a mixture.

    • A clear indication of the hazards: "Irritant," "Harmful if Swallowed" .[13][16]

    • The date waste accumulation began.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: An SAA is a designated location for the short-term storage of hazardous waste at or near its point of generation, which is a key requirement of the EPA.[6][13][15] This practice minimizes the transport of hazardous materials within the lab and keeps waste under the direct control of trained personnel.

Procedure:

  • Store the labeled waste container in your designated SAA. This could be a marked section of a fume hood or a secondary containment bin on a workbench.[13]

  • Use Secondary Containment: Place all liquid waste containers within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[14]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6][15]

The following diagram illustrates the decision-making workflow for handling waste in the laboratory.

G start Waste Generated assess_hazard Is it (s)-Azetidine-2-carboxylic acid hydrochloride waste? start->assess_hazard non_haz Follow Non-Hazardous Waste Protocol assess_hazard->non_haz  No   segregate Segregate from Incompatibles assess_hazard->segregate  Yes   collect Collect in Approved, Closed Container segregate->collect label_waste Label with 'Hazardous Waste', Contents, and Hazards collect->label_waste store Store in Secondary Containment within a Designated SAA label_waste->store full Is Container Full or Storage Limit Reached? store->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs  Yes   continue_collection Continue Safe Collection full->continue_collection  No   continue_collection->collect

Caption: Laboratory Waste Management Workflow.

Step 5: Disposal of Empty Containers

Causality: Even "empty" containers can retain chemical residues that are considered hazardous. Proper cleaning is required before the container can be disposed of as non-hazardous waste.[1][14]

Procedure:

  • Thoroughly empty the container of all contents.

  • Rinse the container three times (triple-rinse) with a suitable solvent (e.g., water).[1]

  • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [14] Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional policy.

  • After rinsing, allow the container to air-dry completely.

  • Deface the original label to prevent confusion.

  • The clean, dry container can now be disposed of in the regular trash or recycling, according to your facility's guidelines.

Step 6: Managing Spills

Causality: Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination. The resulting cleanup debris is considered hazardous waste.

Procedure:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • For a small powder spill, gently sweep up the material and place it in the hazardous waste container.[1][12] Avoid actions that create dust.

  • Use an absorbent material for liquid spills, then place the contaminated material into the hazardous waste container.

  • Clean the spill area with soap and water.

  • All materials used for cleanup (absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[1]

Arranging Final Disposal

Once your waste container is full or has been in storage for the maximum time allowed by your institution (often up to one year for partially filled containers in an SAA), you must arrange for its removal.[13]

Procedure:

  • Ensure the hazardous waste tag is fully and accurately completed.

  • Contact your institution's EHS department to schedule a waste pickup.[14]

  • EHS personnel will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor for final treatment, typically via controlled incineration.[1][16]

By diligently following these procedures, you contribute to a robust safety culture, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

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Comprehensive Safety Guide: Personal Protective Equipment for Handling (s)-Azetidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of (s)-Azetidine-2-carboxylic acid hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical data with field-proven practices, ensuring that every researcher can operate with the highest degree of safety and scientific integrity. The procedures outlined below are designed to be a self-validating system, grounded in authoritative safety standards.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound presents a dual-faceted hazard profile that dictates our handling strategy. Its primary toxicity stems from the azetidine-2-carboxylic acid moiety, a non-proteinogenic amino acid that acts as a structural mimic of proline.[1][2] This mimicry allows it to be mistakenly incorporated into newly synthesized proteins, leading to altered protein folding and function, which can result in toxic and teratogenic effects.[1][2][3][4] The hydrochloride salt form, while improving stability, introduces the risks associated with acids, primarily corrosive properties upon contact with moisture.

A comprehensive understanding of these risks is the foundation of a robust safety plan. The primary routes of exposure in a laboratory setting are inhalation of the powdered solid, and dermal or eye contact.

Hazard TypeGHS Classification & StatementsRationale & Implication for Handling
Systemic Toxicity Not fully classified, but known to be toxic and teratogenic.[2][3]The compound's ability to interfere with fundamental biological processes (protein synthesis) necessitates preventing any systemic exposure. All handling must occur within controlled engineering systems.
Skin Irritation H315: Causes skin irritation.[5]Direct skin contact must be avoided. This mandates the use of appropriate gloves and protective clothing.
Eye Irritation H319: Causes serious eye irritation.[2][5]The crystalline powder can easily become airborne and cause severe irritation or damage upon contact with eyes. Appropriate eye protection is non-negotiable.
Respiratory Irritation H335: May cause respiratory irritation.[5]As a fine powder, the compound poses a significant inhalation risk. All manipulations that can generate dust must be performed in a ventilated enclosure.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary and most critical layer of protection is the implementation of proper engineering controls.

Mandatory Procedure: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][7] The fume hood provides constant airflow to contain and exhaust any dust or aerosols generated, effectively minimizing the risk of inhalation.[8][9]

A Multi-Barrier PPE Strategy: Task-Specific Requirements

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum and recommended PPE for common laboratory operations involving this compound.

Laboratory TaskEye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shields.[8][10]Nitrile gloves.Lab coat, full-length pants, closed-toe shoes.[6]Not generally required.
Weighing & Transfer (Solid Form)Chemical safety goggles.[6][11]Double-gloving with nitrile gloves is recommended.Lab coat, full-length pants, closed-toe shoes.An N95 dust mask is recommended as a secondary precaution within the fume hood.[8]
Solution Preparation Chemical safety goggles. A face shield is recommended if handling >100 mL.[7]Nitrile gloves. Check manufacturer compatibility data.[6]Lab coat, full-length pants, closed-toe shoes.Not required if performed within a certified fume hood.
Reaction Workup & Analysis Chemical safety goggles.Nitrile gloves.Lab coat, full-length pants, closed-toe shoes.Not required if performed within a certified fume hood.

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow is crucial for minimizing exposure and preventing contamination.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood before handling the compound.

  • Don Primary PPE: Put on your lab coat, ensuring it is fully buttoned. Don safety goggles.

  • Don Gloves: Inspect nitrile gloves for any defects before wearing.[12] If weighing the solid, don a second pair of gloves over the first.

Handling the Chemical (Inside Fume Hood)
  • Weighing: Carefully open the container. Use a spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the container.[13]

  • Closing: Securely close the primary container immediately after weighing.

  • Dissolution: Place the weigh boat with the compound into the destination flask. Use the desired solvent to rinse the weigh boat to ensure a complete transfer.

  • Initial Cleanup: Lightly wipe down the spatula and the work surface inside the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth in the designated solid waste container.

Doffing PPE and Decontamination

The order in which PPE is removed is critical to prevent contaminating your skin and clothing. Follow this sequence precisely.

Doffing_Sequence Gloves_Outer Gloves_Outer Gloves_Inner Gloves_Inner Gloves_Outer->Gloves_Inner Dispose in hazardous waste Coat Coat Gloves_Inner->Coat Dispose in hazardous waste Wash1 Wash1 Coat->Wash1 Hang in designated area or dispose if contaminated Goggles Goggles Wash1->Goggles Wash2 Wash2 Goggles->Wash2

Emergency Response and Disposal Plan

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Waste Disposal

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[10][11] Never discharge waste into drains or sewers.[10]

Waste_Disposal_Workflow Source (s)-Azetidine-2-carboxylic acid hydrochloride Operations Solid_Waste Solid Hazardous Waste (Clearly Labeled Container) Source->Solid_Waste Excess solid chemical Liquid_Waste Liquid Hazardous Waste (Clearly Labeled Container) Source->Liquid_Waste Unused solutions, contaminated solvents PPE_Waste Contaminated PPE Waste (Gloves, Weigh Boats, Wipes) Source->PPE_Waste Used gloves, wipes, weigh boats Disposal Collection by Environmental Health & Safety (EH&S) Solid_Waste->Disposal Liquid_Waste->Disposal PPE_Waste->Solid_Waste Segregate into solid waste

Conclusion

The potential for this compound to cause systemic toxicity and teratogenic effects demands a cautious and methodical approach. By prioritizing engineering controls and adhering to the multi-barrier PPE and procedural guidelines outlined in this document, researchers can handle this compound with a high margin of safety. Always remember that a culture of safety is proactive, not reactive. Re-evaluate your procedures regularly and never underestimate the risks associated with any chemical, known or unknown.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.